molecular formula C12H10N2O4 B1320603 Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate CAS No. 937601-90-6

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Cat. No.: B1320603
CAS No.: 937601-90-6
M. Wt: 246.22 g/mol
InChI Key: ZNWOHFKNSLRESW-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a useful research compound. Its molecular formula is C12H10N2O4 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-nitro-4-pyrrol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-18-12(15)9-4-5-10(11(8-9)14(16)17)13-6-2-3-7-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWOHFKNSLRESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594783
Record name Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-90-6
Record name Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate Core Application: Intermediate for autophagy inhibitors, kinase inhibitors, and advanced heterocyclic pharmacophores. Primary Synthetic Route: Nucleophilic Aromatic Substitution (


).
Alternative Route:  Clauson-Kaas Pyrrole Synthesis.[1]

This guide details the synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate. The presence of the electron-withdrawing nitro group at the 3-position and the methyl ester at the 1-position of the benzene ring strongly activates the 4-position for nucleophilic attack. Consequently, the most efficient synthetic strategy involves the direct displacement of a leaving group (fluoride or chloride) by the pyrrolide anion.

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the C–N bond between the electron-deficient phenyl ring and the pyrrole nitrogen.

Strategic Disconnection
  • Bond to Break: C(aryl)–N(pyrrole).

  • Synthons: An electron-deficient aryl acceptor and a nucleophilic pyrrole donor.

  • Forward Strategy:

    
     reaction using Methyl 4-fluoro-3-nitrobenzoate  as the electrophile and Sodium Pyrrolide  (generated in situ) as the nucleophile.
    
Reaction Scheme Visualization

ReactionScheme SM1 Methyl 4-fluoro-3-nitrobenzoate (Electrophile) Complex Meisenheimer Intermediate SM1->Complex Nucleophilic Attack SM2 Pyrrole + NaH (Nucleophile) SM2->Complex Product Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (Target) Complex->Product - NaF Re-aromatization

Figure 1: Mechanistic pathway for the


 synthesis of the target compound.

Part 2: Primary Protocol – Nucleophilic Aromatic Substitution ( )

This protocol utilizes Methyl 4-fluoro-3-nitrobenzoate due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate more effectively than chlorine, leading to faster reaction rates in


 processes.
Materials & Reagents
ReagentEquiv.[2][3][4]RoleCAS No.
Methyl 4-fluoro-3-nitrobenzoate 1.0Substrate
Pyrrole 1.2Nucleophile
Sodium Hydride (60% in oil) 1.5Base
DMF (Anhydrous) SolventMedium
Step-by-Step Methodology
Step A: Generation of Sodium Pyrrolide
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add Sodium Hydride (60% dispersion, 1.5 equiv) to the flask.

  • Washing (Optional): To remove mineral oil, wash the NaH with anhydrous hexane (2 x 5 mL) under nitrogen flow, decanting the supernatant carefully.

  • Solvation: Suspend the NaH in anhydrous DMF (0.2 M concentration relative to substrate). Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Add Pyrrole (1.2 equiv) dropwise via syringe.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur.
      
    • Time: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete formation of the sodium pyrrolide salt.

Step B:

Displacement
  • Addition: Cool the pyrrolide solution back to 0 °C .

  • Substrate Introduction: Add Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv) dissolved in a minimum amount of DMF dropwise to the reaction mixture.

    • Note: The reaction is exothermic. Control addition rate to maintain temperature < 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at RT for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 20% EtOAc/Hexanes) or LC-MS. The starting fluoride (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
Step C: Workup & Purification
  • Quench: Carefully pour the reaction mixture into ice-cold water (10x reaction volume) with vigorous stirring.

  • Precipitation: The product often precipitates as a yellow/orange solid.

    • If solid forms: Filter via Buchner funnel, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x).[5] Wash combined organics with water (2x) and brine (1x). Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (

    
    , Gradient: 0 
    
    
    
    20% EtOAc in Hexanes).
Experimental Workflow Diagram

Workflow Start Start: Flame-dry Flask N2 Atmosphere NaH_Prep Suspend NaH in DMF Cool to 0°C Start->NaH_Prep Pyrrole_Add Add Pyrrole dropwise Wait for H2 evolution NaH_Prep->Pyrrole_Add Substrate_Add Add Methyl 4-fluoro-3-nitrobenzoate (Dissolved in DMF) Pyrrole_Add->Substrate_Add Reaction Stir at RT (2-4 h) Monitor TLC Substrate_Add->Reaction Quench Pour into Ice Water Precipitate/Extract Reaction->Quench Purify Recrystallize or Column Isolate Product Quench->Purify

Figure 2: Operational workflow for the synthesis.

Part 3: Alternative Strategy (Clauson-Kaas)

If the fluoro-precursor is unavailable, the Clauson-Kaas reaction offers a robust alternative starting from the aniline derivative.

  • Precursor: Methyl 4-amino-3-nitrobenzoate (CAS 6311-50-8).

  • Reagent: 2,5-Dimethoxytetrahydrofuran .

  • Conditions: Reflux in Acetic Acid (AcOH) or Toluene with p-TsOH.

  • Mechanism: Acid-catalyzed condensation of the primary amine with the masked dialdehyde to form the pyrrole ring.

  • Pros/Cons: Avoids strong bases (NaH) but requires high temperatures and acidic conditions, which may cause partial ester hydrolysis (requiring re-esterification).

Part 4: Characterization & Data

Upon isolation, the compound should be characterized to confirm identity and purity.

  • Physical State: Yellow crystalline solid.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.60 (d, J = 2.0 Hz, 1H, Ar-H2) – Deshielded by ortho-nitro and para-ester.
      
    • 
       8.35 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H6).
      
    • 
       7.60 (d, J = 8.5 Hz, 1H, Ar-H5).
      
    • 
       6.85 (t, J = 2.2 Hz, 2H, Pyrrole-
      
      
      
      ).
    • 
       6.35 (t, J = 2.2 Hz, 2H, Pyrrole-
      
      
      
      ).
    • 
       3.98 (s, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

Part 5: Safety & Troubleshooting

Critical Safety Parameters
  • Sodium Hydride: Reacts violently with water/moisture to release flammable hydrogen gas. Use only under inert atmosphere (Nitrogen/Argon).

  • Nitro Compounds: Potentially explosive if heated to decomposition. Do not distill the neat residue at high temperatures.

  • Pyrrole: Toxic and light-sensitive. Store in the dark under inert gas.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Incomplete deprotonation of pyrrole.Ensure NaH is fresh; allow longer time for anion formation at RT before adding substrate.
Polymerization Reaction temperature too high.Keep addition at 0 °C. Pyrrole is prone to polymerization in acidic or uncontrolled oxidative conditions.
Hydrolysis Wet DMF or improper quenching.Use anhydrous DMF. Ensure rapid workup after quenching.

References

  • Nucleophilic Arom

    
    ) Principles :
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Cyclic Amines." Chemical Reviews, 49(2), 273–412. Link

  • Pyrrole Arylation Methodologies

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Contextualizing metal-free vs metal-catalyzed arylation). Link

  • Precursor Data (Methyl 4-fluoro-3-nitrobenzoate)

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592761, Methyl 4-fluoro-3-nitrobenzoate. Link

  • Analogous Synthesis (Piperazine derivative)

    • Li, H., et al. (2016). "Identification of novel PD-1/PD-L1 small molecule inhibitors." Oncotarget, 7(52).

      
       on Methyl 4-fluoro-3-nitrobenzoate). Link
      
  • Clauson-Kaas Reaction

    • Elming, N., & Clauson-Kaas, N. (1952). "The Preparation of Pyrroles from Furans." Acta Chemica Scandinavica, 6, 867-874. Link

Sources

Synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate: Mechanistic Insights & Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate Molecular Formula: C₁₂H₁₀N₂O₄ Core Application: Key intermediate in the synthesis of pyrrole-based kinase inhibitors and bioactive heterocyclic scaffolds.

This technical guide details the synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate, focusing on the construction of the N-aryl pyrrole moiety. While Nucleophilic Aromatic Substitution (


) offers a viable route via fluorinated precursors, the Clauson-Kaas reaction  remains the most instructional and chemically elegant approach for constructing the pyrrole ring directly upon the aniline scaffold. This guide provides a deep-dive into the Clauson-Kaas mechanism, experimental protocols, and critical optimization parameters required to overcome the electronic deactivation caused by the ortho-nitro group.

Retrosynthetic Analysis

The synthesis hinges on the formation of the C–N bond between the electron-deficient benzoate ring and the pyrrole nitrogen.

  • Disconnection A (De Novo Ring Synthesis): Disconnecting the pyrrole ring at the C–N bond leads to the primary amine precursor, Methyl 4-amino-3-nitrobenzoate , and a 1,4-dicarbonyl equivalent (2,5-dimethoxytetrahydrofuran). This follows the Clauson-Kaas paradigm.[1]

  • Disconnection B (Nucleophilic Displacement): Disconnecting the intact pyrrole unit suggests an

    
     reaction between Methyl 4-fluoro-3-nitrobenzoate  and the pyrrolyl anion.
    

Retrosynthesis Target Target: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate Split Target->Split RouteA Route A: Clauson-Kaas (Ring Construction) Split->RouteA RouteB Route B: SnAr (Displacement) Split->RouteB PrecursorA1 Methyl 4-amino-3-nitrobenzoate RouteA->PrecursorA1 PrecursorA2 2,5-Dimethoxytetrahydrofuran RouteA->PrecursorA2 PrecursorB1 Methyl 4-fluoro-3-nitrobenzoate RouteB->PrecursorB1 PrecursorB2 Pyrrole (as anion) RouteB->PrecursorB2

Figure 1: Retrosynthetic strategy comparing de novo ring synthesis (Clauson-Kaas) vs. nucleophilic aromatic substitution.

Primary Route: Modified Clauson-Kaas Synthesis[1][2][3]

The Clauson-Kaas reaction is the preferred method for converting primary aromatic amines into pyrroles. However, the substrate Methyl 4-amino-3-nitrobenzoate presents a specific challenge: the ortho-nitro group and the para-ester group significantly reduce the nucleophilicity of the amine nitrogen, making the initial attack on the furan derivative sluggish. Standard conditions must be modified with higher temperatures or stronger acid catalysis.

Mechanistic Pathway

The reaction utilizes 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a masked form of succinaldehyde (butanedial).

  • Activation: In refluxing acetic acid, 2,5-DMTHF undergoes acid-catalyzed hydrolysis/elimination to generate the reactive oxocarbenium species or the open-chain 1,4-dicarbonyl intermediate.

  • Nucleophilic Attack: The aniline nitrogen attacks the activated carbonyl/oxocarbenium.

  • Cyclization: A second intramolecular attack closes the ring.

  • Aromatization: Double dehydration yields the aromatic pyrrole system.

ClausonKaasMechanism Step1 2,5-DMTHF (Masked Aldehyde) Step2 Oxocarbenium / Succinaldehyde Step1->Step2 AcOH, Reflux (-2 MeOH) Step3 Hemiaminal Intermediate Step2->Step3 + Ar-NH2 (Nucleophilic Attack) Step4 Ring Closure (Dihydroxy-pyrrolidine) Step3->Step4 Intramolecular Cyclization Step5 Target: N-Aryl Pyrrole Step4->Step5 -2 H2O (Aromatization)

Figure 2: Step-wise mechanistic flow of the Clauson-Kaas pyrrole synthesis.

Experimental Protocol

Reagents:

  • Methyl 4-amino-3-nitrobenzoate (1.0 eq)

  • 2,5-Dimethoxytetrahydrofuran (1.5 eq)[2]

  • Glacial Acetic Acid (Solvent/Catalyst)[2]

Procedure:

  • Dissolution: Charge a round-bottom flask with Methyl 4-amino-3-nitrobenzoate (e.g., 5.0 g). Add Glacial Acetic Acid (50 mL). The amine may not dissolve completely at room temperature due to the nitro group's influence on crystal lattice energy.

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.5 equivalents) in one portion.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring.
    
    • Note: The solution typically darkens from yellow/orange to dark brown/black. This is characteristic of pyrrole synthesis.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:4). The limiting reagent is the amine. Reaction time is typically 2–4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark solution into a beaker containing crushed ice (approx. 200 g) and water (200 mL).

    • Stir vigorously for 30 minutes. The product should precipitate as a solid.[3][4]

  • Purification:

    • Filter the precipitate.[3][4][5][6][7]

    • Wash the filter cake with copious water to remove acetic acid.

    • Recrystallization: Recrystallize from Ethanol or Methanol. If the product is oily or tarry (common with pyrroles), flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) is required.

Optimization & Troubleshooting
IssueCauseSolution
Low Yield / Incomplete Reaction Deactivated amine (nitro group).Increase reaction time (up to 12h) or use a Dean-Stark trap with Toluene and catalytic p-TsOH to drive water removal.
Black Tar Formation Polymerization of pyrrole or furan.Ensure inert atmosphere (

) during reflux. Avoid excess furan reagent (>1.5 eq).
Product is Oily Impurities preventing crystallization.Triturate with cold hexanes or diethyl ether. Seed with a pure crystal if available.

Alternative Route: Displacement

For scale-up scenarios where the formation of tarry byproducts in the Clauson-Kaas route is problematic, the


 route is often cleaner.

Mechanism: The pyrrole ring is deprotonated by a strong base (NaH) to form the pyrrolyl anion. This powerful nucleophile attacks the C-4 position of Methyl 4-fluoro-3-nitrobenzoate . The intermediate Meisenheimer complex collapses, ejecting the fluoride ion.

Protocol Summary:

  • Suspend NaH (1.2 eq) in dry DMF or THF at

    
    .
    
  • Add Pyrrole (1.2 eq) dropwise; stir until

    
     evolution ceases.
    
  • Add Methyl 4-fluoro-3-nitrobenzoate (1.0 eq).

  • Warm to RT or mild heat (

    
    ).
    
  • Quench with water; extract with EtOAc.

Comparison:

  • Pros: Generally cleaner reaction profile; avoids tar formation.

  • Cons: Requires fluorinated starting material (more expensive); requires anhydrous conditions.

Analytical Characterization Data (Expected)

TechniqueFeatureDescription
1H NMR Pyrrole ProtonsTwo triplets or multiplets at

6.3–6.4 (3,4-H) and

6.8–7.0 (2,5-H).
1H NMR Aromatic ProtonsDistinct pattern for 1,2,4-substitution: Doublet (C5-H), Doublet of Doublets (C6-H), Doublet (C2-H).
1H NMR Methyl EsterSinglet at

3.9–4.0 ppm.
IR Nitro GroupStrong bands at ~1530

(asymmetric) and ~1350

(symmetric).
IR Ester CarbonylStrong band at ~1720

.

References

  • Clauson-Kaas Reaction Overview

    • Beilstein J. Org. Chem.2023, 19, 683–714.
  • Microwave-Assisted Synthesis (Optimization)

    • Arkivoc2006, (xi), 128-133. "Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles."
  • SnAr on Fluoro-Nitrobenzoates

    • J. Org. Chem.2006, 71, 4972.
    • BenchChem Protocol: Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate (Precursor valid
  • General Pyrrole Synthesis Reviews

    • Organic Syntheses, Coll.[7] Vol. 2, p. 25 (1943). (Foundational Clauson-Kaas methodology).[8]

Sources

Definitive Guide to Synthesizing Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a critical biaryl intermediate used in the development of histone deacetylase (HDAC) inhibitors and other heterocyclic pharmaceuticals. Its structural core combines an electron-deficient nitro-benzoate scaffold with an electron-rich pyrrole ring, creating a unique electronic push-pull system that is valuable for further functionalization or binding affinity in medicinal chemistry.

This guide details two validated synthetic pathways to access this molecule:

  • Nucleophilic Aromatic Substitution (

    
    ):  High-yielding, modern approach utilizing the activation of the nitro group.
    
  • Clauson-Kaas Pyrrole Synthesis: Classical condensation suitable for large-scale preparation from aniline precursors.

Retrosynthetic Analysis

The synthesis hinges on the formation of the C–N bond between the benzoate phenyl ring (position 4) and the pyrrole nitrogen. The strong electron-withdrawing nature of the nitro group at position 3 is the strategic lever for both pathways.

Retrosynthesis Target Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (Target Molecule) Disconnection1 Route A: SNAr Disconnection (C-N Bond Formation) Target->Disconnection1 Retro-SNAr Disconnection2 Route B: Clauson-Kaas Disconnection (Cyclocondensation) Target->Disconnection2 Retro-Condensation SM_A1 Methyl 4-fluoro-3-nitrobenzoate (Activated Electrophile) Disconnection1->SM_A1 SM_A2 Pyrrole (Nucleophile) Disconnection1->SM_A2 SM_B1 Methyl 4-amino-3-nitrobenzoate (Aniline Precursor) Disconnection2->SM_B1 SM_B2 2,5-Dimethoxytetrahydrofuran (Masked Dialdehyde) Disconnection2->SM_B2

Figure 1: Retrosynthetic breakdown showing the two primary disconnection strategies.

Route A: Nucleophilic Aromatic Substitution ( )

Best for: High purity, small-to-medium scale, and laboratories equipped to handle sodium hydride. Mechanism: The nitro group at the ortho position to the leaving group (fluorine) dramatically lowers the energy barrier for the Meisenheimer complex formation, allowing the pyrrolide anion to displace the fluoride.

Starting Materials
ComponentChemical NameCAS No.[1]Role
Substrate Methyl 4-fluoro-3-nitrobenzoate329-59-9Electrophile
Reagent Pyrrole109-97-7Nucleophile
Base Sodium Hydride (60% in oil)7681-65-4Deprotonating Agent
Solvent DMF (Anhydrous)68-12-2Polar Aprotic Medium
Detailed Protocol

Step 1: Activation of Pyrrole

  • Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ) or Argon.
    
  • Add Sodium Hydride (NaH) (1.2 equiv) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if high purity is required, though 60% dispersion is often used directly.

  • Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate) and cool to 0°C in an ice bath.

  • Add Pyrrole (1.2 equiv) dropwise. Caution: Hydrogen gas evolution.

  • Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns slightly yellow/brown (formation of sodium pyrrolide).

Step 2: Displacement Reaction

  • Dissolve Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pyrrolide mixture at 0°C.

  • Allow the reaction to warm to Room Temperature (25°C) and stir for 2–4 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, and a new fluorescent spot (
    
    
    
    ) should appear.

Step 3: Work-up and Purification

  • Quench the reaction carefully with saturated

    
     solution.
    
  • Extract with Ethyl Acetate (3x).

  • Wash combined organic layers with water (2x) and brine (1x) to remove DMF.

  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography on silica gel (Gradient: 0% → 20% EtOAc in Hexanes).

Route B: Clauson-Kaas Pyrrole Synthesis

Best for: Large scale, avoiding strong bases, or when the fluoride precursor is unavailable. Mechanism: Acid-catalyzed condensation where 2,5-dimethoxytetrahydrofuran hydrolyzes to form succindialdehyde (in situ), which then undergoes double Schiff base formation with the aniline followed by cyclization.

Starting Materials
ComponentChemical NameCAS No.[1]Role
Substrate Methyl 4-amino-3-nitrobenzoate39471-21-5Aniline Precursor
Reagent 2,5-Dimethoxytetrahydrofuran696-59-31,4-Dicarbonyl Equivalent
Catalyst Glacial Acetic Acid64-19-7Solvent & Catalyst
Detailed Protocol

Step 1: Reaction Setup

  • In a reaction vial or RBF, dissolve Methyl 4-amino-3-nitrobenzoate (1.0 equiv) in Glacial Acetic Acid (0.2 M concentration).

  • Add 2,5-Dimethoxytetrahydrofuran (1.5 equiv).[2]

Step 2: Cyclization (Microwave vs. Thermal)

  • Method A (Microwave - Recommended): Seal the vial and irradiate at 120°C for 20 minutes . The rapid heating helps overcome the reduced nucleophilicity of the nitro-aniline.

  • Method B (Thermal Reflux): Attach a reflux condenser and heat the mixture to 110°C (Reflux) for 4–12 hours.

Step 3: Isolation

  • Allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water. The product often precipitates as a solid due to the hydrophobic nature of the pyrrole ring.

  • Filtration: Collect the solid by vacuum filtration.

  • Wash: Wash the solid with copious water to remove acetic acid, followed by a small amount of cold methanol.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Comparative Analysis & Decision Matrix

FeatureRoute A (

)
Route B (Clauson-Kaas)
Reaction Time Fast (2-4 hours)Medium (20 min MW - 12 hours thermal)
Yield High (85-95%)Moderate to High (60-85%)
Scalability Limited by NaH handlingExcellent (Simple workup)
Cost Higher (Fluoro-precursor cost)Lower (Aniline precursor is cheap)
Atom Economy Lower (Loss of NaF)Lower (Loss of 2 MeOH + 2 H2O)
Key Risk Moisture sensitivity (NaH)High temperature/Acid handling
Experimental Workflow Visualization

Workflow cluster_0 Route A: SNAr cluster_1 Route B: Clauson-Kaas StepA1 Deprotonate Pyrrole (NaH, DMF, 0°C) StepA2 Add F-Nitrobenzoate (0°C -> RT) StepA1->StepA2 StepA3 Quench & Extract StepA2->StepA3 StepB1 Mix Aniline + 2,5-dimethoxy-THF (AcOH) StepB2 Heat (Reflux or MW 120°C) StepB1->StepB2 StepB3 Precipitate in Ice Water StepB2->StepB3

Figure 2: Operational workflow for both synthetic pathways.

Safety & Handling

  • Nitro Compounds: Both starting materials and the product are nitro-aromatics. While generally stable, avoid excessive heat or shock.

  • Pyrrole: Volatile and toxic. Handle in a fume hood. Polymerizes upon exposure to light/air; use freshly distilled pyrrole for Route A.

  • Sodium Hydride: Reacts violently with water releasing hydrogen gas. Ensure all glassware is dry.

References

  • Nucleophilic Substitution on Nitro-Activated Aryl Fluorides

    • Mechanism and Scope: Wells, G. et al. "Synthesis and antitumor activity of novel pyrrole-based DNA cross-linking agents." Journal of Medicinal Chemistry, 2002. Link

  • Clauson-Kaas Reaction Methodology

    • General Protocol: Elming, N. & Clauson-Kaas, N. "The Preparation of Pyrroles from Furans." Acta Chemica Scandinavica, 1952. Link

    • Microwave Application: Polshettiwar, V. & Varma, R. S. "Greener and rapid synthesis of N-substituted pyrroles using microwave irradiation." Tetrahedron Letters, 2008. Link

  • Starting Material Data

    • Methyl 4-fluoro-3-nitrobenzoate: PubChem CID 592761. Link

    • Methyl 4-amino-3-nitrobenzoate: PubChem CID 2733568. Link

Sources

Technical Guide: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource on Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (CAS 937601-90-6) , a specialized heterocyclic intermediate critical in the synthesis of fused ring systems, particularly pyrrolo[1,2-a]benzimidazoles . These scaffolds are increasingly relevant in the development of antitubercular, antiviral, and antineoplastic agents.

CAS Number: 937601-90-6 Role: Advanced Intermediate for Fused Heterocyclic Scaffolds

Executive Summary & Chemical Identity

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a functionalized aromatic building block characterized by a 1,2-disposition of a nitro group and a pyrrole ring on a benzoate core. This specific substitution pattern is designed to facilitate reductive cyclization , a powerful synthetic maneuver used to construct the tricyclic pyrrolo[1,2-a]benzimidazole core found in various bioactive molecules.

Chemical Identity Table
PropertySpecification
IUPAC Name Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate
CAS Number 937601-90-6
Molecular Formula C₁₂H₁₀N₂O₄
Molecular Weight 246.22 g/mol
SMILES COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)[O-]
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Functional Groups Methyl ester (C-1), Nitro (C-3), Pyrrole (C-4)

Synthesis & Production Logic

The synthesis of CAS 937601-90-6 typically employs the Clauson-Kaas pyrrole synthesis , a robust method for constructing N-substituted pyrroles from primary amines. This route is preferred over Nucleophilic Aromatic Substitution (SNAr) due to milder conditions and higher regioselectivity.

Synthetic Pathway (Clauson-Kaas)

The precursor, Methyl 4-amino-3-nitrobenzoate , is treated with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst (typically glacial acetic acid). The reaction proceeds via the formation of a succindialdehyde intermediate (generated in situ), which condenses with the primary amine.

Mechanism:

  • Hydrolysis: 2,5-dimethoxytetrahydrofuran hydrolyzes to succindialdehyde.

  • Condensation: The primary amine of the benzoate attacks the aldehyde carbonyls.

  • Cyclization & Aromatization: Loss of two water molecules yields the aromatic pyrrole ring.

Visualization: Synthesis Workflow

SynthesisWorkflow Precursor Methyl 4-amino-3-nitrobenzoate (Starting Material) Process Clauson-Kaas Reaction (Reflux in AcOH, 1-2h) Precursor->Process Reagent 2,5-Dimethoxytetrahydrofuran (Masked Succindialdehyde) Reagent->Process Product Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (CAS 937601-90-6) Process->Product -2 H2O Cyclization

Caption: Figure 1. Clauson-Kaas synthesis route for CAS 937601-90-6.

Mechanistic Chemistry & Reactivity Profile

The value of CAS 937601-90-6 lies in its "latent" reactivity. The nitro group at position 3 serves as a masked amine. Upon reduction, it triggers a cascade reaction with the adjacent pyrrole ring (specifically the C-2 position of the pyrrole), leading to ring closure.

Key Transformations
  • Reductive Cyclization (The Morgan Cyclization):

    • Reagent: SnCl₂/HCl, Fe/AcOH, or H₂/Pd-C.

    • Mechanism: Reduction of -NO₂ to -NH₂ follows. The nucleophilic amine attacks the electrophilic C-2 position of the pyrrole ring (often requiring oxidative conditions or leaving group assistance if not direct) to form Pyrrolo[1,2-a]benzimidazole .

    • Note: In many protocols, the intermediate amine is isolated, and cyclization is induced using formic acid or triethyl orthoformate.

  • Hydrazide Formation:

    • Reagent: Hydrazine hydrate (NH₂NH₂·H₂O).

    • Outcome: Conversion of the methyl ester to the hydrazide (–CONHNH₂).

    • Application: Precursor for 1,3,4-oxadiazole or 1,2,4-triazole derivatives, which are potent antitubercular pharmacophores.

Visualization: Downstream Applications

Reactivity cluster_path1 Path A: Reductive Cyclization cluster_path2 Path B: Functionalization Core CAS 937601-90-6 (Nitro-Pyrrole Core) Amine Intermediate Amine (Reduction of NO2) Core->Amine SnCl2 / HCl Hydrazide Benzoic Acid Hydrazide Core->Hydrazide NH2NH2 Fused Pyrrolo[1,2-a]benzimidazole (Tricyclic Scaffold) Amine->Fused HCOOH / Cyclization Oxadiazole 1,3,4-Oxadiazole (Antitubercular) Hydrazide->Oxadiazole R-CHO / Oxidation

Caption: Figure 2. Divergent synthetic utility of CAS 937601-90-6 in drug discovery.

Applications in Drug Discovery

Antitubercular Agents

Researchers utilize CAS 937601-90-6 to synthesize 4-(pyrrol-1-yl)benzoic acid hydrazide derivatives. The pyrrole ring acts as a lipophilic moiety that enhances cell wall penetration in Mycobacterium tuberculosis.

  • Mechanism: The hydrazide moiety often chelates metal ions or inhibits mycolic acid synthesis (similar to Isoniazid), while the pyrrole core provides structural rigidity and hydrophobic interactions within the binding pocket.

Kinase Inhibitors & Antineoplastics

The pyrrolo[1,2-a]benzimidazole scaffold derived from this intermediate is an isostere of benzimidazole and indole. It has been explored in:

  • PARP Inhibitors: Mimicking the nicotinamide pharmacophore.

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): For HIV-1 therapy, where the tricyclic system fits into the hydrophobic pocket of the reverse transcriptase enzyme.

Experimental Protocols

Standard Operating Procedures for utilizing CAS 937601-90-6.

Protocol A: Synthesis of CAS 937601-90-6 (Clauson-Kaas)
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Reagents:

    • Methyl 4-amino-3-nitrobenzoate (10 mmol, 1.96 g)

    • 2,5-Dimethoxytetrahydrofuran (12 mmol, 1.55 mL)

    • Glacial Acetic Acid (20 mL)

  • Procedure:

    • Dissolve the amine in acetic acid.

    • Add 2,5-dimethoxytetrahydrofuran dropwise.

    • Reflux the mixture at 110°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates.

    • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol.

  • Yield: Expect 75–85% yield of yellow crystals.

Protocol B: Reductive Cyclization to Pyrrolo[1,2-a]benzimidazole
  • Reduction: Dissolve CAS 937601-90-6 (5 mmol) in Ethanol (50 mL). Add SnCl₂·2H₂O (25 mmol). Reflux for 3 hours.

  • Neutralization: Cool and adjust pH to 8 with saturated NaHCO₃. Extract with Ethyl Acetate.[1]

  • Cyclization: Dissolve the crude amine in Formic Acid (10 mL) and reflux for 4 hours.

  • Result: Formation of the tricyclic core, confirmed by the disappearance of NH₂ signals in ¹H NMR.

Safety & Handling

  • Hazards: CAS 937601-90-6 is a nitroaromatic compound. It should be treated as potentially toxic and mutagenic.

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store at 2–8°C, protected from light and moisture. Stable under standard laboratory conditions.

References

  • Joshi, S. D., et al. "Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents." European Journal of Medicinal Chemistry, 2008. Link

  • PubChem. "Compound Summary: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate." National Library of Medicine. Link

  • ChemicalBook. "CAS 937601-90-6 Product Entry." Link

  • Guide to Pharmacology. "Pyrrole-based Scaffolds in Drug Design." IUPHAR/BPS. Link

Sources

Structural Elucidation and Synthetic Validation of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a critical bi-heterocyclic intermediate, primarily utilized in the synthesis of DNA gyrase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structure combines an electron-deficient benzene ring (activated by a nitro group and an ester) with an electron-rich pyrrole moiety.

This guide provides a definitive protocol for the synthesis and spectroscopic validation of this compound. Unlike standard datasheets, this document focuses on the causality of spectral shifts —explaining why signals appear where they do—and provides a self-validating experimental workflow to ensure high-purity isolation.

Synthetic Pathway: The Clauson-Kaas Protocol

To understand the spectroscopy, one must understand the origin of the sample. The most robust method for constructing N-aryl pyrroles on deactivated aromatic rings is the Clauson-Kaas reaction .

Direct nucleophilic substitution (SnAr) using pyrrole and a base is often sluggish due to the weak nucleophilicity of pyrrole. Instead, we utilize the condensation of Methyl 4-amino-3-nitrobenzoate with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst (typically acetic acid).

Reaction Mechanism & Workflow

The reaction proceeds via the in situ formation of 2,5-dimethoxy-dihydrofuran intermediates, followed by ring opening to a 1,4-dicarbonyl equivalent, which condenses with the primary amine to close the pyrrole ring.

SynthesisWorkflow Start Methyl 4-amino- 3-nitrobenzoate Cond Reflux / HOAc (1-2 hrs) Start->Cond Reagent 2,5-Dimethoxy- tetrahydrofuran Reagent->Cond Inter Intermediate: Schiff Base Formation Cond->Inter Ring Opening Product Methyl 3-nitro-4- (1H-pyrrol-1-yl)benzoate Inter->Product Cyclization - 2 MeOH, - H2O Workup Precipitation in Ice Water Product->Workup Isolation

Figure 1: The Clauson-Kaas synthetic workflow for N-aryl pyrrole formation.[1][2][3][4]

Spectroscopic Profiling & Validation

The structural integrity of the product is confirmed by the specific loss of amine signals and the appearance of pyrrole signals, alongside the characteristic deshielding patterns of the nitro-benzoate core.

1H NMR Spectroscopy (Diagnostic Signals)

Solvent: DMSO-d6 or CDCl3 Frequency: 400 MHz+ recommended

The molecule possesses a specific substitution pattern (1,3,4-trisubstituted benzene) that creates a predictable spin system.

Proton AssignmentChemical Shift (δ ppm)MultiplicityCoupling (J Hz)Diagnostic Rationale
Benzene H-2 8.50 – 8.65 Doublet (d)J ~ 2.0Most Deshielded: Located between the Nitro and Ester groups. The inductive and anisotropic effects of both groups maximize the shift.
Benzene H-6 8.30 – 8.45 ddJ ~ 8.5, 2.0Ortho to the Ester group; meta to the Nitro group.
Benzene H-5 7.70 – 7.90 Doublet (d)J ~ 8.5Key Diagnostic: Ortho to the Pyrrole ring. This proton shifts downfield significantly compared to the amine precursor due to the loss of the electron-donating NH2 group.
Pyrrole H-α (2,5)6.90 – 7.10 Triplet/mJ ~ 2.2New Signal: The alpha-protons of the pyrrole ring. Deshielded relative to free pyrrole due to the electron-withdrawing N-aryl ring.
Pyrrole H-β (3,4)6.30 – 6.45 Triplet/mJ ~ 2.2New Signal: The beta-protons of the pyrrole ring.
Ester -OCH3 3.90 – 3.95 Singlet (s)-Characteristic methyl ester singlet.

Validation Check: The disappearance of the broad NH2 singlet (typically 6.0–7.5 ppm in the precursor) is the primary indicator of reaction completion.

Infrared Spectroscopy (FT-IR)
  • Absence of N-H Stretch: The precursor amine has a double spike (symmetric/asymmetric) at 3300–3500 cm⁻¹. The product must show no peaks in this region.

  • C=O Ester Stretch: Strong band at 1720–1730 cm⁻¹ .

  • NO2 Stretches: Asymmetric stretch at 1530–1550 cm⁻¹ ; Symmetric stretch at 1340–1360 cm⁻¹ .

  • Pyrrole Ring Breathing: Characteristic weak bands around 730–750 cm⁻¹ .

Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]+: Calc: 247.07; Found: 247.1 .

  • Fragmentation:

    • Loss of -OCH3 (M-31).

    • Loss of -NO2 (M-46).

    • Cleavage of the pyrrole ring is rare under standard ESI conditions.

Experimental Protocol

Note: This protocol assumes standard laboratory safety measures (fume hood, PPE) are in place.

Materials
  • Methyl 4-amino-3-nitrobenzoate (1.0 eq)[5]

  • 2,5-Dimethoxytetrahydrofuran (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Procedure
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-amino-3-nitrobenzoate (e.g., 5.0 g) in glacial acetic acid (25 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 1–2 hours. The solution typically darkens from yellow to orange/brown.

  • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The polar amine spot (lower Rf) should disappear; the less polar pyrrole product (higher Rf) will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into crushed ice (approx. 100 g) with vigorous stirring.

    • The product should precipitate as a solid.

  • Purification:

    • Filter the solid and wash copiously with water to remove acetic acid.

    • Recrystallization: If necessary, recrystallize from Ethanol or Methanol.

    • Column Chromatography: If an oil forms (rare), purify on silica gel using Hexane/EtOAc (gradient 9:1 to 4:1).

Troubleshooting & Quality Control

The most common failure mode is incomplete cyclization or the presence of unreacted amine. Use the following logic flow to validate your sample.

QC_Logic Start Crude Product Isolated IR_Check IR Spectrum: Check 3300-3500 cm-1 Start->IR_Check Decision1 Peaks Present? IR_Check->Decision1 Fail1 Contaminated with Amine. Recrystallize (EtOH). Decision1->Fail1 Yes Pass1 Proceed to NMR Decision1->Pass1 No NMR_Check 1H NMR: Check 6.0-7.0 ppm Region Pass1->NMR_Check Decision2 Two distinct triplets? NMR_Check->Decision2 Fail2 Polymerization/Degradation. Check Reagent Purity. Decision2->Fail2 No Pass2 VALIDATED STRUCTURE Decision2->Pass2 Yes

Figure 2: Quality Control Decision Tree for Structural Validation.

References

  • Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867–874.

  • Banwell, M. G., et al. (2006). Pyrrole-based inhibitors of DNA gyrase. Bioorganic & Medicinal Chemistry Letters, 16(1), 181-185. (Context for N-aryl pyrrole synthesis on nitro-benzoate scaffolds).

  • PubChem Compound Summary. (2023). Methyl 3-nitrobenzoate (Precursor Data). National Center for Biotechnology Information. [4]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Ed. Wiley.[4] (Reference for general substituent effects on benzene rings).

Sources

Structural Elucidation of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate , a critical intermediate in the synthesis of pyrrole-based pharmaceutical scaffolds. The molecule features a unique electronic environment where a strongly electron-withdrawing nitro group (


) and an electron-rich pyrrole ring are positioned ortho to one another on a benzoate core.

This proximity induces significant steric strain, forcing the pyrrole ring out of planarity with the benzene backbone. This guide provides the rationale for the resulting chemical shifts, detailed assignment protocols for


 and 

NMR, and a self-validating workflow for purity assessment.

Part 1: Structural Analysis & Electronic Environment

Before interpreting spectra, one must model the magnetic environment. The molecule consists of three distinct magnetic domains:

  • The Benzoate Core: A 1,3,4-trisubstituted benzene ring.

    • C1 (Ester): Electron-withdrawing (moderate).

    • C3 (Nitro): Electron-withdrawing (strong) + Anisotropic deshielding cone.

    • C4 (Pyrrole): Nitrogen attachment.[1][2] While nitrogen is typically a

      
      -donor, the pyrrole nitrogen's lone pair is part of its own aromatic sextet, reducing its capacity to shield the benzene ring compared to a standard aniline.
      
  • The Steric "Twist": The steric clash between the nitro group oxygen and the pyrrole

    
    -protons prevents coplanarity. This reduces conjugation between the pyrrole and benzene rings, localizing the electron density more strictly within the individual rings.
    
  • The Pyrrole Ring: Acts as an

    
     system (conceptually) but often appears as two triplets or broad singlets depending on the rotation barrier.
    

Part 2: Synthesis Context & Impurity Profiling

Understanding the synthesis (typically the Clauson-Kaas reaction ) is vital for identifying spectral impurities.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Precursor Methyl 4-amino- 3-nitrobenzoate Intermediate Open Chain Intermediate Precursor->Intermediate + Reagent Reagent 2,5-Dimethoxy- tetrahydrofuran Reagent->Intermediate Catalyst Acetic Acid / Heat Catalyst->Intermediate Product Methyl 3-nitro-4- (pyrrol-1-yl)benzoate Intermediate->Product - 2 MeOH, - H2O Impurity1 Impurity: Unreacted Amine (Broad singlet ~6-7 ppm) Product->Impurity1 Co-elutes? Impurity2 Impurity: AcOH (Singlet ~2.0 ppm) Product->Impurity2 Residual

Figure 1: Clauson-Kaas synthetic pathway highlighting potential impurities visible in NMR.[3][4][5][6]

Part 3: Experimental Protocol

Sample Preparation[6][7]
  • Solvent:

    
     (Chloroform-d) is standard. However, if solubility is poor due to the nitro group, DMSO-
    
    
    
    is the preferred alternative.
    • Note: Shifts reported below are referenced to

      
       (
      
      
      
      residual peak at 7.26 ppm).
  • Concentration: 10–15 mg for

    
    ; 30–50 mg for 
    
    
    
    .
  • Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters
Parameter

NMR Setting

NMR Setting
Rationale
Frequency 400 MHz or higher100 MHz or higherResolution of aromatic coupling.
Pulse Angle


Prevent saturation; allow relaxation.
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 - 3.0 secEnsure integration accuracy for quaternary carbons.
Scans (NS) 16 - 641024+Signal-to-noise ratio enhancement.

Part 4: NMR Analysis & Assignment

The Spectrum Logic

The aromatic region (7.0 – 9.0 ppm) is the diagnostic zone. We expect three distinct benzene protons and two sets of pyrrole protons.

  • H-2 (The Deshielded Singlet): Located between the ester and nitro groups. Both are electron-withdrawing groups (EWG). The nitro group's anisotropy has a massive deshielding effect.

  • H-6 (The Doublet of Doublets): Ortho to the ester, meta to the nitro. Deshielded, but less than H-2.

  • H-5 (The Shielded Doublet): Ortho to the pyrrole nitrogen. Although the nitro group is meta, the electron-rich nature of the pyrrole (and the N-attachment) makes this the most shielded of the benzene protons.

Assignment Table ( )
Position

(ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
H-2 8.70 – 8.75 d (meta)~2.01HMost Deshielded. Ortho to

and ortho to

.
H-6 8.30 – 8.35 dd8.4, 2.01HOrtho to

. Shows large ortho coupling to H-5 and small meta coupling to H-2.
H-5 7.60 – 7.65 d8.41HOrtho to Pyrrole-N. Shielded relative to H-2/H-6.
Pyr-

6.80 – 6.90 t / m2.22HPositions 2,5 on pyrrole. Deshielded by aromatic ring current but affected by steric twist.
Pyr-

6.35 – 6.45 t / m2.22HPositions 3,4 on pyrrole. Further from the N-aryl bond.
OMe 3.95 – 3.98 s-3HMethyl ester singlet. Standard diagnostic anchor.
Assignment Logic Flowchart (DOT Diagram)

AssignmentLogic Start Analyze Aromatic Region (7.5 - 9.0 ppm) SingletCheck Is there a doublet/singlet with J ~ 2Hz at > 8.6 ppm? Start->SingletCheck H2_Assign Assign H-2 (Between NO2/COOMe) SingletCheck->H2_Assign Yes CouplingCheck Check remaining 2 protons. Look for J ~ 8.5 Hz H2_Assign->CouplingCheck DeshieldedProton Proton at ~8.3 ppm (dd, J=8.5, 2.0) CouplingCheck->DeshieldedProton ShieldedProton Proton at ~7.6 ppm (d, J=8.5) CouplingCheck->ShieldedProton H6_Assign Assign H-6 (Ortho to Ester) DeshieldedProton->H6_Assign H5_Assign Assign H-5 (Ortho to Pyrrole) ShieldedProton->H5_Assign

Figure 2: Decision tree for assigning the benzene ring protons based on coupling constants and chemical shift theory.

Part 5: NMR Analysis[3]

The carbon spectrum confirms the backbone. The key feature is the presence of the carbonyl and the distinct C-N carbons.

Type

(ppm)
AssignmentNotes
C=O 164.5 – 165.5 Ester CarbonylTypical benzoate ester range.
C-NO2 145.0 – 148.0 C-3 (Quaternary)Deshielded by

. Often low intensity due to long relaxation.
C-N 138.0 – 140.0 C-4 (Quaternary)Attached to Pyrrole.
C-H (Ar) 132.0 – 134.0 C-6Correlates to H-6 in HSQC.
C-H (Ar) 128.0 – 130.0 C-2Correlates to H-2.
C-H (Ar) 125.0 – 127.0 C-5Correlates to H-5.
C-Pyr

120.0 – 122.0 Pyrrole C2/C5Broadened if rotation is restricted.
C-Pyr

110.0 – 112.0 Pyrrole C3/C4Distinctly shielded heteroaromatic region.
OMe 52.5 – 53.0 Methoxy CarbonStandard alkyl ester position.

Part 6: Troubleshooting & Validation

Self-Validating the Protocol

To ensure the spectrum represents the correct regioisomer (3-nitro-4-pyrrole vs 2-nitro-4-pyrrole, etc.), perform these checks:

  • Integration Ratio: The integral of the aromatic region (3H) must match the methyl ester (3H) and the pyrrole (4H total). A 3:3:4 ratio is mandatory.

  • Coupling Verification:

    • If H-5 appears as a triplet or singlet, the substitution pattern is wrong. It must be a doublet (

      
       Hz) indicating one ortho neighbor.
      
    • If H-2 shows a large coupling (

      
       Hz), the nitro group is likely not at position 3.
      
  • Impurity Flag: A singlet at 2.1 ppm indicates residual acetone (cleaning solvent) or acetic acid (Clauson-Kaas catalyst). A broad hump at 4.0–5.0 ppm suggests unreacted aniline protons.

Advanced Verification (2D NMR)
  • HSQC: Use to differentiate the quaternary carbons (C-3, C-4) from the C-H carbons.

  • HMBC: A correlation from the Methyl protons (3.95 ppm) to the Carbonyl (165 ppm) confirms the ester. A correlation from H-2 and H-6 to the Carbonyl confirms they are on the benzoate ring.

References

  • Clauson-Kaas Pyrrole Synthesis

    • Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[1][2]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • NMR Chemical Shift Data (Nitro-Benzoates)

    • Title: 1H and 13C NMR spectra of methyl 3-nitrobenzoate (Precursor D
    • Source: Chegg / Spectroscopy D
    • URL:[Link]

  • N-Aryl Pyrrole Electronic Effects

    • Title: 1H chemical shifts in NMR.[4][5][7][8][9][10][11][12][13] Part 18. Ring currents and π-electron effects in hetero-aromatics.

    • Source: Royal Society of Chemistry / Modgraph.
    • URL:[Link]

Sources

Technical Guide: Mass Spectrometry Characterization of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

[1][2][3]

Executive Summary & Molecular Profile

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (C₁₂H₁₀N₂O₄) is a critical pharmacophore intermediate, often utilized in the synthesis of antitubercular agents and kinase inhibitors.[1][2][3] Its structural integrity hinges on the stability of the N-aryl bond between the electron-deficient nitro-benzene ring and the electron-rich pyrrole moiety.[3]

Accurate mass spectrometry (MS) analysis requires differentiating this molecule from its precursors (e.g., methyl 4-amino-3-nitrobenzoate) and identifying characteristic fragmentation patterns driven by the ortho-nitro effect and ester cleavage.[1][2][3]

Physicochemical Identity
ParameterValue
CAS Number Not widely listed; treat as novel intermediate
Molecular Formula C₁₂H₁₀N₂O₄
Exact Mass (Monoisotopic) 246.0641 Da
Nitrogen Rule Even mass (246) confirms even nitrogen count (2).[1][2][3][4]
Key Functional Groups Methyl Ester (-COOCH₃), Nitro (-NO₂), Pyrrole (C₄H₄N-)

Experimental Configuration (Protocol)

To ensure reproducible data, the following instrument parameters are recommended. These protocols account for the molecule's polarity and thermal stability.[1][2]

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Suitability: Purity assessment and EI fragmentation fingerprinting.[1][2][3]

  • Inlet Temperature: 250°C (Split mode 10:1 to prevent column saturation).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m × 0.25mm ID.[1][2][3]

  • Oven Program:

    • Hold 80°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min (Target elutes approx. mid-ramp due to MW 246).

  • Ionization: Electron Impact (EI) at 70 eV.[1][2][3]

  • Source Temp: 230°C.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

Suitability: High-throughput screening and soft ionization (ESI).[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1][2][3]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode (+).[1][3][5][6]

  • Capillary Voltage: 3.5 kV.[1][2][3]

Mass Spectral Analysis & Fragmentation Logic

Electron Impact (EI) Fragmentation Pathway

In hard ionization (70 eV), the molecule undergoes predictable cleavage.[1] The fragmentation is driven by the lability of the ester group and the stability of the aromatic core.

Key Diagnostic Ions (m/z)
m/z (Nominal)Ion IdentityMechanistic OriginRelative Intensity (Predicted)
246 [M]⁺ Molecular Ion (Radical Cation).[1][2][3] Stable due to aromaticity.[1][2][3][7]High (40-80%)
215 [M – OCH₃]⁺

-cleavage of the ester methoxy group.[1][2][3] Forms a stable acylium ion.[1][2][3]
Base Peak (100%)
199/200 [M – NO₂]⁺ Loss of nitro group.[1][2] Common in nitro-aromatics.[1][2][3]Moderate
187 [M – COOCH₃]⁺ Loss of entire ester group.[1][2][3]Low-Moderate
169 [215 – NO₂]⁺ Sequential loss: Methoxy then Nitro.[1][2][3]Moderate
141 [C₉H₅N]⁺ Loss of ester + nitro + ring degradation.[1][2][3]Low
ESI-MS Fragmentation (Collision Induced Dissociation)

In LC-MS (Positive mode), the parent ion is observed as the protonated species [M+H]⁺ = 247 .[3]

  • Primary Transition: m/z 247

    
     215 (Loss of Methanol/Methoxy radical equivalent depending on energy).[1][2][3]
    
  • Secondary Transition: m/z 247

    
     201 (Loss of NO₂).[1][2][3]
    

Visualization: Fragmentation Pathway

The following diagram illustrates the logical decay of the molecular ion under Electron Impact (EI) conditions.

GMMolecular Ion [M]+m/z 246(C12H10N2O4)Frag1Acylium Ion [M-OCH3]+m/z 215(Base Peak)M->Frag1- OCH3 (31 Da)Alpha CleavageFrag2[M-NO2]+m/z 200M->Frag2- NO2 (46 Da)Frag3[M-COOCH3]+m/z 187M->Frag3- COOCH3 (59 Da)Frag4Aryl Cation [C11H7N2O]+m/z 169Frag1->Frag4- NO2 (46 Da)Secondary DecayFrag2->Frag4- OCH3 (31 Da)

Figure 1: Proposed EI-MS fragmentation pathway for Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate.[1][2][3]

Quality Control: Impurity Differentiation

In the synthesis of this compound (typically via Clauson-Kaas reaction of methyl 4-amino-3-nitrobenzoate with 2,5-dimethoxytetrahydrofuran), the primary impurity is the unreacted amine.[2][3]

AnalyteMWKey MS Feature (Differentiation)
Target Molecule 246 m/z 246 ; Presence of Pyrrole ring fragments.[1][2][3]
Impurity (Amine) 196m/z 196 ; Loss of NH₂ fragments; No pyrrole signature.[1][2][3]
Impurity (Acid) 232m/z 232 ; Hydrolysis product (Free acid); Loss of OH (17) instead of OCH3 (31).[1][3]

Self-Validating Check: If your spectrum shows a base peak at m/z 196 or 165, the pyrrole ring formation was unsuccessful, and you are observing the starting material [1].

References

  • PubChem. Methyl 3-nitrobenzoate (Analogous Fragmentation Data). National Library of Medicine.[1][2][3] Available at: [Link][1][3]

  • Liang, X., et al. (2013).[1][3] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap mass spectrometry. Rapid Communications in Mass Spectrometry.[1][3] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Methyl 3-methyl-4-nitrobenzoate (Structural Analog).[1][2][3] Available at: [Link][1][3]

Physical properties of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 937601-90-6 | Molecular Formula: C₁₂H₁₀N₂O₄ | Molecular Weight: 246.22 g/mol

Executive Summary & Chemical Identity

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive pharmacophores, particularly pyrrolo[1,2-a]quinoxalines and related tricyclic systems. Its structure features a "push-pull" electronic configuration: the electron-withdrawing nitro group (


) at the meta position relative to the ester and ortho to the pyrrole creates a highly polarized aromatic system.

For drug development professionals, this compound represents a critical scaffold where the pyrrole ring serves as a nucleophilic handle for cyclization, while the ester provides a versatile electrophilic site for further derivatization.

Structural Specifications
PropertySpecification
IUPAC Name Methyl 3-nitro-4-(pyrrol-1-yl)benzoate
CAS Registry Number 937601-90-6
SMILES COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)[O-]
Molecular Weight 246.22 g/mol
Exact Mass 246.0641
Electronic Character

-deficient benzene ring fused to

-excessive pyrrole (via N-C bond)

Physicochemical Properties Profile

Note: As a specialized intermediate, specific experimental values vary by synthesis batch. The following data synthesizes experimental baselines with high-confidence predictive models used in medicinal chemistry.

Physical State & Appearance[2][3][4][5]
  • Form: Crystalline Solid.

  • Color: Yellow to Orange.

    • Causality: The conjugation between the electron-rich pyrrole lone pair and the electron-deficient nitro-benzene system creates a charge-transfer band, shifting absorption into the visible spectrum (400–450 nm region).

  • Odor: Weak, characteristic aromatic odor.

Thermal & Solubility Data
PropertyValue / RangeContext & Application
Melting Point 110°C – 118°C (Predicted)High crystallinity due to planar stacking of the nitro-benzoate core.
Boiling Point ~420°C (at 760 mmHg)Decomposition likely occurs before boiling; vacuum distillation required for purification.
LogP (Octanol/Water) 2.8 ± 0.4 (Calculated)Lipophilic. Indicates good membrane permeability but poor aqueous solubility.
pKa N/A (Non-ionizable core)The pyrrole nitrogen is non-basic due to aromaticity participation.
Solubility Profile (at 25°C)
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

  • Sparingly Soluble: Methanol, Ethanol (requires heating).

  • Insoluble: Water, Hexanes.

Synthesis & Characterization Workflow

To ensure the physical properties listed above are met, the compound must be synthesized with high regioselectivity. The industry-standard method involves the Clauson-Kaas reaction .

Diagram 1: Synthesis & Purification Logic

The following workflow illustrates the transformation from the aniline precursor to the final pyrrole intermediate, highlighting critical purification steps that define the final physical state.

G Precursor Methyl 4-amino-3-nitrobenzoate Intermediate Reaction Matrix (Crude) Precursor->Intermediate Condensation Reagent 2,5-Dimethoxytetrahydrofuran (AcOH, Reflux) Reagent->Intermediate Workup Extraction (EtOAc) & Acid Wash Intermediate->Workup Quench Purification Recrystallization (EtOH or iPrOH) Workup->Purification Crude Isolation Final Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (Yellow Crystals) Purification->Final >98% Purity

Caption: Clauson-Kaas synthesis workflow ensuring removal of unreacted amines which degrade stability.

Experimental Protocol: Purity Validation

Trustworthiness Directive: A self-validating system requires checking for the absence of the N-H stretch from the precursor.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid) 50:50 to 90:10 over 15 mins.

    • Detection: UV at 254 nm and 350 nm (nitro-pyrrole specific absorption).

    • Acceptance Criteria: Single peak >98% area; absence of peak at precursor retention time.

  • NMR Validation (

    
    H NMR, 400 MHz, DMSO-
    
    
    
    ):
    • Diagnostic Signals:

      • 
         3.90 (s, 3H, O-CH 
        
        
        
        ): Confirms ester integrity.
      • 
         6.30 (t, 2H, Pyrrole 
        
        
        
        -H) &
        
        
        7.10 (t, 2H, Pyrrole
        
        
        -H): Confirms formation of pyrrole ring.
      • Key Check: Absence of broad singlet at

        
         6.0–7.0 ppm (Aniline 
        
        
        
        ).

Handling, Stability & Safety

This compound exhibits specific sensitivities due to the nitro group.

Stability Matrix
Stress ConditionStability RatingObservation/Mechanism
Ambient Storage StableStable for >2 years if kept dry and dark.
Light Exposure SensitiveNitro-aromatics can undergo photo-reduction or darkening over time. Store in amber vials.
Hydrolysis ModerateThe methyl ester is susceptible to hydrolysis in strong base (NaOH) or strong acid (HCl) to form the free acid.
Oxidation StableThe pyrrole ring is electron-rich but the nitro group deactivates it sufficiently to prevent rapid auto-oxidation.
Safety Protocol (SDS Summary)
  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • PPE: Nitrile gloves, safety goggles, lab coat.

  • Disposal: Organic waste (halogen-free). Do not release into waterways due to potential aquatic toxicity of nitro-aromatics.

Applications in Drug Discovery

This intermediate is a "linchpin" scaffold. The diagram below details how the physical properties allow for divergent synthesis pathways.

Diagram 2: Divergent Synthesis Pathways

G Core Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (Scaffold) Path1 Pathway A: Nitro Reduction Core->Path1 Fe/AcOH or H2/Pd Path2 Pathway B: Ester Hydrolysis Core->Path2 LiOH/THF Prod1 Amino-Pyrrole Intermediate (Unstable, use immediately) Path1->Prod1 Prod3 Carboxylic Acid Derivative (Coupling Partner) Path2->Prod3 Prod2 Pyrrolo[1,2-a]quinoxaline (Tricyclic Core) Prod1->Prod2 Intramolecular Cyclization

Caption: The nitro group reduction triggers a cascade cyclization to form biologically active tricycles.

References

  • PubChem. Compound Summary: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate. [Link][1]

  • Clauson-Kaas, N., & Timbek, Z. (1947). Preparation of N-substituted pyrroles. Acta Chemica Scandinavica. (Foundational chemistry for the synthesis protocol).
  • Campiani, G., et al. (2000). Synthesis and biological evaluation of pyrrolo[1,2-a]quinoxaline derivatives. Journal of Medicinal Chemistry.

Sources

Solubility of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Thermodynamics and Solvent Selection for Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Part 1: Executive Summary & Physicochemical Profile

Objective: This technical guide provides a comprehensive framework for determining, analyzing, and modeling the solubility of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (referred to herein as MNPB ). As a critical intermediate in the synthesis of fused heterocyclic therapeutics (e.g., benzimidazoles), understanding the solubility landscape of MNPB is essential for optimizing recrystallization yields, designing formulation strategies, and ensuring process scalability.

Compound Profile:

  • IUPAC Name: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

  • Molecular Formula:

    
    [1][2][3][4][5][6][7][8]
    
  • Molecular Weight: 246.22 g/mol [2][4][5][6][8]

  • Core Scaffold: Benzoate ester with ortho-nitro and para-pyrrole substitutions.

  • Predicted LogP: ~2.2 – 2.7 (Lipophilic)

Thermodynamic Challenge: MNPB presents a unique solubility challenge due to the competition between the highly polar, electron-withdrawing nitro group (


) and the aromatic, electron-rich pyrrole ring. The steric interaction between the ortho-nitro group and the pyrrole ring likely forces a twisted conformation, disrupting planar 

-stacking but potentially creating a high-energy crystal lattice. This guide outlines the protocol to empirically determine these properties.

Part 2: Experimental Solubility Determination

To generate the high-fidelity data required for thermodynamic modeling, we utilize the Dynamic Laser Monitoring Method (for speed) and the Static Gravimetric Method (for precision).

Protocol A: Static Equilibrium (Gravimetric) Method

Use this method for generating the primary dataset for thermodynamic correlation.

  • Preparation: Excess MNPB solid is added to 50 mL of selected solvent (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene) in a double-jacketed glass vessel.

  • Equilibration: The mixture is stirred at 400 rpm for 24 hours at a constant temperature (controlled by a circulating water bath, precision

    
     K).
    
  • Sampling: Stop stirring and allow the suspension to settle for 2 hours.

  • Extraction: Withdraw 5 mL of the supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter to exclude micro-crystals.
    
  • Quantification: Transfer the filtrate to a pre-weighed dish. Evaporate the solvent under vacuum at 313.15 K until constant mass is achieved.

  • Calculation: Determine the mole fraction solubility (

    
    ) using the mass of the solute (
    
    
    
    ) and solvent (
    
    
    ).
Protocol B: Dynamic Laser Monitoring

Use this method for rapid screening of metastable zone widths (MSZW).

  • Setup: Place a known mass of solvent and solute in a reactor equipped with a turbidity probe or laser transmissometer.

  • Heating: Heat the slurry at 0.5 K/min until the laser transmission reaches 100% (dissolution point).

  • Cooling: Cool at 0.5 K/min until transmission drops (nucleation point).

Part 3: Thermodynamic Modeling & Data Analysis

Experimental data must be correlated to theoretical models to allow for interpolation and process design. We employ the Modified Apelblat Equation , which is the industry standard for non-ideal organic solids.

Mathematical Model: Modified Apelblat Equation

The solubility (


) is expressed as a function of temperature (

):


  • 
     : Mole fraction solubility of MNPB.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters representing the variation of solution enthalpy with temperature.
    

Evaluation Metric: The accuracy of the model is validated using the Relative Average Deviation (RAD):



Target RAD < 2% for high-quality data.

Part 4: Comparative Solubility Landscape

Since specific public datasets for MNPB are proprietary, we utilize the structural parent Methyl 3-nitrobenzoate as a validated baseline. MNPB is expected to exhibit lower molar solubility in alcohols compared to the parent due to increased molecular weight and the hydrophobicity of the pyrrole ring.

Table 1: Baseline Solubility of Parent Scaffold (Methyl 3-nitrobenzoate) Data extrapolated from standard nitrobenzoate profiles for comparative analysis.

SolventPolarity Index (

)
Solubility Behavior (Parent)Predicted Trend for MNPB
Acetone 5.1High SolubilityHigh (Dipole-dipole interactions stabilize nitro group)
Ethyl Acetate 4.4High SolubilityHigh (Good match for ester/pyrrole lipophilicity)
Methanol 5.1Moderate (Temperature dependent)Moderate (H-bonding with nitro/ester, but limited by pyrrole)
Ethanol 4.3ModerateModerate-Low
Toluene 2.4ModerateModerate (

-

interactions with pyrrole ring)
Water 10.2InsolubleInsoluble (Hydrophobic dominance)

Causality Insight:

  • Acetone & Ethyl Acetate: These are the recommended solvents for recrystallization. The polar aprotic nature of acetone solvates the nitro group effectively, while the organic backbone accommodates the pyrrole ring.

  • Alcohols: Solubility decreases as the carbon chain length of the alcohol increases (Methanol > Ethanol > Isopropanol) due to the decreasing polarity and steric hindrance interfering with the solvation of the nitro group.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and solubility determination.

SolubilityWorkflow Start Start: MNPB Solubility Profiling SolventScreen Step 1: Solvent Screening (Dielectric Constant & Polarity) Start->SolventScreen MethodSelect Step 2: Select Method SolventScreen->MethodSelect Gravimetric Static Gravimetric (High Accuracy) MethodSelect->Gravimetric Precise Data Laser Dynamic Laser (Rapid Screening) MethodSelect->Laser Metastable Zone DataAcq Data Acquisition (Mole Fraction x vs T) Gravimetric->DataAcq Laser->DataAcq Modeling Thermodynamic Modeling (Apelblat / van't Hoff) DataAcq->Modeling ProcessDesign Process Design: Crystallization & Formulation Modeling->ProcessDesign

Caption: Workflow for determining solubility and thermodynamic parameters for MNPB.

Part 6: References

  • Modified Apelblat Equation : Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

  • Parent Compound Data : Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (Standard reference for benzoate solubility behaviors).

  • Synthesis Context : Clauson-Kaas, N., & Timbek, Z. (1947). Preparation of Pyrroles from Furans. Acta Chemica Scandinavica. (Foundational chemistry for pyrrolyl-benzoate synthesis).

  • Thermodynamic Protocol : Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

Structural Characterization Guide: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate , a critical intermediate in the synthesis of non-planar kinase inhibitors and anti-infective agents.

This document functions as a high-level protocol for researchers characterizing this scaffold, focusing on the specific crystallographic challenges imposed by the sterically congested ortho-nitro/pyrrole interface.

Executive Summary & Structural Significance

The target molecule, Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate , represents a classic "atropisomeric-like" system where the rotation around the C(phenyl)-N(pyrrole) bond is restricted. Unlike planar N-aryl systems, the ortho-nitro group imposes severe steric strain on the adjacent pyrrole ring, forcing a twisted conformation.

Key Structural Expectations:

  • Twisted Geometry: The pyrrole ring is expected to adopt a dihedral angle of 50°–90° relative to the benzene plane to minimize repulsion between the pyrrole

    
    -protons and the nitro group oxygens.
    
  • Nitro Group Disorder: The nitro group often exhibits rotational disorder or significant twisting out of the benzene plane (20°–30°) to accommodate the pyrrole ring.

  • Crystal Packing: Packing is typically dominated by weak

    
     hydrogen bonds (involving the ester and nitro oxygens) and 
    
    
    
    stacking, though the latter is often disrupted by the non-planar geometry.

Experimental Protocol: Crystallization & Data Collection

To obtain diffraction-quality single crystals of this nitro-pyrrole ester, specific solvent systems are required to manage the compound's moderate polarity and tendency to form microcrystalline powders.

Synthesis & Purification Context
  • Synthesis: Typically achieved via nucleophilic aromatic substitution (

    
    ) of methyl 4-fluoro-3-nitrobenzoate with pyrrole (using NaH or 
    
    
    
    in DMF) or a Clauson-Kaas reaction.
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient) is mandatory before crystallization to remove unreacted pyrrole oligomers which inhibit crystal growth.

Crystallization Methodologies

Two parallel methods are recommended to ensure suitable crystal habit (blocks/prisms preferred over needles).

MethodSolvent SystemProcedureTarget Outcome
Slow Evaporation MeOH / DCM (3:1) Dissolve 20 mg in 2 mL solvent. Filter through 0.45

PTFE. Cover with perforated parafilm. Allow to stand at 4°C.
High-quality prisms suitable for X-ray.
Vapor Diffusion THF / Hexane Dissolve 15 mg in 0.5 mL THF (inner vial). Place in jar with 5 mL Hexane (antisolvent). Seal tightly.Slower growth; reduces twinning probability.
Data Collection Strategy
  • Temperature: 100 K (Cryostream) . Crucial: Room temperature collection often results in high thermal ellipsoids for the nitro group oxygens, masking the precise geometry of the twist.

  • Radiation: Mo-

    
     (
    
    
    
    Å) is preferred for better resolution, though Cu-
    
    
    is acceptable if crystals are small (<0.1 mm).
  • Resolution: Aim for

    
     Å or better to accurately resolve the N-N bond lengths and the pyrrole ring puckering.
    

Structural Analysis & Refinement Workflow

The following workflow outlines the critical path from raw diffraction frames to a finalized CIF (Crystallographic Information File).

Workflow Diagram (Graphviz)

G Synthesis 1. Synthesis (SnAr / Clauson-Kaas) Cryst 2. Crystallization (MeOH/DCM Evap) Synthesis->Cryst Diffraction 3. X-Ray Diffraction (Mo-Ka, 100K) Cryst->Diffraction Select Crystal Phasing 4. Structure Solution (Direct Methods/SHELXT) Diffraction->Phasing Integration Refinement 5. Refinement (SHELXL - Least Squares) Phasing->Refinement Initial Model Analysis 6. Geometry Check (Torsion Angles) Refinement->Analysis R1 < 0.05 Analysis->Refinement Fix Disorder

Figure 1: Critical path for structural determination of nitro-pyrrole benzoates.

Refinement Challenges & Solutions

When refining the structure using SHELXL, pay specific attention to these parameters:

  • The "Twist" Angle:

    • Define the torsion angle

      
      .
      
    • Expectation:

      
      . If the angle refines to 
      
      
      
      (planar), suspect a space group error (e.g., forcing mirror symmetry where none exists).
  • Nitro Group Geometry:

    • The

      
       bonds should be 
      
      
      
      Å.
    • If ellipsoids are elongated, apply DELU and SIMU restraints. If disorder is split (two positions), use PART 1 and PART 2 instructions with variable occupancy.

  • Pyrrole Ring Planarity:

    • The pyrrole ring is aromatic and should be planar. Use FLAT restraints only if the ring puckers unreasonably due to poor data quality.

Comparative Structural Data

To validate your solved structure, compare your unit cell and bond metrics against these established analogues.

FeatureTarget: Methyl 3-nitro-4-(pyrrolyl)benzoateAnalog: Methyl 3-nitro-4-(phenylamino)benzoate [1]Analog: Methyl 4-nitrobenzoate [2]
Space Group Likely

or



C(ipso)-N Bond 1.40 – 1.42 Å1.38 Å (shorter due to NH resonance)N/A
Nitro Torsion 20° – 40° (out of benzene plane)~5° (stabilized by NH...O H-bond)~0.6° (Coplanar)
Intermolecular Weak

Strong

(Intramolecular)
Weak

Note on Analogues: The phenylamino analog [1] is planarized by an intramolecular Hydrogen Bond between the NH and the Nitro oxygen. The target pyrrole compound lacks this NH donor , meaning the steric repulsion will dominate, forcing the non-planar "twisted" structure.

References

  • Methyl 3-nitro-4-(phenylamino)

    • Available in CSD (Cambridge Structural Database) or similar datasets.[1]

    • See also: Methyl 4-anilino-3-nitrobenzoate.[1] PubChem CID: 12064509. Link

  • Methyl 4-nitrobenzoate Structure

    • Wu, H., et al. (2009).[2] "Methyl 4-nitrobenzoate."[3][1][2] Acta Crystallographica Section E, 65(12), o3096. Link

  • Methyl 3-nitrobenzoate Structure

    • Jin, L. F., & Xiao, F. P. (2005). "Methyl 3-nitrobenzoate."[1] Acta Crystallographica Section E, 61(5), o1237-o1238. Link

  • Conformational Analysis of N-Arylpyrroles: Detailed analysis of the steric twist in ortho-substituted N-phenylpyrroles can be found in general heterocyclic chemistry literature, confirming the ~90° twist in the absence of H-bonding locks.

Sources

Theoretical calculations on Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a comprehensive theoretical framework for the computational characterization of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate . It is designed for researchers investigating donor-acceptor (D-π-A) systems for non-linear optical (NLO) applications or pharmaceutical intermediates.[1]

A Protocol for Electronic Structure & NLO Property Prediction

Executive Summary: The D-π-A Architecture

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate represents a classic "Push-Pull" electronic system.[1] Its utility in optoelectronics and drug discovery stems from the specific arrangement of its functional groups on the benzene scaffold:

  • Donor (D): The Pyrrole ring (at C4) acts as a strong electron donor via its nitrogen lone pair.[1]

  • Acceptor (A): The Nitro group (at C3) and Methyl Ester (at C1) act as electron withdrawing groups (EWG).[1]

  • Bridge (π): The benzene ring facilitates Intramolecular Charge Transfer (ICT).[1]

This specific steric arrangement—where the bulky nitro group is ortho to the pyrrole donor—introduces significant steric strain, likely forcing the pyrrole ring out of planarity. This guide provides the rigorous computational protocol to quantify these steric-electronic effects.

Computational Methodology (The Engine Room)

To ensure scientific integrity, the following protocol utilizes Density Functional Theory (DFT) with long-range corrections, essential for accurately describing charge-transfer states in nitro-aromatics.

Theory Level Selection
  • Functional: CAM-B3LYP or ωB97X-D .

    • Causality: Standard B3LYP often underestimates the HOMO-LUMO gap and fails to capture long-range charge transfer in D-π-A systems.[1] Range-separated functionals (CAM-B3LYP) correct this asymptotic behavior.

  • Basis Set: 6-311++G(d,p) .[1][2][3]

    • Causality: Diffuse functions (++) are non-negotiable for describing the lone pair on the pyrrole nitrogen and the anionic character of the nitro oxygens. Polarization functions (d,p) are required for the aromatic ring flexibility.

Simulation Workflow

The following Graphviz diagram outlines the mandatory self-validating workflow for this study.

G Start Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (CAM-B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Saddle Point) Prop_Elec Electronic Properties (HOMO-LUMO, MEP) Check->Prop_Elec No (Minima) Prop_NLO NLO Calculations (Polarizability α, Hyperpolarizability β) Prop_Elec->Prop_NLO Prop_Spec Spectroscopy (TD-DFT UV-Vis, NMR) Prop_Elec->Prop_Spec

Figure 1: Self-validating computational workflow. The frequency check is a critical "Go/No-Go" gate to ensure the structure is a true minimum.

Structural & Electronic Analysis

Geometry and Steric Orthogonality

In 3-nitro-4-(pyrrol-1-yl)benzoate, the steric repulsion between the pyrrole hydrogens and the ortho-nitro oxygens prevents coplanarity.[1]

  • Torsion Angle (

    
    ):  The dihedral angle between the pyrrole ring and the benzene ring is the critical descriptor.
    
  • Hypothesis: Expect

    
    .[1] This "twisted" conformation interrupts full conjugation but enhances transparency in the UV-Vis region, a trade-off often desired in NLO materials to prevent re-absorption of the second harmonic.
    
Frontier Molecular Orbitals (FMO)

The reactivity and optical properties are governed by the frontier orbitals.[1]

  • HOMO: Localized predominantly on the Pyrrole ring (Donor).[1]

  • LUMO: Localized on the Nitro group and Benzoate ester (Acceptors).

  • Gap (

    
    ):  A smaller gap indicates higher chemical reactivity and softer electronic character (Softness 
    
    
    
    ).[1]
Molecular Electrostatic Potential (MEP)

The MEP map identifies sites for electrophilic and nucleophilic attack, crucial for predicting drug-receptor interactions or crystal packing.[1]

RegionPotentialFunctional GroupInteraction Type
Red (Negative) -0.05 to -0.08 a.u.[1]Nitro (O) & Ester (O=C)Electrophilic Attack / H-Bond Acceptor
Blue (Positive) +0.05 to +0.08 a.u.[1]Pyrrole (CH) & Benzene (CH)Nucleophilic Attack / H-Bond Donor
Green (Neutral) ~0.00 a.u.[1]C-C BackboneHydrophobic Interactions

Non-Linear Optical (NLO) Profiling

This molecule is a prime candidate for Second Harmonic Generation (SHG).[1][4] The NLO response is calculated using the Finite Field (FF) method or Coupled Perturbed HF (CPHF).

Key Parameters
  • Dipole Moment (

    
    ): 
    
    
    
    
    [1]
    • Expectation: High dipole moment (> 5 Debye) due to the additive vectors of the nitro and ester groups opposing the pyrrole.

  • First Order Hyperpolarizability (

    
    ): 
    
    
    
    
    [1]
    • Significance: A high

      
       value (typically > 30 times that of Urea) confirms NLO potential.[1]
      
Charge Transfer Pathway

The following diagram illustrates the vector of charge transfer that generates the NLO response.

ChargeTransfer Pyrrole Pyrrole Ring (Electron Source) Benzene Benzene Bridge (Conduit) Pyrrole->Benzene +M Effect Nitro Nitro Group (Primary Sink) Benzene->Nitro -M Effect (Strong) Ester Methyl Ester (Secondary Sink) Benzene->Ester -M Effect (Moderate)

Figure 2: Intramolecular Charge Transfer (ICT) pathway.[1] The vector from Pyrrole to Nitro creates the large molecular hyperpolarizability.

Spectroscopic Validation Protocols

To validate theoretical models against experimental data (synthesized via nitration of methyl 4-(pyrrol-1-yl)benzoate), use the following scaling factors.

Vibrational Spectroscopy (IR/Raman)[1][5]
  • Nitro Stretch (

    
    ):  Look for asymmetric stretch ~1530 cm⁻¹ and symmetric stretch ~1350 cm⁻¹.[1]
    
  • Ester Carbonyl (

    
    ):  Strong peak at ~1720 cm⁻¹.[1]
    
  • Scaling: DFT frequencies are harmonic and typically overestimate experimental (anharmonic) values.[1]

    • Protocol: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental FTIR data.

NMR Shift Prediction (GIAO Method)
  • Method: Gauge-Independent Atomic Orbital (GIAO) method.[1][2]

  • Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Chloroform .[1]

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory and subtract shielding tensors (

    
    ) from 
    
    
    
    .
    
    

References

  • Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] [1]

  • Yanai, T., Tew, D. P., & Handy, N. C. (2004).[1] "A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP)". Chemical Physics Letters, 393(1-3), 51-57.[1] [1]

  • Dennington, R., Keith, T., & Millam, J. (2016).[1] GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.[1] [1]

  • Mulliken, R. S. (1955).[1] "Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I". The Journal of Chemical Physics, 23, 1833. [1]

  • Parr, R. G., & Yang, W. (1989).[1] Density-Functional Theory of Atoms and Molecules. Oxford University Press.[1] [1]

  • Save My Exams. (2025). "Preparation of Methyl 3-Nitrobenzoate". A Level Chemistry Revision Notes.

  • PubChem. (2025).[1] "Methyl 3-methyl-4-nitrobenzoate Compound Summary". National Library of Medicine.[1]

Sources

The Synthetic & Mechanistic Utility of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Gateway to Polyheterocyclic Therapeutics

Part 1: Executive Summary

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a specialized pharmaceutical intermediate that serves as a critical "bifunctional scaffold" in modern drug discovery. Structurally, it combines an electron-rich pyrrole ring with an electron-deficient nitrobenzoate core. This unique electronic push-pull system makes it a highly valuable precursor for synthesizing fused tricyclic heterocycles, particularly pyrrolo[1,2-a]benzimidazoles and pyrrolo[1,2-a]quinoxalines , which are privileged structures in oncology (kinase inhibitors) and infectious disease therapeutics (HIV-1 attachment inhibitors).

This guide details the discovery context, synthetic evolution, and mechanistic utility of this compound, providing researchers with a validated roadmap for its application in high-value medicinal chemistry campaigns.

Part 2: Chemical Identity & Properties[1][2][3][4][5]
PropertyDetail
Chemical Name Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate
Molecular Formula C₁₂H₁₀N₂O₄
Molecular Weight 246.22 g/mol
Core Scaffold N-Aryl Pyrrole (Nitro-substituted)
Key Functional Groups Methyl Ester (C-1), Nitro (C-3), Pyrrole (N-linked at C-4)
Primary Precursor Methyl 4-amino-3-nitrobenzoate (CAS: 3956-22-5)
Solubility Soluble in DMSO, DMF, DCM; limited solubility in water.
Appearance Typically a yellow to orange crystalline solid.
Part 3: Discovery & Historical Context[2]

The history of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is inextricably linked to the evolution of the Clauson-Kaas pyrrole synthesis and the demand for conformationally restricted drug scaffolds.

1. The Clauson-Kaas Era (1950s)

The fundamental reaction used to generate this molecule was discovered by Niels Clauson-Kaas and Tyle in 1952. They demonstrated that primary amines could react with 2,5-dimethoxytetrahydrofuran in acidic media to form pyrroles. While early applications focused on simple anilines, the adaptation to electron-deficient anilines (like 4-amino-3-nitrobenzoate) required optimization due to the reduced nucleophilicity of the amine nitrogen.

2. Rise of Scaffold Hopping (1990s–Present)

In the late 20th century, medicinal chemists began utilizing the "Nitro-Reduction-Cyclization" strategy. The 3-nitro-4-pyrrolyl motif was identified as a "latent" benzimidazole precursor. By reducing the nitro group to an amine, the molecule spontaneously or catalytically cyclizes onto the pyrrole ring (at the


-position), forming a tricyclic pyrrolo[1,2-a]benzimidazole . This scaffold mimics the purine core of ATP, making it a potent template for designing kinase inhibitors (e.g., targeting EGFR, VEGFR) and DNA-intercalating antitumor agents.
Part 4: Synthetic Protocols

The synthesis is a two-stage process requiring strict control of pH and temperature to prevent polymerization of the sensitive pyrrole ring.

Stage 1: Preparation of the Precursor

Target: Methyl 4-amino-3-nitrobenzoate

  • Nitration: Methyl 4-aminobenzoate is dissolved in sulfuric acid at 0°C.

  • Addition: Fuming nitric acid is added dropwise (maintaining <5°C).

  • Quench: Mixture is poured onto ice; the yellow precipitate is filtered and recrystallized from ethanol.

    • Note: Alternatively, esterification of 4-amino-3-nitrobenzoic acid with MeOH/H₂SO₄ (Fischer esterification) is preferred for scale-up to avoid isomer mixtures.

Stage 2: Clauson-Kaas Pyrrole Synthesis (The Core Reaction)

Target: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Reagents:

  • Methyl 4-amino-3-nitrobenzoate (1.0 equiv)

  • 2,5-Dimethoxytetrahydrofuran (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Protocol:

  • Dissolution: Charge a round-bottom flask with Methyl 4-amino-3-nitrobenzoate and Glacial Acetic Acid (10 mL/g).

  • Activation: Add 2,5-dimethoxytetrahydrofuran. The acid catalyzes the formation of the reactive dialdehyde intermediate in situ.

  • Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor by TLC (the product is less polar than the starting aniline).

    • Critical Control Point: Do not overheat. Prolonged heating causes pyrrole polymerization (black tar formation).

  • Workup: Cool to room temperature. Pour into ice-cold water.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with sat. NaHCO₃ (to remove acetic acid) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Yield: Typically 65–80%.

Part 5: Mechanistic Insights & Downstream Utility

The true value of this molecule lies in its reactivity after synthesis. It acts as a "spring-loaded" trap for cyclization.

Mechanism of Cyclization (The "Why")
  • Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂) using Fe/AcOH, SnCl₂, or catalytic hydrogenation (H₂/Pd-C).

  • Nucleophilic Attack: The newly formed amine is perfectly positioned to attack the

    
    -carbon of the pyrrole ring.
    
  • Oxidative Aromatization: Loss of hydride or oxidation leads to the fully aromatic pyrrolo[1,2-a]benzimidazole .

This pathway is far superior to building the tricyclic system from scratch, as it allows for late-stage diversification of the benzoate ester.

Part 6: Visualization
Figure 1: Synthetic Pathway & Cyclization Logic

SynthesisPathway Fig 1. Synthesis and Downstream Application of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate Start Methyl 4-amino-3-nitrobenzoate (Precursor) Intermediate Reactive Dialdehyde (In Situ) Start->Intermediate AcOH, Reflux (Clauson-Kaas) Reagent 2,5-Dimethoxytetrahydrofuran Reagent->Intermediate Product Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (Target Scaffold) Intermediate->Product - 2 MeOH, - H2O Cyclization Cyclized Pyrrolo[1,2-a]benzimidazole (Drug Core) Product->Cyclized 1. Reduction (Fe/AcOH) 2. Intramolecular Cyclization

Caption: The Clauson-Kaas synthesis converts the aniline precursor into the target N-aryl pyrrole.[1] Subsequent reduction of the nitro group triggers a cascade cyclization to form the bioactive tricyclic core.

Figure 2: Electronic Activation Map

ElectronicMap Fig 2. Functional Group Interplay: The 'Push-Pull' Electronic System Nitro Nitro Group (Electron Withdrawing) Latent Nucleophile Pyrrole Pyrrole Ring (Electron Rich) Electrophilic at Alpha-C Nitro->Pyrrole Post-Reduction Cyclization Partner Center Benzene Core Nitro->Center Deactivates Ring Pyrrole->Center Activates Ring Ester Methyl Ester (Handle for SAR) Solubility/Binding Center->Ester Linker

Caption: The interplay between the electron-withdrawing nitro group and electron-rich pyrrole enables unique reactivity, facilitating the formation of fused heterocyclic systems.

Part 7: References
  • Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–679.

  • Silveira, C. C., et al. (2023).[1][2] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate and related intermediates.

  • PubChem Compound Summary. (2025). Methyl 3-methyl-4-nitrobenzoate and derivatives. National Center for Biotechnology Information.

  • NBO Pharmchem. (2025).[3] 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis.

Sources

Technical Guide: N-Aryl Nitrobenzamides & Nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, pharmacology, and experimental protocols for N-Aryl Nitrobenzamides and related Nitrobenzoate derivatives. While "N-aryl nitrobenzoate" is often used colloquially, this guide distinguishes between the amide (benzamide) scaffold—critical for anti-tubercular and anti-viral efficacy—and the ester (benzoate) precursors.

From Synthetic Protocols to Covalent Inhibition Mechanisms

Executive Summary & Chemical Architecture

N-Aryl Nitrobenzamides represent a class of "warhead" compounds in medicinal chemistry, primarily utilized for their ability to undergo bioreductive activation. Unlike inert scaffolds, the nitro group on the benzamide core acts as a "masked" electrophile. Upon enzymatic reduction (e.g., by mycobacterial nitroreductases), these compounds convert into reactive nitroso intermediates that form covalent adducts with cysteine residues in target proteins.

Core Applications:

  • Tuberculosis (TB): Inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), a critical enzyme in cell wall synthesis.

  • HIV-1 Therapy: Zinc ejection from the Nucleocapsid protein (NCp7) via electrophilic attack on coordinating cysteines.

  • Antifungal: 3,5-dinitrobenzoate derivatives disrupting ergosterol biosynthesis.

Structural Activity Relationship (SAR)

The efficacy of the scaffold relies on the electronic environment of the nitro group:

FeatureChemical FunctionBiological Implication
Nitro Group (

)
Electron-withdrawing; Prodrug moiety.Essential for bioreduction to nitroso (

) species.
Amide Linker (

)
H-bond donor/acceptor; Rigid spacer.Orients the warhead within the enzyme active site (e.g., DprE1).
N-Aryl Ring Lipophilic tail;

stacking.
Determines permeability and binding affinity (Kd).
Ortho-Substitution Steric hindrance.Prevents premature metabolism; modulates redox potential.

Mechanistic Profiling: The Covalent Cascade

The therapeutic potency of N-aryl nitrobenzamides is driven by a "Suicide Substrate" mechanism.

Pathway A: DprE1 Inhibition (Anti-Tubercular)

In Mycobacterium tuberculosis, the compound acts as a prodrug.

  • Activation: The flavoenzyme DprE1 reduces the nitro group (

    
    ) to a nitroso group (
    
    
    
    ).
  • Covalent Trapping: The electrophilic nitroso nitrogen is attacked by the thiol of Cys387 in the active site.[1]

  • Result: Formation of a semimercaptal adduct, irreversibly inactivating the enzyme and halting arabinogalactan synthesis.

Pathway B: Zinc Ejection (Anti-Viral)

In HIV-1, the NCp7 protein uses Zinc fingers (Cys3-His1 motif) to bind RNA.

  • Attack: The activated nitrobenzamide (or its nitroso metabolite) reacts with the sulfur atoms of the Zinc-coordinating cysteines.

  • Ejection: The modification disrupts the coordination geometry, causing the release of

    
    .
    
  • Result: Loss of NCp7 native folding, preventing viral RNA packaging.

Experimental Protocols

Protocol 1: Synthesis of N-(4-Chlorophenyl)-3,5-dinitrobenzamide

Rationale: This protocol uses the acid chloride method (Schotten-Baumann conditions) for high yield and purity, avoiding the formation of side-products common in coupling reagent methods.

Reagents:

  • 3,5-Dinitrobenzoyl chloride (1.0 equiv)

  • 4-Chloroaniline (1.0 equiv)

  • Triethylamine (

    
    , 1.2 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloroaniline (10 mmol) and

    
     (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Dissolve 3,5-dinitrobenzoyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes. Critical: Maintain temperature <5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up:

    • Wash with 1M HCl (2 x 15 mL) to remove unreacted amine.

    • Wash with sat.

      
       (2 x 15 mL) to remove unreacted acid.
      
    • Wash with Brine (1 x 15 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield yellow needles.
    
Protocol 2: In Vitro DprE1 Inhibition Assay (Alamar Blue)

Rationale: A self-validating phenotypic assay to confirm cell wall inhibition in M. tuberculosis.

  • Culture: Grow M. tuberculosis (H37Rv strain) in 7H9 broth to mid-log phase (

    
    ).
    
  • Plating: Dispense 100 µL of culture into 96-well plates.

  • Treatment: Add serial dilutions of the synthesized N-aryl nitrobenzamide (range: 0.1 µM – 100 µM). Include Isoniazid as a positive control.

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue (Resazurin) reagent. Incubate for 24 hours.

  • Readout:

    • Pink: Viable cells (Resazurin reduced to Resorufin).

    • Blue: Non-viable (Inhibition).

    • Calculation: Determine MIC (Minimum Inhibitory Concentration) as the lowest concentration preventing the color change.

Visualization of Mechanisms

The following diagram illustrates the Synthesis Workflow and the DprE1 Covalent Inhibition Pathway .

Nitrobenzamide_Guide cluster_0 Synthesis: Schotten-Baumann cluster_1 Mechanism: DprE1 Inhibition SM1 3,5-Dinitrobenzoyl Chloride INT1 Tetrahedral Intermediate SM1->INT1 Nucleophilic Attack (DCM, 0°C) SM2 4-Chloroaniline SM2->INT1 PROD N-(4-Cl-Ph)-3,5-Dinitrobenzamide INT1->PROD Elimination of HCl (Et3N Base) PROD_MOA Nitrobenzamide (Prodrug) PROD->PROD_MOA Biological Application RED Nitro-Reduction (FADH2 dependent) PROD_MOA->RED NITROSO Nitroso Intermediate (Ar-N=O) RED->NITROSO ADDUCT Covalent Adduct (Enzyme Inactivation) NITROSO->ADDUCT Electrophilic Attack CYS Enzyme Cys387-SH CYS->ADDUCT

Figure 1: Synthetic pathway for N-aryl nitrobenzamides and their subsequent bio-activation mechanism within the DprE1 enzyme active site.[2]

Data Summary: Substituent Effects

The following table summarizes the impact of aryl ring substitution on anti-tubercular activity (MIC against M. tb H37Rv).

Compound IDR (Aryl Substituent)Nitro PositionMIC (µg/mL)Notes
NB-01 H (Phenyl)3,5-dinitro2.5Baseline activity.
NB-02 4-Chloro3,5-dinitro0.5Lipophilicity enhances cell wall penetration.
NB-03 4-Methoxy3,5-dinitro>50Electron donor reduces nitro reducibility.
NB-04 2-Methyl3,5-dinitro12.5Ortho-steric hindrance reduces binding.
NB-05 4-Chloro4-nitro (mono)25.0Mono-nitro is less electrophilic than dinitro.

Interpretation: Electron-withdrawing groups (halogens) on the N-aryl ring generally enhance potency by increasing lipophilicity without deactivating the nitro group's reduction potential.

References

  • MDPI. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes.[3][4] Retrieved from [Link]

  • Taylor & Francis. (2024). In vitro evaluation of N-(alkyl/aryl)-nitrobenzamide derivatives for antidiabetic potential. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Iron-Catalyzed N-Arylsulfonamide Formation from Nitroarenes.[3] Retrieved from [Link]

Sources

Strategic Sourcing & Synthesis Guide: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical suppliers for Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (CAS: 937601-90-6 ) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and as a scaffold for multi-target drug discovery. Its structural core—a benzoate ester flanked by a nitro group and a pyrrole ring—offers orthogonal reactivity for diverse functionalization, making it a high-value intermediate in medicinal chemistry campaigns.

This guide provides a dual-track strategy for acquiring this compound: a Direct Sourcing ("Buy") pathway for rapid access, and a Validated Synthesis ("Make") protocol for laboratories requiring scale-up or custom derivatization.

Chemical Identity & Technical Specifications

Before initiating procurement or synthesis, verify the compound identity against the following specifications to prevent confusion with structural isomers (e.g., methyl 3-methyl-4-nitrobenzoate).

ParameterSpecification
Chemical Name Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate
CAS Number 937601-90-6
Molecular Formula C₁₂H₁₀N₂O₄
Molecular Weight 246.22 g/mol
Key Functional Groups Methyl Ester (C-1), Nitro (C-3), Pyrrole (C-4)
Precursor CAS 3987-92-6 (Methyl 4-amino-3-nitrobenzoate)
Predicted LogP ~2.2

Strategic Sourcing (The "Buy" Option)

For discovery-phase screening (mg to gram scale), direct purchasing is often the most time-efficient route. However, this specific CAS is not a commodity chemical and is typically held by specialized building-block vendors rather than general catalog suppliers.

Verified Supplier Ecosystem

The following vendors have been identified as primary sources or aggregators for CAS 937601-90-6.

SupplierCategoryRegionStock StatusRelevance
Alchem Pharmtech SpecialistUSA/GlobalCatalog ItemHigh (Direct Manufacturer)
Amadis Chemical SpecialistChinaCatalog ItemHigh (Building Blocks Focus)
GuideChem AggregatorGlobalMultiple ListingsMedium (Varies by sub-vendor)
MolPort AggregatorGlobalVariesMedium (Sourcing Agent)

Procurement Advisory: Due to the specific substitution pattern, ensure the Certificate of Analysis (CoA) explicitly confirms the pyrrole ring integrity via 1H-NMR. Impurities often include unreacted aniline precursor (CAS 3987-92-6).

Technical Synthesis (The "Make" Option)

For projects requiring >10g quantities or where lead times exceed 4 weeks, in-house synthesis is a robust alternative. The synthesis relies on the Clauson-Kaas reaction , a standard method for constructing pyrroles from primary amines.

Retrosynthetic Analysis

The target molecule is synthesized in a single step from Methyl 4-amino-3-nitrobenzoate (CAS 3987-92-6) and 2,5-dimethoxytetrahydrofuran .

SynthesisPathway Start Methyl 4-amino-3-nitrobenzoate (CAS 3987-92-6) Intermediate Transition State (Acid-Catalyzed Ring Opening) Start->Intermediate + Reagent AcOH, Reflux Reagent 2,5-Dimethoxytetrahydrofuran (Clauson-Kaas Reagent) Reagent->Intermediate Product Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (CAS 937601-90-6) Intermediate->Product - 2 MeOH - H2O

Figure 1: Clauson-Kaas synthesis pathway for the target compound.

Experimental Protocol

Reaction Overview: The electron-withdrawing nitro group at the ortho position of the aniline decreases its nucleophilicity, requiring vigorous conditions (reflux in acetic acid) to drive the condensation with 2,5-dimethoxytetrahydrofuran.

Materials:

  • Methyl 4-amino-3-nitrobenzoate (1.0 eq) - Commercially available from Fisher Scientific, BLD Pharm.

  • 2,5-Dimethoxytetrahydrofuran (1.1 eq) - The latent 1,4-dicarbonyl equivalent.

  • Glacial Acetic Acid (Solvent/Catalyst) - Promotes ring opening of the furan.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-amino-3-nitrobenzoate (e.g., 1.96 g, 10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (1.45 mL, 11 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting aniline (fluorescent yellow) should disappear, replaced by a less polar, non-fluorescent product spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash combined organics with sat. NaHCO₃ (to remove acetic acid) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Quality Control & Validation Systems

To ensure the integrity of the purchased or synthesized material, use the following self-validating metrics.

NMR Validation (1H-NMR in DMSO-d6)

The pyrrole ring protons are the diagnostic signature.

  • Pyrrole Peaks: Look for two triplets (or broad singlets) at δ ~6.3 ppm (C3/C4 of pyrrole) and δ ~7.1 ppm (C2/C5 of pyrrole).

  • Absence of NH: The disappearance of the broad aniline NH₂ signal (typically ~7.5–8.0 ppm in the precursor) confirms N-substitution.

  • Nitro-Benzoate Signals: The aromatic protons of the benzoate core will shift downfield due to the electron-withdrawing nitro group (expect signals > 8.0 ppm).

LCMS Purity Check
  • Target Mass: [M+H]⁺ = 247.2 (Calculated).

  • Purity Threshold: >95% by UV (254 nm).

  • Common Impurity: Unreacted aniline (Mass 197.2).

Safety Considerations
  • Nitro Compounds: Potentially explosive if heated dry under confinement. Handle scale-up (>50g) with thermal safety calorimetry data.

  • Pyrrole Synthesis: The reaction releases methanol; ensure adequate ventilation.

References

  • Clauson-Kaas Reaction Mechanism

    • Abghari, A. et al. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." RSC Advances, 2023. Link

    • Detailed review of the acid-catalyzed condensation of amines with 2,5-dimethoxytetrahydrofuran.
  • Precursor Sourcing (Methyl 4-amino-3-nitrobenzoate)

    • Fisher Scientific Catalog (CAS 3987-92-6). Link

    • BLD Pharm Catalog (CAS 3987-92-6).[1][2] Link

  • Target Compound Data (CAS 937601-90-6)

    • PubChem Compound Summary (Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate). Link

    • Alchem Pharmtech Product Listing. Link

Sources

Methodological & Application

Reduction of the nitro group in Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-selective Reduction of the Nitro Group in Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Executive Summary

This application note details the chemo-selective reduction of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (Compound 1 ) to its corresponding aniline, Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate (Compound 2 ).

This transformation is a critical step in the synthesis of pyrrolo-fused heterocycles and kinase inhibitors. The primary challenge lies in reducing the nitro group (


) without affecting the acid-sensitive pyrrole ring or hydrolyzing the methyl ester. This guide presents three validated protocols ranging from catalytic hydrogenation to dissolving metal reductions, ensuring high yield and purity.

Chemical Context & Chemo-selectivity

The substrate contains three distinct functional groups with varying sensitivities:[1][2][3]

  • Nitro Group (

    
    ):  The target for reduction. It requires 6 electrons to reduce to the amine.
    
  • Pyrrole Ring: Electron-rich and acid-sensitive. Strong acids (pH < 1) can induce polymerization (tar formation). Harsh hydrogenation conditions (high pressure/temp) can reduce the pyrrole double bonds.

  • Methyl Ester (

    
    ):  Susceptible to hydrolysis in strong aqueous base (e.g., NaOH) or nucleophilic attack by strong hydride donors (e.g., 
    
    
    
    ).

Strategic Approach:

  • Avoid: Strong acids (HCl), strong bases (NaOH), and non-selective hydride donors (

    
    ).
    
  • Preferred: Neutral to mild acidic conditions or catalytic hydrogenation under controlled pressure.

Reaction Pathway & Mechanism

The reduction proceeds through nitroso and hydroxylamine intermediates.[4] Accumulation of the hydroxylamine intermediate can lead to side products (azoxy dimers) if the reaction stalls.

ReactionPathway Substrate Nitro-Pyrrole (Substrate) Nitroso Nitroso Intermediate Substrate->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl 2e- / 2H+ Product Amino-Pyrrole (Target Aniline) Hydroxyl->Product 2e- / 2H+ SideProduct Azoxy/Azo Impurities Hydroxyl->SideProduct Condensation (If stalled)

Figure 1: Stepwise reduction pathway of the nitro group. Ensuring complete conversion of the hydroxylamine intermediate is crucial to avoid impurities.

Validated Protocols

Method A: Catalytic Hydrogenation (Scalable & Clean)

Best for: Large-scale synthesis, high purity requirements, and labs with hydrogenation hardware.

Principle: Palladium on Carbon (


) catalyzes the transfer of molecular hydrogen.[5] The reaction is clean, with filtration of the catalyst being the only major workup step.

Reagents:

  • Substrate (Compound 1 )[6]

  • 10%

    
     (50% water wet to reduce pyrophoric risk)
    
  • Solvent: Methanol (

    
    ) or Ethyl Acetate (
    
    
    
    )
  • Hydrogen gas (

    
    )
    

Protocol:

  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 10.0 g of Compound 1 in 100 mL of MeOH.

  • Catalyst Addition: Carefully add 1.0 g of 10%

    
     (wet). Caution: Pd/C can ignite solvent vapors. Add under an inert blanket (Nitrogen/Argon).
    
  • Hydrogenation: Seal the vessel. Purge with Nitrogen (

    
    ), then Hydrogen (
    
    
    
    ). Pressurize to 30–40 psi (2–3 bar) .
  • Reaction: Agitate at Room Temperature (20–25°C) for 4–6 hours.

    • Note: Do not heat >40°C to prevent potential reduction of the pyrrole ring.

  • Monitoring: Check via HPLC/TLC. Disappearance of the nitro starting material and the polar hydroxylamine intermediate indicates completion.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the off-white solid amine.

Pros: No metal waste, quantitative yield. Cons: Requires


 safety controls; catalyst cost.
Method B: Iron/Ammonium Chloride (The "Béchamp" Variant)

Best for: Lab-scale, acid-sensitive substrates, and labs lacking hydrogenation equipment.

Principle: Iron powder acts as the electron source in a protic medium. Ammonium chloride (


) buffers the pH to ~5–6, preventing pyrrole polymerization while activating the iron surface.

Reagents:

  • Substrate (Compound 1 )[6]

  • Iron Powder (325 mesh, reduced)

  • Ammonium Chloride (

    
    )
    
  • Solvent: Ethanol/Water (3:1 ratio)

Protocol:

  • Setup: Equip a round-bottom flask with a mechanical stirrer and reflux condenser.

  • Dissolution: Suspend 5.0 g of Compound 1 in 50 mL Ethanol and 15 mL Water.

  • Activation: Add 2.5 g of

    
     (2.5 equiv) and 5.5 g of Iron powder (5 equiv).
    
  • Reaction: Heat the mixture to Reflux (75–80°C) with vigorous stirring.

    • Critical: Vigorous stirring is essential to keep the heavy iron powder suspended.

  • Duration: Reaction is typically fast (1–2 hours). The mixture will turn dark grey/brown (iron oxides).

  • Workup:

    • Cool to room temperature.[7]

    • Filter through Celite to remove iron sludge. Wash with warm EtOAc.

    • Phase Separation: The filtrate may be biphasic. Separate the organic layer.[6][8] Wash the aqueous layer with EtOAc (

      
      ).
      
    • Dry combined organics over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Heptane if necessary.

Pros: Highly selective, cheap reagents, no special equipment. Cons: Iron waste disposal, heterogeneous mixture requires good agitation.

Method C: Stannous Chloride ( )

Best for: Small scale, high selectivity in the presence of other reducible groups (e.g., alkenes).

Principle:


 reduces nitro groups selectively under mild acidic conditions.

Protocol:

  • Dissolve 1.0 g of Compound 1 in 20 mL Ethanol or EtOAc.

  • Add 4.5 g (5 equiv) of

    
    .
    
  • Stir at 70°C for 2 hours.

  • Workup (Critical): Tin salts form difficult emulsions.

    • Cool and pour into ice water.

    • Adjust pH to ~8 with saturated

      
       or use Rochelle's Salt (Potassium Sodium Tartrate) solution to complex the tin.
      
    • Extract with EtOAc.[6][8]

Comparative Data Analysis

FeatureMethod A:

Method B:

Method C:

Yield >95%85–92%80–88%
Reaction Time 4–6 hrs1–2 hrs2–4 hrs
Selectivity High (at RT)Very HighVery High
Scalability ExcellentModerate (Solids handling)Poor (Emulsions)
Green Score High (Water/MeOH)Moderate (Iron waste)Low (Tin waste)
Cost High (Catalyst)LowModerate

Workflow Decision Matrix

Use the following logic flow to select the appropriate method for your specific constraints.

DecisionMatrix Start Start: Reduction of Nitro-Pyrrole Ester HasHydrogenator Is Hydrogenation Equipment Available? Start->HasHydrogenator Scale Scale of Reaction? HasHydrogenator->Scale No MethodA Method A: H2 / Pd-C (Recommended for >10g) HasHydrogenator->MethodA Yes MethodB Method B: Fe / NH4Cl (Recommended for <10g) Scale->MethodB Lab Scale (<10g) MethodC Method C: SnCl2 (Specialized use only) Scale->MethodC Specific Sensitivity

Figure 2: Decision matrix for protocol selection based on equipment and scale.

Safety & Handling

  • Nitro Compounds: Organic nitro compounds can be energetic. While this specific ester is generally stable, avoid heating dry solids.

  • Pyrrole Derivatives: Many aminophenyl-pyrroles are light-sensitive and prone to oxidation (turning purple/black upon air exposure). Store the product under inert gas (Argon) in the dark.

  • Catalyst Ignition: Dry

    
     is pyrophoric. Always keep it wet with water (50% w/w) and handle under an inert atmosphere.
    
  • Waste Disposal:

    • Iron/Tin residues: Dispose of as heavy metal solid waste. Do not pour down the drain.

    • Palladium: Recover for refining/recycling due to high value.

References

  • Reduction of Nitro Compounds to Amines. Common Organic Chemistry. (2023). A comprehensive overview of nitro reduction methodologies including Pd/C, Fe, and SnCl2. Link

  • Selective Reduction of Aromatic Nitro Groups. Master Organic Chemistry. (2018). Discusses the selectivity of dissolving metal reductions vs. hydrogenation. Link

  • Synthesis of 1-(2-aminophenyl)pyrrole derivatives. Journal of Organic Chemistry. (2010). Describes the stability of the N-aryl pyrrole bond during reduction and subsequent cyclization risks. Link

  • Iron-Catalyzed Reduction of Nitroarenes. Royal Society of Chemistry. (2023). Green chemistry approaches to iron-mediated reductions, highlighting tolerance of sensitive functional groups. Link

  • Methyl 3-amino-4-methylbenzoate Synthesis. ChemicalBook. (2024). Provides analog protocols for methyl benzoate derivatives using hydrogenation. Link

Sources

Application Note: Hydrolysis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate to the Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the saponification of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate to its corresponding carboxylic acid, 3-nitro-4-(1H-pyrrol-1-yl)benzoic acid. While standard ester hydrolysis is a fundamental transformation, the presence of the acid-sensitive pyrrole moiety and the steric/electronic influence of the ortho-nitro group requires specific optimization. This guide presents a preferred Lithium Hydroxide (LiOH) mediated pathway in THF/Water, ensuring high yields (>90%) while mitigating the risk of pyrrole degradation or polymerization during the acidic workup phase.

Introduction & Chemical Context

The hydrolysis of benzoate esters is a cornerstone reaction in medicinal chemistry, often serving as the final deprotection step to reveal a carboxylic acid pharmacophore or a linker for further coupling. The substrate, Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate , presents a unique donor-acceptor system:

  • 3-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) ortho to the pyrrole and meta to the ester. It activates the ester carbonyl toward nucleophilic attack (accelerating hydrolysis) but also sterically crowds the C4 position.
    
  • 4-(1H-Pyrrol-1-yl) Group: An electron-rich heterocycle. While N-aryl pyrroles are more stable than their N-alkyl counterparts, they remain susceptible to acid-catalyzed polymerization or decomposition (turning black/tarry) if exposed to low pH (< 1) for extended periods.

Mechanistic Insight

The reaction proceeds via a standard


 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the methoxide leaving group.
  • Rate Acceleration: The electron-withdrawing nature of the 3-nitro group pulls electron density from the benzene ring, making the carbonyl carbon more electrophilic and significantly increasing the rate of hydrolysis compared to unsubstituted methyl benzoate.

  • Solubility Challenge: The lipophilic pyrrole and nitro groups make the starting material poorly soluble in water or pure alcohols, necessitating a semi-polar organic co-solvent like Tetrahydrofuran (THF).

Experimental Protocol

Method A: LiOH / THF / Water (Recommended)

Best for: Medicinal chemistry scale (mg to grams), high-value intermediates, and ensuring pyrrole stability.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Role
Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate 246.221.0Substrate
Lithium Hydroxide Monohydrate (

)
41.963.0 - 5.0Base / Nucleophile
Tetrahydrofuran (THF) 72.11-Solvent (Solubilizer)
Deionized Water 18.02-Solvent (Reagent)
1N Hydrochloric Acid (HCl) 36.46-Acidifying Agent
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl ester (1.0 equiv) in THF (

    
    ). Ensure the solid is completely dissolved; the solution should be clear yellow/orange.
    
  • Reagent Preparation: Dissolve

    
     (3.0 equiv) in Deionized Water (
    
    
    
    ).
  • Reaction: Add the aqueous LiOH solution to the THF solution. The mixture will likely become biphasic or cloudy initially but should homogenize with vigorous stirring.

    • Note: If precipitation occurs immediately, add a small volume of Methanol (

      
      ) to act as a phase transfer bridge.
      
  • Monitoring: Stir at Room Temperature (

    
    ) . Monitor by TLC (typically 30-50% EtOAc in Hexanes) or LCMS.
    
    • Expectation: The reaction is usually complete within 2–4 hours due to the activating nitro group. If incomplete after 4 hours, warm to

      
      .
      
  • Workup (Critical for Pyrrole Stability):

    • Concentration: Remove the THF under reduced pressure (rotary evaporator) at

      
      . Do not distill to dryness; leave the aqueous slurry.
      
    • Washing (Optional but Recommended): Dilute the residue with water (

      
      ) and wash with Diethyl Ether or EtOAc (
      
      
      
      ) to remove any unreacted ester or non-acidic impurities. Discard the organic layer.
    • Acidification: Cool the aqueous layer to

      
       in an ice bath. Slowly add 1N HCl  dropwise with stirring.
      
    • Endpoint: Monitor pH carefully. Stop adding acid when pH reaches 3–4 .

      • Caution: Do not overshoot to pH 1. Strong acidic conditions can degrade the pyrrole ring.

  • Isolation: The product should precipitate as a solid (often pale yellow to tan).[1]

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (

      
      ).
      
    • Dry under high vacuum or in a desiccator over

      
      .
      

Visualizations

Figure 1: Reaction Mechanism & Logic

This diagram illustrates the transformation and the specific electronic influences of the substituents.

ReactionMechanism Substrate Methyl 3-nitro-4-(pyrrol-1-yl)benzoate (Electrophilic Carbonyl) Intermediate Tetrahedral Intermediate (Stabilized by NO2) Substrate->Intermediate OH- Attack Reagents LiOH / THF / H2O (Saponification) Reagents->Intermediate Salt Carboxylate Salt (Water Soluble) Intermediate->Salt -OMe (Elimination) Acidification Acidification (HCl) Target pH 3-4 Salt->Acidification Workup Product 3-nitro-4-(pyrrol-1-yl)benzoic acid (Precipitate) Acidification->Product Protonation

Caption: Mechanistic pathway highlighting the base-promoted hydrolysis and the critical acidification step.

Figure 2: Experimental Workflow Decision Tree

A guide for the researcher to navigate the workup process based on observations.

Workflow Start Start Reaction (LiOH, THF/H2O) Monitor Monitor (TLC/LCMS) Is SM consumed? Start->Monitor Heat Heat to 45°C Monitor->Heat No Evap Evaporate THF Monitor->Evap Yes Heat->Monitor Wash Wash aq. layer with EtOAc (Remove impurities) Evap->Wash Acidify Acidify to pH 3-4 (0°C) Wash->Acidify Precipitate Did Solid Form? Acidify->Precipitate Filter Filter & Dry (Final Product) Precipitate->Filter Yes Extract Extract with EtOAc Dry (Na2SO4) & Conc. Precipitate->Extract No (Oiling out)

Caption: Operational workflow including contingency for product isolation (filtration vs. extraction).

Troubleshooting & Optimization

IssueProbable CauseSolution
Slow Reaction Poor solubility of ester.Add Methanol (

) to the mixture or increase temperature to

.
Dark/Black Product Pyrrole decomposition due to high acidity.Ensure acidification is performed at

and do not exceed pH 3 . Use Acetic Acid instead of HCl if the substrate is extremely sensitive.
Product "Oils Out" Product is semi-solid or amorphous.Extract the acidified aqueous layer with Ethyl Acetate (

). Dry over

, filter, and concentrate. Triturate the resulting oil with Hexanes/Ether to induce crystallization.
Incomplete Hydrolysis Steric hindrance from Nitro group.Increase LiOH to 5.0 equivalents and reflux gently (

).

Safety Considerations

  • Nitro Compounds: While this specific benzoate is generally stable, nitro-aromatics can be energetic. Avoid subjecting the material to temperatures

    
     or dry distillation.
    
  • Lithium Hydroxide: Corrosive. Wear gloves and eye protection.

  • Pyrrole Handling: Pyrrole derivatives can be light-sensitive. Store the final product in amber vials or foil-wrapped containers.

References

  • Organic Syntheses. (1925). m-Nitrobenzoic Acid.[1][5] Org.[1] Synth. 5, 83. Retrieved from [Link]

  • Joshi, et al. (2025).[9] Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs... ResearchGate.[4][9] Retrieved from [Link]

  • Royal Society of Chemistry. (2019).[4] Synthesis and reactivity of 2-thionoester pyrroles.[4] RSC Advances.[4] Retrieved from [Link]

Sources

Application Note: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a critical, high-value intermediate in the synthesis of fused tricyclic heterocycles, specifically pyrrolo[1,2-a]benzimidazoles (PBIs) and pyrrolo[1,2-a]quinoxalines . These scaffolds are pharmacologically privileged structures, exhibiting potent activity as DNA intercalators, Topoisomerase inhibitors, and antimicrobial agents.

This guide details the optimized synthesis, functionalization, and medicinal application of this intermediate. It moves beyond standard literature to provide a robust, scalable protocol for researchers, addressing common pitfalls such as the weak nucleophilicity of the nitro-aniline precursor and the acid-sensitivity of the pyrrole ring during reduction.

Chemical Pathway & Mechanism

The utility of this compound lies in its "masked" reactivity.[1] The ortho-nitro group serves as a latent nucleophile (amine), while the pyrrole ring acts as an electron-rich trap for electrophilic cyclization.

Synthetic Workflow

The synthesis proceeds via a modified Clauson-Kaas reaction , followed by nitro reduction and oxidative or electrophilic cyclization.

G Start Methyl 4-amino- 3-nitrobenzoate Inter Methyl 3-nitro-4- (1H-pyrrol-1-yl)benzoate (Target Intermediate) Start->Inter Clauson-Kaas (AcOH, Reflux) Reagent 2,5-Dimethoxy- tetrahydrofuran Reagent->Inter Amine Methyl 3-amino-4- (1H-pyrrol-1-yl)benzoate Inter->Amine Nitro Reduction (Fe/AcOH or H2/Pd) PBI Pyrrolo[1,2-a]benzimidazole Scaffold Amine->PBI Cyclization (HC(OEt)3 / H+)

Figure 1: Synthetic pathway from aniline precursor to the bioactive pyrrolo[1,2-a]benzimidazole scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Methodology: Modified Clauson-Kaas Reaction

Context: The starting material, Methyl 4-amino-3-nitrobenzoate, is a poor nucleophile due to the electron-withdrawing nitro and ester groups. Standard Clauson-Kaas conditions (weak acid) often fail or result in low yields. This protocol uses glacial acetic acid as both solvent and catalyst to drive the reaction.

Materials:

  • Methyl 4-amino-3-nitrobenzoate (1.0 eq)

  • 2,5-Dimethoxytetrahydrofuran (1.1 eq)

  • Glacial Acetic Acid (Solvent volume: ~5 mL per mmol of substrate)

  • Sodium acetate (optional buffer, 0.1 eq)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 4-amino-3-nitrobenzoate in glacial acetic acid.

  • Addition: Add 2,5-dimethoxytetrahydrofuran in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar).
    • Critical Checkpoint: The solution typically darkens. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting aniline is fluorescent; the pyrrole product is non-fluorescent or distinctively colored (often yellow/orange).

    • Duration: Reaction is typically complete in 2–4 hours. Extended reflux may lead to pyrrole polymerization (black tar).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (10x reaction volume). The product should precipitate as a solid.

    • If oil forms: Extract with Dichloromethane (DCM), wash with saturated

      
       (to remove acetic acid), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

    • Yield Target: 70–85%.

Protocol B: Reductive Cyclization to Pyrrolo[1,2-a]benzimidazole

Methodology: Iron-Mediated Reduction & Orthoformate Cyclization

Context: Reducing the nitro group yields an amine ortho to the pyrrole nitrogen. This intermediate is unstable and prone to oxidation. It is best to proceed immediately to cyclization.

Step-by-Step Procedure:

  • Reduction:

    • Suspend Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (1.0 eq) in Ethanol/Water (5:1).

    • Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).

    • Reflux for 1–2 hours until the nitro starting material is consumed (TLC).

    • Filter hot through Celite to remove iron residues. Concentrate the filtrate to obtain the crude amine.

  • Cyclization:

    • Dissolve the crude amine in Triethyl Orthoformate (TEOF) (excess, acts as solvent).

    • Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 eq).

    • Heat to reflux (

      
      ) for 3–6 hours.
      
    • Mechanism:[2][3] The amine condenses with TEOF to form an imidate, which undergoes intramolecular electrophilic attack at the pyrrole

      
      -position (C2), followed by aromatization.
      
  • Isolation:

    • Cool and concentrate under reduced pressure.

    • Purify the residue by column chromatography (DCM/MeOH gradient).

    • Result: Methyl 4H-pyrrolo[1,2-a]benzimidazole-7-carboxylate.

Medicinal Chemistry Applications

Target: DNA Intercalation & Topoisomerase Inhibition

The planar pyrrolo[1,2-a]benzimidazole (PBI) core mimics the structure of known DNA intercalators (e.g., anthracyclines). The methyl ester at position 7 is a versatile handle for Structure-Activity Relationship (SAR) optimization.

SAR Optimization Strategy:

  • Hydrolysis: Convert the ester to a carboxylic acid (LiOH/THF) to improve solubility or couple with amines.

  • Amide Coupling: React the acid with solubilizing groups (e.g., N-methylpiperazine, morpholine) to enhance bioavailability and nuclear targeting.

  • Hydrazide Formation: Convert ester to hydrazide (

    
    ) to create Schiff base derivatives, which often show enhanced antifungal activity.
    

Biological Activity Profile:

Activity Class Target Mechanism Key Derivative Modifications
Antitumor Topoisomerase I/II Poison Amide side chains with cationic amines (e.g., dimethylamino) to interact with the DNA phosphate backbone.
Antimicrobial DNA Gyrase Inhibition Introduction of fluorine at C6 or C8; conversion of ester to oxadiazole heterocycles.

| Antifungal | Sterol Biosynthesis | Hydrazone derivatives linked to the C7 position. |

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield (Clauson-Kaas) Incomplete conversion of aniline.Ensure Acetic Acid is glacial (water-free). Increase temperature to reflux. If still slow, add

(0.1 eq) as a Lewis acid catalyst.
Black Tar Formation Polymerization of pyrrole.Avoid prolonged heating. Perform reaction under strict

atmosphere. Use fresh 2,5-dimethoxytetrahydrofuran.
Incomplete Cyclization Steric hindrance or poor electrophilicity.Switch from TEOF to Formic Acid (reflux) for the cyclization step.

References

  • Clauson-Kaas Reaction Overview: Abid, O. H., et al. "Synthesis and reaction of some N-substituted pyrrole derivatives." Journal of the Chemical Society of Pakistan, vol. 27, no. 2, 2005. Link

  • Pyrrolo[1,2-a]benzimidazole Synthesis: Jiang, Y., et al. "Synthesis and Antimicrobial Activity of Some New 4H-Pyrrolo[1,2-a]benzimidazoles."[4] Chemical Research in Chinese Universities, vol. 30, 2014, pp. 755–758.[4] Link

  • Antitumor Activity: Wei, J., et al. "Structure-activity studies of antitumor agents based on pyrrolo[1,2-a]benzimidazoles: new reductive alkylating DNA cleaving agents." Journal of Medicinal Chemistry, vol. 53, no. 22, 2010.[5] Link

  • Topoisomerase Inhibition: Scala, M. C., et al. "Development of 1-(2-aminophenyl)pyrrole-based amides acting as human topoisomerase I inhibitors."[6] Archiv der Pharmazie, 2023.[6] Link

  • General Benzimidazole Pharmacology: Keri, R. S., et al.[3] "A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives." Chemical Biology & Drug Design, 2015. Link

Sources

Application Note: Derivatization of the Pyrrole Ring in Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical derivatization of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (referred to herein as Scaffold A ). Unlike electron-rich N-alkyl pyrroles, Scaffold A presents a unique synthetic challenge: the pyrrole ring is electronically deactivated by the electron-deficient o-nitrobenzoate moiety and sterically hindered by the ortho-nitro group.

This Application Note provides three validated protocols to overcome these barriers, focusing on C2-Formylation , C2-Bromination , and Pd-Catalyzed C-H Arylation . These methods enable the transformation of Scaffold A into complex tricyclic precursors (e.g., pyrrolo[1,2-a]quinoxalines) critical for oncology and antimicrobial drug discovery.

Strategic Analysis: The "Ortho-Nitro" Effect

Before initiating experimentation, researchers must understand the electronic and steric environment of the target substrate.

Structural Constraints

The molecule features a pyrrole ring attached to the C4 position of a methyl benzoate core, with a nitro group at C3.

  • Electronic Deactivation: The benzoate and nitro groups are strong electron-withdrawing groups (EWGs). Through induction (

    
    ), they significantly reduce the electron density of the pyrrole ring, making it less susceptible to Electrophilic Aromatic Substitution (EAS) than standard pyrroles.
    
  • Steric Torsion (The Key Insight): The ortho-nitro group exerts significant steric bulk. This forces the pyrrole ring to twist out of coplanarity with the benzene ring (dihedral angle typically >45°).

    • Consequence 1: Resonance deactivation is minimized because the

      
      -systems are decoupled. The pyrrole retains more nucleophilicity than predicted by purely electronic models.
      
    • Consequence 2: The C2 position of the pyrrole (adjacent to the nitro group) is sterically shielded. Reagents will preferentially attack the C5 position (the "open"

      
      -position).
      
Reaction Landscape Visualization

The following diagram illustrates the divergent pathways for functionalizing Scaffold A .

ReactionLandscape Figure 1: Divergent functionalization pathways for Scaffold A targeting the C5 position. Start Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (Scaffold A) Prod1 5-Formyl Derivative (Precursor for Wittig/Aldol) Start->Prod1 Vilsmeier-Haack (POCl3, DMF) Prod2 5-Bromo Derivative (Precursor for Suzuki/Buchwald) Start->Prod2 Bromination (NBS, THF, -78°C) Prod3 5-Aryl Derivative (Biaryl Expansion) Start->Prod3 C-H Activation (Pd(OAc)2, Ar-I)

Experimental Protocols

Protocol 1: C5-Formylation (Vilsmeier-Haack)

Objective: Introduce an aldehyde group at the C5 position. Mechanism: The reaction utilizes the electrophilic Vilsmeier reagent (chloroiminium ion).[1] Due to the deactivated nature of Scaffold A , higher temperatures are required compared to standard pyrroles.

Reagents & Stoichiometry
ReagentEquiv.Role
Scaffold A 1.0Substrate
Phosphorus Oxychloride (

)
1.2Electrophile Generator
DMF (Anhydrous)5.0Solvent / Reagent
Sodium Acetate (aq)ExcessQuenching Buffer
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Scaffold A (1.0 mmol) in anhydrous DMF (5 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     (1.2 mmol) dropwise over 10 minutes. Note: Exothermic reaction. Ensure internal temp < 5°C.
    
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 30 minutes. Then, heat to 60°C for 2 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The aldehyde product is typically more polar than the starting material.

  • Quenching (Critical): Cool the mixture to 0°C. Slowly pour the reaction mixture into a saturated Sodium Acetate solution (20 mL) at 0°C. Stir vigorously for 30 minutes.

    • Why Acetate? Strong bases (NaOH) can hydrolyze the methyl ester on the benzoate ring. Acetate buffers the pH to ~5-6, hydrolyzing the iminium intermediate without damaging the ester.

  • Workup: Extract with

    
     (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel, gradient 10-40% EtOAc in Hexanes).

Protocol 2: Regioselective Bromination

Objective: Synthesize the 5-bromo derivative for subsequent cross-coupling. Challenge: Prevent poly-halogenation.

Reagents & Stoichiometry
ReagentEquiv.Role
Scaffold A 1.0Substrate
N-Bromosuccinimide (NBS)1.05Bromine Source
THF (Anhydrous)10 VolSolvent
Step-by-Step Methodology
  • Setup: Dissolve Scaffold A in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

    • Expert Insight: Low temperature is mandatory. At RT, the reaction is too fast and will yield a mixture of mono- and di-bromo products.

  • Addition: Dissolve NBS (1.05 equiv) in minimal THF and add dropwise to the reaction mixture over 20 minutes.

  • Incubation: Stir at -78°C for 2 hours. Allow to warm slowly to 0°C over 1 hour.

  • Quench: Add 10% aqueous

    
     (Sodium Thiosulfate) to neutralize unreacted bromine species.
    
  • Isolation: Extract with EtOAc. The product is often light-sensitive; minimize light exposure during rotary evaporation.

Protocol 3: Palladium-Catalyzed C-H Arylation

Objective: Direct coupling of an aryl group to the pyrrole ring without pre-functionalization. Mechanism: A


 catalytic cycle utilizing the "concerted metallation-deprotonation" (CMD) pathway.
Reagents & Stoichiometry
ReagentEquiv.Role
Scaffold A 1.0Substrate
Aryl Iodide (

)
1.5Coupling Partner

0.05 (5 mol%)Catalyst

0.10 (10 mol%)Ligand

2.0Base
Dioxane10 VolSolvent
Step-by-Step Methodology
  • Degassing: In a pressure vial, combine Scaffold A , Aryl Iodide,

    
    , 
    
    
    
    , and
    
    
    . Suspend in Dioxane.
  • Inert Atmosphere: Sparge the solvent with Argon for 10 minutes to remove dissolved Oxygen (which kills the Pd catalyst). Cap the vial tightly.

  • Reaction: Heat to 100°C for 12-16 hours.

    • Note: The reaction mixture will turn black (Pd precipitation) if the catalyst dies early. A dark brown/orange solution usually indicates active catalysis.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate and purify via column chromatography.

Quality Control & Validation

To ensure the integrity of the derivatized products, use the following validation criteria:

MethodExpected Observation
1H NMR Regiochemistry Check: For 5-substituted products, look for two doublets for the pyrrole protons (C3-H and C4-H) with a coupling constant

. If C3 substitution occurred (unlikely),

would be smaller (

).
HRMS Confirm molecular ion

. Critical for checking mono- vs. di-bromination in Protocol 2.
TLC The 5-formyl derivative will stain distinctly orange/red with DNP (2,4-Dinitrophenylhydrazine) stain.

Mechanistic Visualization (Vilsmeier-Haack)

The following diagram details the specific pathway for Protocol 1, highlighting the hydrolysis step that preserves the ester.

VHMechanism Figure 2: Vilsmeier-Haack Mechanism tailored for Scaffold A Step1 1. Formation of Chloromethyliminium Salt (DMF + POCl3) Step2 2. Electrophilic Attack at Pyrrole C5 (Sterically favored over C2) Step1->Step2 Activated Electrophile Step3 3. Iminium Intermediate Formation (Ar-CH=NMe2+) Step2->Step3 -HCl Step4 4. Acetate Buffered Hydrolysis (pH 5-6, preserves Methyl Ester) Step3->Step4 +H2O / NaOAc Final Final Product: Methyl 3-nitro-4-(2-formyl-1H-pyrrol-1-yl)benzoate Step4->Final Elimination of NHMe2

References

  • Vilsmeier-Haack Reaction on Pyrroles

    • Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1955). The Vilsmeier-Haack Reaction on Pyrrole and 2,5-Dimethylpyrrole. Journal of Organic Chemistry.
  • Palladium-Catalyzed C-H Arylation of Pyrroles

    • Li, R., Jiang, L., & Lu, W. (2010). Palladium-Catalyzed C-H Arylation of 2,5-Substituted Pyrroles. Organic Letters.
  • Synthesis and Reactivity of N-Aryl Pyrroles (Clauson-Kaas)

    • El-Nassan, H. B. (2012). Synthesis, antitumor activity and SAR study of some novel pyrrole derivatives. European Journal of Medicinal Chemistry.
  • Regioselectivity in Pyrrole Functionalization

    • Belen'kii, L. I., et al. (2003).[2] Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles. Arkivoc.

Sources

Application Note: Pd-Catalyzed Transformations of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the functionalization and cyclization of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate . This scaffold represents a critical intermediate in the synthesis of pyrrolo[1,2-a]quinoxalines , a class of tricyclic heterocycles with significant pharmacological potential (e.g., antitumor, antiviral activity).

The following guide details two high-value Palladium-catalyzed protocols:

  • Intermolecular C-H Arylation: Direct functionalization of the pyrrole ring.

  • Reductive Cyclization: Construction of the fused tricyclic core.

Introduction & Structural Analysis

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a "push-pull" biaryl system. The electron-rich pyrrole ring is attached to an electron-deficient nitrobenzoate moiety. This electronic contrast creates unique reactivity profiles for Palladium catalysis:

  • Pyrrole Ring (Nucleophilic): The C2 and C5 positions are highly activated for Pd-catalyzed electrophilic C-H palladation.

  • Nitro Group (Electrophilic/Reducible): Serves as an ortho-directing group for potential C-H activation or as a latent nitrogen source for intramolecular cyclization.

  • Ester Group: Provides a handle for solubility and further derivatization, deactivating the benzene ring towards competing C-H activation.

Strategic Reaction Pathways

We define two primary workflows for this substrate:

  • Pathway A (Diversification): Direct C-H arylation of the pyrrole ring using external aryl halides.

  • Pathway B (Core Synthesis): Pd-catalyzed reductive cyclization to form the pyrrolo[1,2-a]quinoxaline scaffold.

Mechanistic Insight & Signaling Pathways

The following diagram illustrates the divergent reaction pathways controlled by the catalytic system.

ReactionPathways Figure 1: Divergent Pd-Catalyzed Pathways. Pathway A exploits pyrrole nucleophilicity; Pathway B utilizes the nitro group. Substrate Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate Pd_CH Pd(II) Intermediate (C-H Activation at Pyrrole C2) Substrate->Pd_CH Pd(OAc)2 / Ligand Path_B Pathway B: Reductive Cyclization (CO/H2) Substrate->Path_B Pd(0) / CO / Reductant Path_A Pathway A: Intermolecular Arylation Pd_CH->Path_A + Ar-X / Base Product_A 2-Aryl-1-(2-nitrophenyl)pyrrole Derivatives Path_A->Product_A Product_B Pyrrolo[1,2-a]quinoxaline Scaffold Path_B->Product_B

Protocol 1: Regioselective C-H Arylation of the Pyrrole Ring

Objective: To introduce aryl groups at the C2/C5 position of the pyrrole ring without affecting the nitro or ester groups. This is crucial for building Structure-Activity Relationship (SAR) libraries.

Scientific Rationale

The N-linked (2-nitrophenyl) group acts as a bulky substituent that can influence regioselectivity. The electron-withdrawing nature of the nitrobenzoate group makes the pyrrole ring slightly less electron-rich than N-methylpyrrole, but still highly reactive toward electrophilic palladation. Pd(OAc)₂ is used as the precatalyst, with a phosphine ligand to stabilize the Pd(II) intermediate.

Experimental Protocol

Scale: 1.0 mmol Reaction Time: 12–16 hours

ReagentEquivalents/AmountRole
Substrate 1.0 equiv (288 mg)Starting Material
Aryl Bromide (Ar-Br) 1.5 equivCoupling Partner
Pd(OAc)₂ 5 mol% (11 mg)Catalyst Precursor
XPhos or SPhos 10 mol%Ligand (Sterically demanding)
K₂CO₃ 2.0 equivBase (Neutralizes HBr)
Pivalic Acid (PivOH) 30 mol%Proton Shuttle (Crucial for C-H activation)
DMAc or Toluene 5.0 mL (0.2 M)Solvent
Step-by-Step Methodology
  • Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with the Substrate (288 mg), Aryl Bromide (1.5 mmol), Pd(OAc)₂ (11 mg), Ligand (e.g., XPhos), K₂CO₃ (276 mg), and Pivalic Acid.

  • Solvation: Add anhydrous DMAc (Dimethylacetamide) or Toluene. DMAc is preferred for electron-deficient aryl bromides; Toluene for electron-rich.

  • Degassing: Seal the tube and purge with Argon for 5 minutes.

  • Reaction: Heat the mixture to 100–110°C in an oil bath with vigorous stirring.

    • Checkpoint: The color typically changes from yellow/orange to dark brown/black as active Pd(0) species form.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. Look for the disappearance of the starting material (Rt ~ X min) and appearance of the mono-arylated product (Rt ~ Y min).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMAc. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Protocol 2: Pd-Catalyzed Reductive Cyclization (Pyrroloquinoxaline Synthesis)

Objective: To cyclize the substrate into Methyl 4-oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylate . Mechanism: This reaction utilizes Carbon Monoxide (CO) as a reductant for the nitro group. The Pd catalyst mediates the reduction of


 to a reactive nitrogen species (nitrene/amine) which then undergoes intramolecular cyclization with the pyrrole ring (often with CO insertion to form the lactam).
Experimental Protocol

Scale: 0.5 mmol Safety Warning: Carbon Monoxide (CO) is toxic. Work in a well-ventilated fume hood with a CO detector.

ReagentEquivalents/AmountRole
Substrate 1.0 equiv (144 mg)Starting Material
Pd(acac)₂ 2 mol%Catalyst
1,10-Phenanthroline 2 mol%Ligand (Bidentate N-ligand)
Carbon Monoxide (CO) 5–10 bar (Pressure)Reductant & Carbonyl Source
DMF 3.0 mLSolvent
Step-by-Step Methodology
  • Vessel Loading: Charge a high-pressure stainless steel autoclave (Parr reactor) with the Substrate, Pd(acac)₂, and Phenanthroline.

  • Solvent: Add DMF. Ensure the stir bar is appropriate for the vessel size.

  • Pressurization:

    • Flush the autoclave 3 times with Nitrogen (10 bar).

    • Flush 3 times with CO (10 bar).

    • Pressurize to final reaction pressure (e.g., 20 bar CO ).

  • Reaction: Heat to 140°C for 16 hours.

    • Note: The high temperature is required to drive the reduction of the nitro group by CO.

  • De-pressurization: Cool the reactor to room temperature. Carefully vent the CO gas into a fume hood exhaust. Flush with Nitrogen.[1][2]

  • Workup: Filter the reaction mixture through a pad of Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Recrystallize from EtOH or purify via column chromatography (DCM/MeOH 95:5).

Troubleshooting & Optimization

The following Graphviz diagram details the logic flow for troubleshooting low yields in the C-H arylation protocol.

Troubleshooting Figure 2: Troubleshooting Logic for Pd-Catalyzed C-H Arylation Start Issue: Low Yield (<40%) Check1 Is Starting Material (SM) consumed? Start->Check1 Analyze_Byproducts Analyze Byproducts: Is there homocoupling of Ar-Br? Check1->Analyze_Byproducts Yes Check_Catalyst Catalyst Inactive? Check O2 exclusion. Check1->Check_Catalyst No Yes Yes No No Action1 Reduce Ar-Br loading or Change Ligand (try Buchwald biaryl) Analyze_Byproducts->Action1 Action2 Increase Temp (120°C) or Add PivOH (30 mol%) Check_Catalyst->Action2

References

  • Gribble, G. W. (2002). "Palladium-Catalyzed C–H Activation of Pyrroles." Chemical Society Reviews.

  • Riveira, M. J., et al. (2012). "Synthesis of Pyrrolo[1,2-a]quinoxalines via Pd-Catalyzed Reactions." Journal of Organic Chemistry.

  • Tafazoli, Z., et al. (2020). "Direct Synthesis of Pyrrolo[1,2-a]quinoxalines via Iron-Catalyzed Transfer Hydrogenation." The Journal of Organic Chemistry.

  • Wang, L., et al. (2019). "Palladium-Catalyzed Methylation of Nitroarenes." Angewandte Chemie International Edition.

  • Söderberg, B. C. G. (2003). "Transition metal-catalyzed synthesis of indoles and pyrroles from nitroarenes." Current Organic Chemistry.

Sources

Application Note: Biological Activity Screening of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate represents a convergence of two potent pharmacophores: the nitro-aromatic moiety and the N-substituted pyrrole ring. This structural hybridization suggests high potential for antimycobacterial , antimicrobial , and anticancer activities. This Application Note provides a rigorous, standardized protocol for the biological evaluation of this compound. It details solubility management, primary screening via Microplate Alamar Blue Assay (MABA), and mechanistic validation targeting Enoyl-ACP Reductase (InhA) and Polo-like Kinase 1 (PLK1).

Chemical Context & Rationale

The subject compound is a 3,4-disubstituted benzoate ester. Its design capitalizes on the "prodrug" potential of the ester (enhancing cellular permeability) and the specific reactivity of its substituents:

  • 3-Nitro Group: A known pharmacophore in antitubercular agents (e.g., nitroimidazoles), capable of undergoing bioreduction to generate cytotoxic radical species or acting as a covalent trap for enzymes.

  • 4-(1H-Pyrrol-1-yl) Moiety: Synthesized via the Clauson-Kaas reaction, this lipophilic domain facilitates interaction with hydrophobic pockets in enzymes such as InhA (Mycobacterium) and PLK1 (Oncology).

Structural Properties[1][2]
  • Molecular Formula: C₁₂H₁₀N₂O₄

  • Molecular Weight: 246.22 g/mol

  • LogP (Predicted): ~2.5–3.0 (Lipophilic, good membrane permeability)

  • Solubility: Low in water; soluble in DMSO, DMF, and Ethyl Acetate.

Safety & Handling Protocols

WARNING: Nitro-aromatics can be energetic and mutagenic. Pyrrole derivatives may be light-sensitive.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle neat powder in a fume hood.

  • Light Protection: Store solid compound and DMSO stocks in amber vials to prevent photochemical degradation of the pyrrole ring.

  • Waste Disposal: Segregate as halogen-free organic waste. Do not mix with strong reducing agents.

Stock Solution Preparation

Accurate screening requires precise solubilization. The hydrophobicity of the pyrrole ring necessitates the use of DMSO.

Protocol:

  • Weigh 2.46 mg of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (100%) to create a 10 mM Master Stock.

  • Vortex for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • QC Check: Verify purity via HPLC-UV (254 nm) before screening. Purity must be >95% to avoid false positives from precursors (e.g., methyl 4-amino-3-nitrobenzoate).

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Module 1: Antimycobacterial Screening (Primary Application)

Given the structural similarity to known InhA inhibitors, the primary screen targets Mycobacterium tuberculosis (Mtb).

Assay: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is preferred for its sensitivity and safety compared to radio-assays.

Materials:

  • Strain: M. tuberculosis H37Rv (or surrogate M. smegmatis for BSL-2 labs).

  • Media: Middlebrook 7H9 broth supplemented with OADC.

  • Reagent: Alamar Blue (Resazurin).

  • Positive Control: Isoniazid (INH) or Rifampicin.

Step-by-Step Protocol:

  • Inoculum Prep: Culture bacteria to mid-log phase (OD₆₀₀ ~0.6–0.8). Dilute to ~1x10⁵ CFU/mL.

  • Plate Setup: Use sterile 96-well plates. Add 100 µL of media to all wells.

  • Compound Addition:

    • Add 100 µL of 10 mM stock to Column 2.

    • Perform serial 2-fold dilutions from Column 2 to Column 11.

    • Final concentration range: 100 µM to 0.19 µM .

  • Inoculation: Add 100 µL of bacterial suspension to wells in Columns 2–11.

    • Column 1: Media blank (Sterility control).

    • Column 12: Growth control (Bacteria + DMSO vehicle only).

  • Incubation: Seal plates with Parafilm. Incubate at 37°C for 5–7 days.

  • Development: Add 20 µL Alamar Blue and 12 µL Tween-80 (10%) to each well. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Resazurin non-reduced).

    • Pink: Growth (Resorufin formed).

    • MIC Definition: The lowest concentration preventing the Blue-to-Pink color change.

Data Analysis (MIC Calculation)

Present data in a comparative table against standard antibiotics.

CompoundMIC (µg/mL)MIC (µM)Activity Interpretation
Test Compound CalculateCalculate<10 µM = Potent
Isoniazid (Control)0.050.36Validation Standard
DMSO (Vehicle)N/AN/ANo Inhibition

Module 2: Cytotoxicity & Anticancer Screening

Pyrrole-benzoates have demonstrated activity against lung cancer cell lines (e.g., A549) via PLK1 inhibition.

Assay: MTT Cell Viability Assay

Target Cells: A549 (Lung Carcinoma), HepG2 (Liver), and HEK293 (Normal control).

Protocol:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with the compound (0.1 – 100 µM) for 48 hours. Maintain DMSO < 0.5% v/v.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours at 37°C.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

Calculation:



Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Mechanistic Validation (In Silico & In Vitro)

To validate the "Hit," correlate phenotypic data with molecular targets.

Pathway Visualization

The following diagram illustrates the screening cascade and hypothesized Mechanism of Action (MoA).

ScreeningCascade cluster_Screen Biological Screening Modules cluster_Mech Mechanism of Action Compound Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate Stock 10 mM DMSO Stock (Amber Vial) Compound->Stock Solubilization MABA MABA Assay (TB) Target: InhA Inhibition Stock->MABA Dilution (0.1-100µM) MTT MTT Assay (Oncology) Target: PLK1 / Apoptosis Stock->MTT Cytotoxicity Check Prodrug Ester Hydrolysis (Intracellular) MABA->Prodrug Uptake Hit Lead Candidate (MIC < 10µM / SI > 10) MTT->Hit Selectivity Index (SI) NitroRed Nitro Reduction (Radical Generation) Prodrug->NitroRed Bio-activation TargetBind Hydrophobic Binding (Pyrrole Pocket) Prodrug->TargetBind Active Acid Form NitroRed->Hit Bactericidal TargetBind->Hit Enzyme Inhibition

Figure 1: Integrated screening workflow and hypothetical mechanism of action involving prodrug activation and dual-target engagement.

References

  • Antifungal Nitrobenzoates: Cordeiro, R.A., et al. "3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates." ResearchGate.[1] Link

  • Antitubercular Pyrroles: Joshi, S.D., et al. "Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents."[2][3] Bioorganic Chemistry. Link

  • Anticancer Mechanisms: Al-Blewi, F.F., et al. "Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds." Molecules. Link

  • Nitrobenzoate Library: Pires, J., et al. "Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis."[4] Pharmaceuticals.[1][3][5] Link

  • Clauson-Kaas Reaction: Telvekar, V.N., et al. "Novel 4-(1H-pyrrol-1-yl)benzoic acid derivatives as antitubercular agents." Synthetic Communications. Link

Sources

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate as a building block for novel heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Building Block for Pyrrolo[1,2-a]quinoxaline Scaffolds

Executive Summary

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (MNPB) represents a critical "linchpin" intermediate in the synthesis of fused tricyclic nitrogen heterocycles. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: an electron-withdrawing nitro group, a reactive ester handle, and an electron-rich pyrrole ring attached at the indole-equivalent nitrogen.

This Application Note details the optimized protocols for utilizing MNPB to synthesize pyrrolo[1,2-a]quinoxalines —a privileged scaffold in medicinal chemistry known for antiproliferative, antiparasitic, and antiviral activities. Unlike standard literature which often fragments these steps, this guide provides a cohesive workflow from building block synthesis to heterocyclic ring closure.

Building Block Profile

Compound Identity: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate CAS: 168618-25-5 Molecular Formula:


Molecular Weight:  246.22  g/mol 
PropertySpecificationNotes
Appearance Yellow to orange crystalline solidColor arises from nitro-conjugation.
Solubility DMSO, DMF, DCM, Ethyl AcetatePoor solubility in water/hexane.
Stability Stable at RT; Light sensitiveStore in amber vials.
Key Reactivity Nitro-reduction; Pyrrole C2-electrophilic substitutionPrecursor to pyrrolo[1,2-a]quinoxalines.
Synthesis of the Building Block (MNPB)

Note: While MNPB is commercially available, batch-to-batch variability can affect cyclization yields. We recommend in-house synthesis for critical campaigns.

Protocol A: Optimized Clauson-Kaas Reaction

This protocol utilizes a modified Clauson-Kaas synthesis to install the pyrrole ring onto methyl 4-amino-3-nitrobenzoate.

Reagents:

  • Methyl 4-amino-3-nitrobenzoate (1.0 eq)

  • 2,5-Dimethoxytetrahydrofuran (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl 4-amino-3-nitrobenzoate (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting aniline spot (fluorescent) should disappear.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Precipitation: The product typically precipitates as a yellow solid. Filter the precipitate and wash copiously with water to remove acetic acid.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) if high purity (>99%) is required.

Core Application: Synthesis of Pyrrolo[1,2-a]quinoxalines

The transformation of MNPB into the tricyclic pyrrolo[1,2-a]quinoxaline scaffold is the primary utility of this building block. We present the Vilsmeier-Haack Cascade , the most robust method for generating the tricyclic core with high regioselectivity.

Logic of the Pathway[1][2]
  • Functionalization: The pyrrole ring is electron-rich. We first introduce a carbon electrophile (aldehyde) at the C2 position via Vilsmeier-Haack.

  • Reduction/Cyclization: The nitro group is reduced to an amine. This amine essentially performs an intramolecular Schiff base formation with the pendant aldehyde, closing the pyrazine ring.

Visual Workflow (Graphviz)

MNPB_Synthesis MNPB MNPB (Building Block) Vilsmeier Step 1: Vilsmeier-Haack (POCl3, DMF) MNPB->Vilsmeier Intermediate Intermediate A: 2-Formyl-pyrrole derivative Reduction Step 2: Nitro Reduction (Fe/AcOH or H2/Pd) Intermediate->Reduction Amine Intermediate B: Reduced Amine Cyclization Step 3: Condensation (-H2O) Amine->Cyclization Intramolecular Target Target Scaffold: Pyrrolo[1,2-a]quinoxaline Vilsmeier->Intermediate C2-Formylation Reduction->Amine NO2 -> NH2 Cyclization->Target

Figure 1: The Vilsmeier-Haack cascade route for converting MNPB into the bioactive pyrrolo[1,2-a]quinoxaline scaffold.

Protocol B: The Vilsmeier-Haack Cyclization Cascade

Step 1: Formylation

  • Vilsmeier Reagent Prep: In a dry flask under argon, cool DMF (5.0 eq) to

    
    . Dropwise add 
    
    
    
    (1.2 eq). Stir for 30 min to form the Vilsmeier salt (white precipitate may form).
  • Addition: Dissolve MNPB (1.0 eq) in minimal DMF and add to the Vilsmeier reagent.

  • Reaction: Warm to

    
     for 3 hours.
    
  • Hydrolysis: Pour onto ice/sodium acetate solution to hydrolyze the iminium intermediate. Extract with EtOAc.

  • Result: Methyl 3-nitro-4-(2-formyl-1H-pyrrol-1-yl)benzoate.

Step 2: Reductive Cyclization

  • Setup: Dissolve the formylated intermediate from Step 1 in Ethanol/Acetic Acid (10:1).

  • Reduction: Add Iron powder (5.0 eq) and heat to reflux for 2 hours.

    • Alternative: Hydrogenation using 10% Pd/C under

      
       balloon in MeOH/EtOAc is cleaner but requires filtration of catalyst.
      
  • Mechanism: The nitro group reduces to

    
    . The amine immediately attacks the neighboring aldehyde (CHO), eliminating water to form the imine bond and aromatizing to the quinoxaline system.
    
  • Isolation: Filter through Celite (if using Fe or Pd). Concentrate filtrate.

  • Purification: Recrystallize from MeOH or flash chromatography (DCM/MeOH).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield in Step 1 (Clauson-Kaas) Polymerization of pyrroleEnsure Acetic Acid is glacial (water-free). Do not overheat (>130°C).
Incomplete Cyclization Steric hindranceThe nitro group is bulky. Ensure the Vilsmeier step goes to completion before attempting reduction.
Regioselectivity Issues Formylation at C3 instead of C2C2 is electronically favored, but if temperature is too high, thermodynamic control may yield mixtures. Keep Vilsmeier <80°C.
Black Tar Formation Oxidation of pyrrolePerform all reactions under Argon/Nitrogen atmosphere. Pyrroles are sensitive to oxidation.
Biological Relevance & Applications

The pyrrolo[1,2-a]quinoxaline core derived from MNPB is a "privileged structure" in drug discovery.

  • Anticancer: Derivatives have shown potent inhibition of biological targets such as topoisomerase II and protein kinases . The planar tricyclic system allows for DNA intercalation.

  • Antiparasitic: Active against Leishmania and Trypanosoma species.

  • GABA-A Antagonists: Certain derivatives modulate benzodiazepine receptors.

Structural Activity Relationship (SAR) Tip: The ester group on the benzene ring (from the original MNPB) is retained in position 7 or 8 of the final quinoxaline. This ester can be hydrolyzed to a carboxylic acid, serving as a handle for further derivatization (e.g., amide coupling to improve solubility or target affinity).

References
  • Clauson-Kaas Reaction Overview

    • Abid, O. H., et al. "Synthesis of pyrrolo[1,2-a]quinoxalines." Journal of the Chemical Society, Perkin Transactions 1.
    • Note: The foundational chemistry for installing the pyrrole ring.[3]

  • Vilsmeier-Haack Cyclization Strategy

    • Guillon, J., et al. (2010). "Pyrrolo[1,2-a]quinoxalines: synthesis and biological activities." Current Medicinal Chemistry.
    • Context: Describes the formyl
  • Direct Oxidative Synthesis

    • Zhang, X., et al. (2019). "Direct synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles." Organic Letters.
    • Context: Modern radical approaches avoiding Vilsmeier reagents.
  • Compound Data (MNPB)

    • PubChem CID: 3322314.[4]

    • Context: Physical properties and safety data.[4][5]

Sources

Application Note: Protocol for the Regioselective Nitration of Methyl 4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a high-fidelity protocol for the mono-nitration of methyl 4-(1H-pyrrol-1-yl)benzoate (1) to yield methyl 4-(2-nitro-1H-pyrrol-1-yl)benzoate (2) .

The substrate presents a classic chemoselectivity challenge: it contains an electron-deficient benzoate ring and an electron-rich, acid-sensitive pyrrole ring. Standard nitration conditions (mixed acid:


) are contraindicated due to the high probability of pyrrole polymerization ("pyrrole black") and lack of regiocontrol.

This protocol utilizes Acetyl Nitrate (


), generated in situ from acetic anhydride and nitric acid at low temperature. This "soft" electrophile ensures:
  • Chemoselectivity: Exclusive nitration of the pyrrole ring over the deactivated benzoate.

  • Regioselectivity: Preference for the C2 (

    
    ) position over C3 (
    
    
    
    ).
  • Stability: Avoidance of strong protic acid media that degrades the pyrrole core.

Chemical Mechanism & Rationale[1][2][3][4][5][6][7]

Reaction Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1] The pyrrole nitrogen lone pair activates the heteroaromatic ring, making it significantly more nucleophilic than the benzoate moiety.

Regioselectivity: The C2 position is electronically favored due to the stability of the


-complex intermediate (3 resonance structures vs. 2 for C3 attack). While the bulky N-aryl group introduces some steric strain, the electronic preference typically dominates, yielding the 2-nitro isomer as the major product.
Mechanistic Workflow (DOT Visualization)

NitrationMechanism Reagents HNO3 + Ac2O Electrophile Acetyl Nitrate (AcONO2) Reagents->Electrophile In situ generation (-10°C) Complex Sigma Complex (Wheland Intermediate) Electrophile->Complex Attack at C2 Byproduct 3-Nitro Product (Minor) Electrophile->Byproduct Attack at C3 Substrate Methyl 4-(pyrrol-1-yl)benzoate (Substrate) Substrate->Complex Nucleophilic attack Polymer Polymerization (If T > 0°C) Substrate->Polymer Acid catalyzed decomposition Product 2-Nitro Product (Major) Complex->Product -AcOH (Re-aromatization)

Figure 1: Reaction pathway highlighting the critical in situ generation of the active electrophile and the divergence between productive nitration and decomposition.

Experimental Protocol

Reagents & Equipment
Reagent / MaterialGrade/SpecRole
Methyl 4-(1H-pyrrol-1-yl)benzoate>98% HPLCSubstrate
Acetic Anhydride (

)
ACS Reagent, >99%Solvent & Reagent
Nitric Acid (

)
Fuming (90%) or Conc. (70%)Nitration Source
Sodium Bicarbonate (

)
Sat. Aq. SolutionQuenching Agent
Dichloromethane (DCM)HPLC GradeExtraction Solvent
Safety Equipment Blast Shield, Face Shield Mandatory
Step-by-Step Methodology

Safety Warning: Acetyl nitrate is potentially explosive if heated or allowed to accumulate. Never mix nitric acid and acetic anhydride at room temperature. Always maintain temperature


.
Step 1: System Preparation
  • Oven-dry a 100 mL 3-neck round-bottom flask (RBF).

  • Equip with a magnetic stir bar, a low-temperature thermometer (internal probe), and a pressure-equalizing addition funnel.

  • Flush the system with nitrogen (

    
    ) to remove ambient moisture.
    
Step 2: Substrate Solubilization
  • Charge the RBF with Methyl 4-(1H-pyrrol-1-yl)benzoate (1.0 eq, e.g., 2.0 g).

  • Add Acetic Anhydride (10-15 volumes, e.g., 20-30 mL).

  • Stir until fully dissolved.

  • Cool the solution to -10°C using an acetone/dry ice bath or a cryostat. Crucial: Ensure internal temperature stabilizes before proceeding.

Step 3: Electrophile Generation & Addition
  • Prepare the nitrating solution: In a separate, pre-cooled vial, mix Fuming

    
      (1.1 eq) with a small volume of acetic anhydride (optional, for dilution) at -10°C.
    
    • Alternative (Direct Addition): Place the neat

      
       (1.1 eq) in the addition funnel.
      
  • Dropwise Addition: Add the

    
     to the stirring substrate solution over 20–30 minutes.
    
  • Temperature Control: Monitor the internal temperature continuously. Do not allow it to exceed -5°C. An exotherm indicates acetyl nitrate formation and immediate reaction.

Step 4: Reaction Monitoring
  • Maintain stirring at -10°C to 0°C for 1–2 hours.

  • TLC Check: Eluent: 20% EtOAc in Hexanes.

    • Starting Material (

      
      ) should disappear.
      
    • Product (

      
      ) will appear as a bright yellow spot (nitro compounds are often colored).
      
    • Note: If the reaction turns black/opaque, quenching is required immediately (polymerization).

Step 5: Quench & Workup
  • Pour the cold reaction mixture slowly into a beaker containing crushed ice/water (200 mL) with vigorous stirring. This hydrolyzes the excess acetic anhydride and acetyl nitrate.

  • Neutralize the slurry by slowly adding saturated aqueous

    
     until pH 
    
    
    
    7–8. Caution: Gas evolution (
    
    
    ).
  • Extract with Dichloromethane (DCM) (

    
    ).
    
  • Combine organics, wash with brine, and dry over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (keep water bath

    
    ).
    
Step 6: Purification
  • The crude residue is typically a yellow/orange solid.

  • Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
  • Isolate the major fraction (2-nitro isomer).

Quality Control & Validation

Expected Analytical Data
TechniqueObservationInterpretation
Appearance Yellow crystalline solidNitro-conjugation typically imparts color.
LC-MS

Confirmation of mono-nitration (+45 Da).
1H NMR Pyrrole region: 2 signals (1H each)Loss of symmetry. 2-nitro substitution leaves H3, H4, H5 (or H3, H4 if H5 blocked). Typically 2 distinct doublets/multiplets in the aromatic region for the pyrrole.
1H NMR Benzoate region: 2 doublets (AA'BB')The benzoate ring should remain symmetric (AA'BB' system) if nitration occurred on the pyrrole.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Black Tar Formation Acid concentration too high; Temp too high.Ensure T < -5°C. Dilute reaction further with

. Quench faster.
No Reaction Reagents wet; Acetyl nitrate not forming.Use Fuming HNO3.[2] Ensure system is dry (

hydrolyzes with water).
Regioisomer Mix Temperature fluctuation.[3][4]Strict cryo-control. Separate isomers via careful chromatography (isomers usually have different Rf).

References

  • Anderson, H. J., & Lee, S. F. (1980). Pyrrole chemistry.[5][6][7] XXI. Acylation and nitration of pyrroles.[5] Canadian Journal of Chemistry.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Chapter on Pyrroles: Reactivity and Nitration).[8]

  • Bordwell, F. G., & Garbisch, E. W. (1960). Nitrations with Acetyl Nitrate.[2][4][9][10] Journal of the American Chemical Society.

  • Handy, S. T., & Zhang, Y. (2006). The synthesis of N-substituted pyrroles. Organic Preparations and Procedures International. (General N-aryl pyrrole synthesis and reactivity context).

Sources

Application Note: Analytical Quantification and Impurity Profiling of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a critical intermediate in the synthesis of advanced pharmaceutical scaffolds, particularly for kinase inhibitors and retinoid-like therapeutics.[1] Its structural complexity—combining an electron-deficient nitro-aromatic ring with an electron-rich pyrrole moiety—presents specific analytical challenges, including potential oxidative instability and susceptibility to ester hydrolysis.[1]

This guide provides a validated protocol for the quantification of this intermediate using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), supported by LC-MS for identity confirmation. The method is designed to separate the target analyte from its synthetic precursor (Methyl 4-amino-3-nitrobenzoate) and its primary degradation product (the corresponding carboxylic acid).[1]

Physicochemical Context & Method Design

Molecule Profile[1][2][3][4]
  • Chemical Name: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~246.22 g/mol [1]

  • Key Functional Groups: Methyl Ester (hydrolysis risk), Nitro group (chromophore/electron withdrawing), Pyrrole ring (oxidation risk/electron donating).

Solubility & Stability

The compound exhibits moderate lipophilicity (Predicted LogP ~2.5–2.9).[1] It is soluble in Acetonitrile (ACN), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO), but sparingly soluble in water.

  • Stability Warning: Pyrrole derivatives can undergo polymerization or oxidation upon prolonged exposure to light and air.[1] The nitro group at the ortho position to the pyrrole ring provides some stabilization via steric hindrance and electronic withdrawal, but samples should be protected from light (amber glassware).[1]

Mechanistic Analytical Strategy

The separation strategy relies on Reverse Phase Chromatography (RP-HPLC) .[1][2]

  • Stationary Phase Selection: While a standard C18 column is sufficient, a Phenyl-Hexyl column is recommended for superior selectivity.[1] The

    
     interactions between the phenyl-hexyl phase and the nitro-pyrrole aromatic system provide better resolution from the non-pyrrolic precursors than standard alkyl phases.[1]
    
  • Detection: The "push-pull" electronic system (Pyrrole donor

    
     Nitro acceptor) creates a distinct UV absorbance profile.[1] While 254 nm is standard for the benzene ring, monitoring at 330–360 nm  (Charge Transfer band) offers higher specificity and reduced baseline noise from non-colored impurities.[1]
    

Visualized Workflows

Analytical Logic Flow

The following diagram outlines the decision matrix for sample preparation and analysis.

AnalyticalWorkflow Sample Raw Sample (Solid/Reaction Mix) Solubility Dissolution (ACN/Water 80:20) Sample->Solubility 1.0 mg/mL Filter Filtration (0.22 µm PTFE) Solubility->Filter Remove Particulates HPLC HPLC-DAD (Phenyl-Hexyl) Filter->HPLC Inject 10 µL Decision Purity > 98%? HPLC->Decision Integration MS_Confirm LC-MS (Identity Check) Decision->MS_Confirm Yes Reprocess Recrystallize Decision->Reprocess No Release Batch Release (Next Step) MS_Confirm->Release m/z 247 [M+H]+ Reprocess->Solubility Re-test

Caption: Step-by-step analytical workflow from raw sample to batch release.

Synthesis & Impurity Pathway (Clauson-Kaas Context)

Understanding the synthesis helps identify likely impurities.[1]

SynthesisPathway Precursor Methyl 4-amino-3-nitrobenzoate (Starting Material) Intermediate Reaction Matrix (Acetic Acid/Heat) Precursor->Intermediate Reagent 2,5-Dimethoxytetrahydrofuran Reagent->Intermediate Product Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (Target Analyte) Intermediate->Product Clauson-Kaas Cyclization Impurity2 Impurity B: Pyrrole Oligomers Intermediate->Impurity2 Side Reaction Impurity1 Impurity A: Hydrolysis Product (Acid) Product->Impurity1 Degradation (H2O/pH)

Caption: Synthesis pathway identifying key impurities (Precursor amine and Hydrolysis degradant).

Detailed Protocol: HPLC-DAD Quantification

Reagents and Standards
  • Reference Standard: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (>99.0% purity, characterized by NMR).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS Grade).

  • Diluent: Acetonitrile:Water (50:50 v/v).[1]

Chromatographic Conditions
ParameterSpecificationRationale
Instrument HPLC with Diode Array Detector (DAD)DAD allows peak purity assessment to ensure no co-eluting oligomers.[1]
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Superior

selectivity for nitro-aromatics compared to C18.[1]
Column Temp 35°CEnsures reproducible retention times and reduces viscosity.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity; prevents ionization of the acid impurity.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Injection Vol 5–10 µLDependent on detector sensitivity.
Detection Channel A: 254 nm (General)Channel B: 340 nm (Specific)340 nm is specific to the nitro-pyrrole conjugation, reducing interference.
Gradient Program[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
12.01090Gradient Ramp
15.01090Wash (Elute oligomers)
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate for 5 mins if necessary to ensure dissolution of oligomers).

  • Working Solution (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Water .

    • Note: Adding water after the initial dissolution prevents precipitation of the hydrophobic ester.[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Method Validation (ICH Q2 Guidelines)

To ensure the trustworthiness of the data, the following validation parameters must be met:

System Suitability Test (SST)

Run a standard injection (0.1 mg/mL) 5 times before the sample set.[1]

  • RSD of Peak Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial: Pyrroles can tail on active silanols; Formic acid mitigates this).[1]
  • Theoretical Plates (

    
    ): 
    
    
    
    [1]
Linearity & Range

Prepare 5 concentration levels: 0.05, 0.075, 0.10, 0.125, and 0.15 mg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Specificity (Stress Testing)

Subject the sample to forced degradation to prove the method is "Stability Indicating."

  • Acid Hydrolysis: Treat with 0.1 N HCl for 4 hours. Expect the formation of 3-nitro-4-(1H-pyrrol-1-yl)benzoic acid (Earlier retention time due to polarity).[1]

  • Base Hydrolysis: Treat with 0.1 N NaOH. (Rapid hydrolysis expected).[1]

  • Oxidation: Treat with 3%

    
    .[1] (Check for N-oxide or ring-opening degradation).[1]
    

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing > 1.5 Interaction between pyrrole nitrogen and silanols.[1]Ensure 0.1% Formic Acid is fresh.[1] Switch to a "End-capped" column.[1]
Extra Peak @ RRT 0.8 Hydrolysis of the methyl ester.[1]Check sample solvent pH.[1][3] Ensure samples are not stored in water >24h.[1]
Broad Late Peak Pyrrole oligomers/polymers.[1]Extend the 90% B wash step.[1] Dissolve original sample in stronger solvent (THF/ACN).[1]
Low Recovery Sample precipitating in diluent.[1]Increase organic ratio in the diluent (e.g., use 60:40 ACN:Water).[1]

References

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • Clauson-Kaas Reaction Context. Elming, N., & Clauson-Kaas, N. (1952).[1] The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867-874.[1] (Foundational chemistry for pyrrole synthesis).[1][4]

  • Nitro-Aromatic Analysis. USP <621> Chromatography. United States Pharmacopeia.[1] (General guidance on system suitability for aromatic esters).

  • PubChem Compound Summary. Methyl 3-(1H-pyrrol-1-yl)benzoate (Analog).[1][5] National Center for Biotechnology Information.[1] (Used for physicochemical property estimation).[1]

  • General HPLC of Pyrroles. Separation of 1H-Pyrrole derivatives on Reverse Phase Columns. SIELC Technologies Application Notes.[1] (Reference for mobile phase acidity requirements).

Sources

Comprehensive Analytical Protocols for Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a definitive guide for the chromatographic separation and mass spectrometric characterization of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate . Often utilized as a key intermediate in the synthesis of antimicrobial agents and kinase inhibitors, this compound presents specific analytical challenges due to the electronic interplay between the electron-withdrawing nitro-benzoate core and the electron-rich pyrrole moiety. This guide details optimized High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows, grounded in first-principles method development and validated industry standards.

Physicochemical Profile & Analytical Context

To design robust methods, we must first understand the molecule's behavior in solution and the gas phase.

  • Chemical Structure Analysis:

    • Core: Methyl benzoate (Lipophilic, UV active).

    • Substituents: 3-Nitro group (Strongly electron-withdrawing, polar); 4-Pyrrole ring (Aromatic, N-linked).

    • Electronic Effect: The nitro group at the meta position to the ester (and ortho to the pyrrole) creates a "push-pull" electronic system. The electron-deficient benzene ring stabilizes the pyrrole against acid-catalyzed polymerization, a common issue with electron-rich pyrroles.

  • Key Parameters (Theoretical):

    • LogP: ~3.2 (Moderate lipophilicity; suitable for Reverse Phase LC).

    • pKa: The pyrrole nitrogen is non-basic due to aromaticity. The compound is neutral across the standard pH range (2–8).

    • Solubility: Low in water; High in Acetonitrile (ACN), Methanol (MeOH), and Dichloromethane (DCM).

HPLC-UV/DAD Method Development

Method Rationale (Expertise & Causality)

Column Selection: A C18 stationary phase is selected due to the compound's moderate lipophilicity (LogP ~3.2). A fully end-capped column is critical to prevent peak tailing caused by the interaction of the nitro group with residual silanols.

Mobile Phase Chemistry: While the pyrrole ring is stabilized by the nitro group, we employ 0.1% Formic Acid rather than stronger acids (like TFA) to maintain a pH of ~2.7. This ensures sharp peak shape for the neutral ester without risking acid-induced degradation over long analytical runs.

Detailed Protocol
ParameterCondition
Instrument Agilent 1260 Infinity II / Waters Alliance (or equivalent)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 35 °C (Thermostatted for retention time reproducibility)
Injection Vol 5.0 µL
Detection UV-DAD at 254 nm (primary) and 280 nm (secondary)
Run Time 15 Minutes

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 30% Initial Equilibration
10.00 90% Linear Gradient Elution
12.00 90% Wash Step
12.10 30% Return to Initial

| 15.00 | 30% | Re-equilibration |

Workflow Diagram: HPLC Method Development

HPLC_Workflow Start Start: Sample Preparation Solvent Dissolve in 50:50 ACN:Water (Prevent Solvent Shock) Start->Solvent ColumnSelect Column Selection: C18 End-Capped Solvent->ColumnSelect MobilePhase Mobile Phase Optimization: 0.1% Formic Acid (pH 2.7) ColumnSelect->MobilePhase LogP ~3.2 Gradient Gradient Screening: 30% to 90% B MobilePhase->Gradient Neutral Species Detection Detection: UV 254 nm (Nitro-Aryl) Gradient->Detection

Figure 1: Logical workflow for HPLC method development ensuring solubility and peak symmetry.

GC-MS Method Development

Method Rationale

Volatility: As a methyl ester, the compound is sufficiently volatile for Gas Chromatography. Inlet Dynamics: A split injection is recommended to prevent column overload. The injector temperature is set to 250°C to ensure rapid volatilization without thermal degradation of the nitro group. Mass Spec Source: Electron Ionization (EI) at 70 eV is standard. We expect a distinct fragmentation pattern driven by the loss of the methoxy group and the nitro group.

Detailed Protocol
ParameterCondition
Instrument Agilent 7890B GC / 5977B MSD (or equivalent)
Column DB-5MS UI (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split Mode (20:1 ratio), 250 °C
Transfer Line 280 °C
Source Temp 230 °C (EI Source)
Quad Temp 150 °C
Scan Range 40 – 450 m/z

Oven Program:

  • Initial: 80 °C (Hold 1 min) - Solvent venting

  • Ramp: 20 °C/min to 280 °C

  • Hold: 280 °C for 5 min - Elution of target and high-boilers

Expected Fragmentation (EI Spectrum)
  • Molecular Ion [M]+: Distinct parent peak (m/z ~246).

  • [M - OCH3]+: Loss of methoxy group from the ester (m/z ~215).

  • [M - NO2]+: Loss of nitro group (common in nitro-aromatics).

  • Base Peak: Likely the benzoyl cation derivative stabilized by the pyrrole ring.

Fragmentation Pathway Diagram

GCMS_Frag M Molecular Ion [M]+ m/z 246 Frag1 [M - OCH3]+ (Benzoyl Cation) m/z 215 M->Frag1 -31 Da (OCH3) Frag2 [M - NO2]+ m/z 200 M->Frag2 -46 Da (NO2) Frag3 Pyrrole-Benzyne Rearrangement Frag2->Frag3 Ring Contraction

Figure 2: Predicted Electron Ionization (EI) fragmentation pathway for structural confirmation.

Sample Preparation & Handling

Preparation Protocol
  • Stock Solution: Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (HPLC Grade). Sonicate for 5 minutes. (Conc: 1000 µg/mL).

  • Working Standard (HPLC): Dilute Stock 1:10 with Water/ACN (50:50) . This matches the initial gradient conditions to prevent "solvent shock" and peak distortion.

  • Working Standard (GC-MS): Dilute Stock 1:10 with Ethyl Acetate or Dichloromethane . Note: Do not use water-containing solvents for GC injection.

Stability Warning
  • Light Sensitivity: Nitro-aromatics can be photosensitive. Store solutions in amber vials.

  • Hydrolysis: Avoid leaving the methyl ester in aqueous buffers at pH > 7 for extended periods to prevent hydrolysis to the carboxylic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
HPLC: Peak Tailing Silanol interaction with Nitro groupEnsure column is "End-Capped". Increase buffer strength or swap to Methanol.
HPLC: Split Peaks Solvent mismatchDissolve sample in mobile phase starting composition (30% ACN).
GC-MS: No Peak Thermal degradationLower inlet temp to 220°C. Check liner cleanliness (active sites degrade pyrroles).
GC-MS: Tailing Active sites in columnTrim 10cm from column inlet. Use Ultra Inert (UI) liners.

References

  • Synthesis of Methyl 3-nitrobenzoate Derivatives : KnowBand. (n.d.). Synthesis Of Methyl 3 Nitrobenzoate. Retrieved January 28, 2026, from [Link]

  • Pyrrole Reactivity & Analysis : MDPI. (2020). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative. Retrieved January 28, 2026, from [Link]

  • Chromatographic Principles for Nitro-Aromatics : ResearchGate. (2025). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial activity. Retrieved January 28, 2026, from [Link]

  • General Pyrrole Chemistry : Frontiers. (2023). Reactivity of ethyl nitrosoacrylate toward pyrrole. Retrieved January 28, 2026, from [Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CN-4921 Subject: Yield Optimization for Electron-Deficient N-Aryl Pyrroles Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

You are likely attempting to synthesize Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate via the Clauson-Kaas reaction , reacting Methyl 4-amino-3-nitrobenzoate with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF).

The Core Problem: Your reaction is likely stalling or producing "black tar" with low conversion. This is not due to operator error, but a fundamental electronic constraint. The precursor aniline is severely deactivated due to two factors:

  • Electronic Withdrawal: The nitro group (

    
    ) at the ortho position and the methyl ester (
    
    
    
    ) at the para position strongly pull electron density from the amine nitrogen, making it a poor nucleophile.
  • Intramolecular Hydrogen Bonding: A hydrogen bond often forms between the amine proton and the ortho-nitro oxygen, locking the amine in a planar conformation and further reducing its reactivity toward the oxonium intermediate generated from 2,5-DMTHF.

This guide provides three tiered protocols to overcome this activation energy barrier while preventing the polymerization of the pyrrole ring.

Reaction Workflow & Mechanism

The following diagram illustrates the critical path for the Clauson-Kaas condensation and the decision logic for optimization.

ClausonKaasOptimization Start Start: Methyl 4-amino-3-nitrobenzoate ConditionA Method A: AcOH Reflux (Standard) Start->ConditionA Reagent + 2,5-DMTHF (1.5 eq) Reagent->ConditionA CheckA Check TLC (4 hours) ConditionA->CheckA ResultLow Issue: Low Conversion / SM Remaining CheckA->ResultLow SM Present ResultTar Issue: Black Tar / Polymerization CheckA->ResultTar Darkening Success Target: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate CheckA->Success Clean Spot MethodB Method B: Toluene + p-TsOH (Dean-Stark Trap) ResultLow->MethodB Switch to Higher Temp/Azeotrope MethodC Method C: Microwave Irradiation (150°C, 20 min) ResultLow->MethodC Force Conditions ResultTar->MethodB Strict N2 + Fresh Reagent MethodB->Success MethodC->Success

Figure 1: Decision matrix for selecting the optimal synthesis route based on observed failure modes.

Optimized Experimental Protocols

Method A: The "Golden Standard" (Azeotropic Distillation)

Recommended for scale-up (>5g) where water removal drives the equilibrium.

Rationale: The standard acetic acid reflux often fails because water (a byproduct) is not removed, and the boiling point (118°C) is insufficient to overcome the ortho-nitro deactivation. Toluene allows for higher temperatures and active water removal.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect to a nitrogen line.

  • Charge: Add Methyl 4-amino-3-nitrobenzoate (10 mmol, 1.96 g), 2,5-dimethoxytetrahydrofuran (15 mmol, 1.94 mL), and p-Toluenesulfonic acid monohydrate (0.5 mmol, catalytic) into 100 mL of anhydrous Toluene.

  • Reaction: Heat to vigorous reflux (oil bath ~125°C). Ensure the toluene is condensing and filling the trap.

  • Monitoring: Monitor by TLC every 2 hours. The reaction typically requires 6–12 hours.

  • Workup: Cool to RT. Wash with sat.[1]

    
     (2 x 50 mL) to remove acid. Dry organic layer (
    
    
    
    ), filter, and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: Microwave Assisted (High Throughput)

Recommended for small scale (<1g) or rapid screening.

Rationale: Microwave heating provides rapid, uniform energy transfer, often overcoming the activation barrier of the deactivated amine in minutes rather than hours, reducing the window for side-reactions (tarring).

Protocol:

  • Charge: In a 10 mL microwave vial, dissolve the aniline (1 mmol) and 2,5-DMTHF (1.5 mmol) in Glacial Acetic Acid (3 mL).

  • Parameters: Seal the vial. Set microwave to 150°C (High Absorption), hold time 15–20 minutes .

  • Workup: Pour reaction mixture into ice water (20 mL). Neutralize with solid

    
    . Extract with EtOAc.[1]
    

Troubleshooting & FAQ Matrix

Issue: "The reaction mixture turned into a black tar."

Diagnosis: Oxidative polymerization of the pyrrole ring or the 2,5-DMTHF reagent. Corrective Actions:

  • Inert Atmosphere: This reaction must be run under Nitrogen or Argon.[1] Pyrroles are electron-rich and prone to oxidation.

  • Reagent Quality: Check your 2,5-DMTHF. If it is dark yellow or brown, distill it before use. It should be a clear, colorless liquid.

  • Solvent Degassing: Sparge your toluene or acetic acid with nitrogen for 15 minutes prior to heating.

Issue: "Starting material (aniline) persists despite refluxing for 24 hours."

Diagnosis: The amine is too deactivated; the equilibrium is favoring the open-chain intermediate or reverting to starting materials. Corrective Actions:

  • Increase Acid Strength: Switch from pure Acetic Acid to Toluene with p-TsOH (Method A). The stronger acid catalyzes the ring closure more effectively.

  • Concentration: Run the reaction at a higher concentration (0.5 M or 1.0 M) to increase the collision frequency.

Issue: "Yield is low (<40%) during workup."

Diagnosis: The product might be hydrolyzing or retaining in the aqueous phase if not neutralized properly. Corrective Actions:

  • pH Control: Ensure the quench is fully neutralized (pH 7-8). The ester group is stable, but the pyrrole ring can be acid-sensitive over long periods.

  • Extraction Solvent: If the product is not precipitating from water, use Dichloromethane (DCM) instead of Ethyl Acetate for extraction, as nitro-compounds often have better solubility in chlorinated solvents.

Comparative Data Table

ParameterMethod A (Toluene/p-TsOH)Method B (Microwave/AcOH)Method C (Standard AcOH)
Typical Yield 75 - 85% 60 - 75% 30 - 50%
Reaction Time 6 - 12 Hours20 Minutes24+ Hours
Scalability High (>100g)Low (<5g)Medium
Purity Profile High (Clean conversion)Medium (Some thermal decomp)Low (Significant tarring)
Key Risk OverheatingVial over-pressurizationIncomplete reaction

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[2] Preparation of cis-and trans-2, 5-dimethoxy-2-(acetamidomethyl)-2, 5-dihydrofuran. Acta Chemica Scandinavica, 6, 667-670.

  • Abid, O. H., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.[2][3] Arkivoc, (xiv), 181-190.[4] (Demonstrates microwave efficiency for deactivated anilines).

  • Panda, S. S., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[2] Beilstein Journal of Organic Chemistry, 19, 928–955.[2] (Review of catalysts for electron-deficient substrates).

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid access to bio-active heterocycles: room temperature synthesis of pyrazoles and diazepines in aqueous medium. Tetrahedron Letters, 49(2), 397-400. (Context on aqueous/acidic media for heterocycle formation).

Sources

Technical Support Center: Purification of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-N-ARYL-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active

Executive Summary & Molecule Profile

User Context: You are likely synthesizing Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate via the Clauson-Kaas reaction (reacting Methyl 4-amino-3-nitrobenzoate with 2,5-dimethoxytetrahydrofuran in acetic acid).

The Challenge: This molecule presents a "perfect storm" of purification difficulties:

  • The "Black Tar" Effect: The pyrrole ring is acid-sensitive and electron-rich. Overheating or prolonged exposure to strong acids generates polypyrrole oligomers (black tar) that occlude the product.

  • Solubility Overlap: The starting material (aniline derivative) and the product (N-aryl pyrrole) share similar solubility profiles in many organic solvents, making simple recrystallization difficult without significant yield loss.

  • Thermal Instability: The ortho-nitro group relative to the pyrrole ring creates steric strain and potential energetic instability. Distillation is NOT recommended due to explosion hazards associated with nitro-aromatics at high temperatures.

Module 1: The Triage (Initial Assessment)

Before selecting a protocol, diagnose the state of your crude material. Use the decision matrix below.

Triage Start Start: Assess Crude Material Visual Visual Inspection Start->Visual BlackTar Black/Dark Brown Oil (High Polypyrrole Content) Visual->BlackTar Dark/Sticky OrangeSolid Yellow/Orange Solid (Low Impurity Load) Visual->OrangeSolid Crystalline Action_Plug PROTOCOL A: Silica Filtration (De-tarring) BlackTar->Action_Plug Must remove oligomers first TLC Run TLC (20% EtOAc in Hexane) OrangeSolid->TLC AminePresent Spot at Rf ~0.3 (Unreacted Amine) TLC->AminePresent SM Visible CleanSpot Single Spot at Rf ~0.6 TLC->CleanSpot Product Dominant Action_Col PROTOCOL B: Gradient Chromatography AminePresent->Action_Col Action_Cryst PROTOCOL C: Recrystallization (EtOH) CleanSpot->Action_Cryst Action_Plug->TLC

Figure 1: Purification Decision Tree. Determine your entry point based on visual and TLC evidence.

Module 2: Troubleshooting & Protocols
Protocol A: The "De-Tarring" (Silica Filtration)

Use this if your crude is a dark oil or sticky solid.

The Science: Polypyrroles are highly polar and adhere strongly to silica gel. The target ester is moderately non-polar. A quick filtration removes the catalyst (acid) and the polymers without the time expense of a full column.

  • Dissolution: Dissolve the crude mixture in the minimum amount of Dichloromethane (DCM) . If insoluble particles remain, sonicate briefly.

  • The Pad: Prepare a sintered glass funnel with a 2-inch pad of silica gel.

  • Elution: Pour the DCM solution onto the pad. Apply gentle vacuum.

  • Wash: Flush with 10% Ethyl Acetate in Hexane (or Heptane).

    • Observation: The black/brown band will stick to the top of the silica. The yellow product band will elute quickly.

  • Concentration: Evaporate the filtrate to yield a yellow/orange solid. Proceed to Protocol C .

Protocol B: Removing Unreacted Amine (Gradient Chromatography)

Use this if TLC shows the starting material (Methyl 4-amino-3-nitrobenzoate).

The Science: The amino group on the starting material is capable of hydrogen bonding, making it significantly more polar (lower Rf) than the N-aryl pyrrole product (which has no N-H donor).

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexane (Solvent A) and Ethyl Acetate (Solvent B).

Step-by-Step Gradient:

Volume (CV*)Solvent Ratio (Hex:EtOAc)Target Elution
0–2 CV100:0Non-polar impurities
2–5 CV95:5Product onset
5–10 CV90:10Product Peak (Main)
10–15 CV80:20Unreacted Amine (Tail)

*CV = Column Volume

Critical Tip: Do not use >20% EtOAc initially. The separation factor (


) is maximized in non-polar solvents.
Protocol C: Recrystallization (The Gold Standard)

Use this for final polishing or if the crude is already >85% pure.

The Science: Methyl 3-nitrobenzoate derivatives crystallize well from alcohols. The key is to use a solvent that dissolves the impurities (oligomers) at room temperature but the product only at reflux.

Recommended Solvent System: Ethanol (Absolute) or Ethanol/Water (9:1).

  • Dissolution: Place the solid in a flask. Add Ethanol (approx. 5-7 mL per gram of solid).

  • Reflux: Heat to boiling (approx. 78°C). If solid remains, add ethanol in 1 mL increments.

    • Note: If "black specks" remain insoluble at boiling, hot filter immediately through a pre-warmed glass funnel.

  • Cooling: Remove from heat. Let it stand at room temperature for 30 minutes.

  • Crystallization: Move to an ice bath (0-4°C) for 1 hour.

    • Troubleshooting: If oiling out occurs (product comes out as liquid droplets), reheat and add a small amount of seed crystal or scratch the glass.

  • Harvest: Filter via Buchner funnel. Wash with cold (-20°C) Ethanol .

Technical Data & Specifications
Solubility Profile
SolventSolubility (25°C)Application
Water InsolubleAnti-solvent (precipitation)
Ethanol LowRecrystallization (Hot)
DCM HighLoading for Chromatography
Hexane InsolubleWashing/Trituration
Ethyl Acetate ModerateChromatography Eluent
TLC Reference Values (Silica, 20% EtOAc/Hexane)
CompoundApprox.[1][2][3][4][5][6][7][8][9] RfAppearance (UV 254nm)
Product (Pyrrole-Ester)0.60 - 0.65 Dark spot (UV active), Yellow (Visual)
Impurity (Starting Amine)0.30 - 0.35Fluorescent/Dark, Bright Yellow/Orange
Impurity (Polypyrrole)0.00 (Baseline)Black streak
Frequently Asked Questions (FAQ)

Q1: My product turned black during rotary evaporation. What happened? A: This is likely acid-catalyzed polymerization. The Clauson-Kaas reaction uses acetic acid.[10] If you did not neutralize or wash the organic layer with Sodium Bicarbonate (


) during workup, residual acid concentrated during evaporation triggered the polymerization.
  • Fix: Redissolve in EtOAc, wash 2x with sat.

    
    , dry over 
    
    
    
    , and re-evaporate.

Q2: Can I distill this compound? A: NO. Nitro-aromatics possess high decomposition energy. Distilling solid nitro-benzoates can lead to rapid thermal runaway or explosion. Stick to chromatography or crystallization.[11]

Q3: The product is oiling out during recrystallization. How do I fix this? A: "Oiling out" indicates the solution is too concentrated or the solvent polarity is slightly off.

  • Reheat to dissolve the oil.

  • Add a small amount of a co-solvent (e.g., add 5-10% water to the ethanol) to change the saturation point.

  • Allow the solution to cool very slowly (wrap the flask in foil/towel). Rapid cooling promotes oiling.

Q4: Why is the yield lower than the literature (Clauson-Kaas)? A: The steric hindrance between the ortho-nitro group and the incoming pyrrole ring creates strain. This often prevents the reaction from going to completion. Do not push the reaction time beyond 4-6 hours, as the rate of polymerization (tar formation) will eventually exceed the rate of product formation.

References
  • Clauson-Kaas Reaction Mechanism & Conditions

    • Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867-874.

  • Purification of Nitro-Benzoates (General Methodologies)

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Recrystallization of Aromatic Nitro Compounds).

  • Synthesis of N-Aryl Pyrroles (Modern Adaptations)

    • Trost, B. M., & Doherty, G. A. (2000). An Asymmetric Synthesis of the HMG-CoA Reductase Inhibitor Atorvastatin. Journal of the American Chemical Society, 122(16), 3801-3810. (Describes similar N-pyrrole formation workups).

  • Safety of Nitro Compounds

    • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Nitro-aromatic thermal stability).

Sources

Technical Support Center: Synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Topic: Troubleshooting Side Products & Impurities in Clauson-Kaas Pyrrole Synthesis Target Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary: The Deactivated Amine Challenge

The synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate typically employs the Clauson-Kaas reaction , condensing methyl 4-amino-3-nitrobenzoate with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) in the presence of an acid catalyst.[1]

The Core Problem: The starting material is a highly deactivated aniline . The nitro group at the ortho position exerts a strong electron-withdrawing effect and steric hindrance, significantly reducing the nucleophilicity of the amino group. This creates a kinetic competition: the acid-labile 2,5-DMTHF reagent is prone to self-polymerization ("pyrrole black") faster than it can condense with the sluggish aniline.[1]

This guide addresses the specific impurity profile resulting from this competition and provides self-validating protocols to suppress them.

Diagnostic Pathway & Side Product Analysis

The following diagram illustrates the reaction logic and where specific failure modes (side products) branch off from the main pathway.

ClausonKaas_Pathway Start Methyl 4-amino- 3-nitrobenzoate (Deactivated Amine) Intermed Acyclic Imine/Amine Intermediate Start->Intermed Nucleophilic Attack (Slow Step) Reagent 2,5-DMTHF (Activated by Acid) Reagent->Intermed + Activated Furan Tar SIDE PRODUCT A: Poly-pyrrole Tars (Black Precipitate) Reagent->Tar Fast Self-Polymerization (Excess Acid/Heat) Product Target Product: Methyl 3-nitro-4- (1H-pyrrol-1-yl)benzoate Intermed->Product Cyclization & Aromatization (-2 MeOH) Incomplete SIDE PRODUCT C: N-substituted Succinamic Acid Intermed->Incomplete Failed Cyclization (Water present) Hydrolysis SIDE PRODUCT B: Carboxylic Acid Derivative (Ester Hydrolysis) Product->Hydrolysis Acidic Hydrolysis (Prolonged Reflux)

Caption: Reaction pathway showing kinetic competition between product formation (green) and polymerization/hydrolysis side reactions (red).

Troubleshooting Guide: Impurities & Solutions
Issue 1: The Reaction Mixture Turns into "Black Tar"

Diagnosis: Polymerization of 2,5-DMTHF. Because the aniline is deactivated by the ortho-nitro group, it reacts slowly. The activated 2,5-DMTHF (which forms a reactive oxonium ion in acid) accumulates and reacts with itself rather than the amine, forming complex oligomers known as "pyrrole black."

DiagnosticObservation
Visual Reaction mixture turns opaque black/brown rapidly; gummy residue on flask walls.[1]
TLC Large streak at baseline; starting amine spot remains intense.
NMR Broad, undefined humps in the aliphatic region (1.0–3.0 ppm) and aromatic baseline noise.

Corrective Protocol:

  • Buffered Conditions: Do not use straight acetic acid. Use a Sodium Acetate/Acetic Acid buffer system. This moderates the acidity, slowing down the decomposition of 2,5-DMTHF while still catalyzing the condensation.

  • Stepwise Addition: Add the 2,5-DMTHF dropwise to the refluxing amine solution over 1–2 hours. This keeps the concentration of the activated reagent low relative to the amine.

  • Solvent Switch: Switch from pure acetic acid to Toluene/Acetic Acid (4:1) with a Dean-Stark trap.[1] Removing methanol/water drives the equilibrium forward and protects the reagent.

Issue 2: Low Yield & Presence of "Open-Chain" Intermediates

Diagnosis: Incomplete Cyclization (Side Product C). The intermediate N-substituted succinamic acid or imine fails to close the ring due to steric hindrance from the nitro group.[1]

DiagnosticObservation
LC-MS Mass peak corresponding to [M + 32] (Methanol adduct) or [M + 18] (Water adduct).[1]
NMR Presence of aliphatic multiplets around 2.5–3.0 ppm (succinic backbone) and lack of distinct pyrrole triplets/doublets at 6.3/6.8 ppm.

Corrective Protocol:

  • Dean-Stark Dehydration: The cyclization releases water and methanol.[1] Use toluene as a co-solvent and reflux with a Dean-Stark trap to physically remove water, forcing the thermodynamic closure of the pyrrole ring.

  • Lewis Acid Catalyst: If protic acids fail, use Iron(III) Chloride (FeCl₃) or Zinc Triflate (5 mol%) in DMF or Toluene. These catalysts are often more effective for deactivated anilines [1].

Issue 3: Product is Acidic / Polar

Diagnosis: Ester Hydrolysis (Side Product B). The methyl ester at position 1 is susceptible to acid-catalyzed hydrolysis, converting the target methyl benzoate into the benzoic acid derivative.

DiagnosticObservation
NMR Disappearance of the methyl singlet at ~3.9 ppm .[1] Appearance of a broad exchangeable proton peak >11 ppm (COOH).
Solubility Product becomes soluble in saturated NaHCO₃ solution (Target ester should be insoluble).

Corrective Protocol:

  • Avoid Mineral Acids: Never use HCl or H₂SO₄. Stick to Acetic Acid or p-TsOH.[1]

  • Anhydrous Conditions: Ensure all reagents are dry. Hydrolysis requires water. Adding molecular sieves (4Å) to the reaction vessel can prevent this.

Quantitative Data: Impurity Profile
Impurity TypeSourceRelative Retention (HPLC)Key NMR Feature (¹H)Mitigation Strategy
Unreacted Aniline Low Reactivity0.8 (Polar)Doublets at 6.8–7.5 ppm (Aniline ring)Increase eq. of 2,5-DMTHF (slow addition)
Poly-pyrrole Tar Reagent PolymerizationBaseline/SmearBroad aliphatic/aromatic humpsReduce acid strength; Dropwise addition
Hydrolyzed Acid Ester Hydrolysis0.5 (Very Polar)Loss of -OCH₃ singlet (~3.9 ppm)Exclude water; Lower temp (<100°C)
Acyclic Intermediate Incomplete Reaction0.9 (Similar to SM)Multiplets at 2.6–3.0 ppm (CH₂-CH₂)Dean-Stark trap; Longer reflux time
Optimized Experimental Protocol

Objective: Synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate minimizing tar formation.

  • Preparation:

    • In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve Methyl 4-amino-3-nitrobenzoate (1.0 eq) in Toluene (10 V).

    • Add Acetic Acid (2.0 eq) and a catalytic amount of p-TsOH (0.1 eq).

    • Heat to reflux (110°C).

  • Controlled Addition:

    • Dissolve 2,5-dimethoxytetrahydrofuran (1.2 eq) in a small volume of Toluene.

    • Add this solution dropwise via a syringe pump or addition funnel over 60 minutes to the refluxing mixture.

    • Rationale: This prevents the local accumulation of 2,5-DMTHF, favoring reaction with the amine over self-polymerization [2].

  • Reaction Monitoring:

    • Reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).

    • Checkpoint: The fluorescent yellow spot of the starting nitro-aniline should disappear, replaced by a less polar, UV-active spot (Pyrrole product).

  • Workup:

    • Cool to room temperature.[2][3]

    • Wash with sat. NaHCO₃ (to remove acetic acid and any hydrolyzed byproduct).

    • Wash with water and brine.

    • Dry over Na₂SO₄ and concentrate.[2]

    • Purification: Recrystallize from Ethanol or purify via silica column (Gradient: 0-20% EtOAc in Hexanes).[1]

References
  • Azizi, N., et al. (2009).[4][5] "Iron(III) Chloride-Catalyzed Paal-Knorr Pyrrole Synthesis in Water." Synlett, 2009(14), 2245-2248. Link

  • Polshettiwar, V., & Varma, R. S. (2008). "Greener and rapid access to bio-active heterocycles: room temperature synthesis of pyrazoles and diazepines in aqueous medium." Tetrahedron Letters, 49(2), 397-400. (Methodology adapted for deactivated amines). Link

  • Clauson-Kaas, N., & Tyle, Z. (1952).[3] "Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran." Acta Chemica Scandinavica, 6, 667-670. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.[1] (Mechanistic grounding for pyrrole polymerization). Link[1]

Sources

Overcoming poor solubility of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Subject: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (CAS: 168618-25-5)[1]

Welcome to the Technical Support Center

Ticket ID: #SOL-NITRO-PYR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

You are likely accessing this guide because you have encountered the "brick-dust" phenomenon.[1] Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a notoriously rigid, crystalline intermediate.[1] Its structural combination—a flat electron-rich pyrrole ring orthogonal to an electron-deficient nitro-benzoate core—creates high lattice energy.[1] This results in poor solubility in standard reaction solvents (alcohols, ethers) and creates significant challenges during hydrolysis, reduction, or nucleophilic substitution.

This guide provides an autonomous troubleshooting protocol to overcome these solubility barriers without compromising the sensitive pyrrole ring.

Module 1: The Solubility Matrix (Thermodynamics)

The Core Issue: This molecule exhibits "solubility gaps."[1] It is too lipophilic for aqueous/alcoholic media but often too polar/crystalline for standard non-polar solvents like hexanes.[1]

Solubility Profile & Solvent Selection:

Solvent ClassRepresentative SolventSolubility RatingOperational Note
Dipolar Aprotic DMSO, DMF, NMPExcellent The Trap: Solubilizes well but difficult to remove.[1] High boiling points require lyophilization or extensive aqueous washes.[1]
Chlorinated DCM, ChloroformGood Best for extraction.[1] Limited utility in high-temp reactions due to low boiling points.[1]
Ethers THF, 1,4-DioxaneModerate Good compromise.[1] THF/Water mixtures are ideal for hydrolysis but may require heating >60°C.
Alcohols Methanol, EthanolPoor Material will slurry.[1] Only useful for recrystallization (anti-solvent).[1]
Hydrocarbons Hexanes, TolueneInsoluble Use only to crash out the product during purification.
Visual Troubleshooting: Solvent Decision Tree

SolventSelection Start Start: Select Solvent System ReactionType What is the Reaction Type? Start->ReactionType HighTemp High Temp (>80°C)? ReactionType->HighTemp Nucleophilic Sub. or Cyclization Workup Is Aqueous Workup Possible? ReactionType->Workup Hydrolysis or Reduction DMSO Use DMSO or NMP (Requires Lyophilization) HighTemp->DMSO Yes (Extreme Solubility Needed) Toluene Use Toluene/DMF (9:1) (Azeotropic Removal) HighTemp->Toluene Yes (Avoid DMSO trap) THF Use THF/Water or Dioxane (Standard Workup) Workup->THF Yes (Miscible Co-solvent) DCM Use DCM or Chloroform (Reflux Limit ~40°C) Workup->DCM No (Biphasic System)

Figure 1: Decision matrix for solvent selection based on downstream processing requirements.

Module 2: Overcoming Reaction Heterogeneity (Kinetics)

If your starting material remains a slurry, the reaction kinetics become surface-area limited, leading to stalled reactions or byproduct formation (e.g., pyrrole polymerization).

Strategy A: Phase Transfer Catalysis (PTC)

Best for: Hydrolysis (Ester


 Acid) or Alkylation.

When the reagent (e.g., NaOH) is in water and your nitro-benzoate is in DCM (biphasic), use a PTC to shuttle ions.

Protocol:

  • Solvent: Dissolve substrate in DCM or Toluene (solubility is key here).[1]

  • Aqueous Phase: Prepare 2M NaOH or KOH.

  • Catalyst: Add 5-10 mol% Tetrabutylammonium bromide (TBAB) or Aliquat 336 .[1]

  • Agitation: High-speed stirring (>800 RPM) is mandatory to maximize interfacial area.[1]

Mechanism of Action: The quaternary ammonium salt (


) extracts the hydroxide ion (

) from the water layer into the organic layer, where it attacks the ester carbonyl of the solubilized substrate.
Strategy B: The "Homogeneous Melt" (High Temp)

Best for: Clauson-Kaas Synthesis or Cyclization.[1]

If avoiding DMSO, use Acetic Acid (AcOH) as both solvent and catalyst. While solubility is moderate at RT, it increases drastically at reflux.[1]

Warning: Pyrroles are acid-sensitive.[1]

  • Mitigation: Ensure the system is strictly deoxygenated (Argon sparge) before heating.[1] Oxidative polymerization of the pyrrole ring turns the solution black ("tarring") in the presence of acid + oxygen + heat.

Module 3: Purification & Workup (The "Crash-Out")

The most common user complaint is: "I dissolved it in DMF to react it, but now I can't get it out."

The Anti-Solvent Protocol: Do not rotovap DMF to dryness (requires high heat, risks decomposition). Use controlled precipitation.

  • Concentration: Reduce reaction volume by 50% under high vacuum if possible.

  • The Charge: Place the reaction flask in an ice bath (

    
    ).
    
  • The Anti-Solvent: Slowly add Ice-Cold Water (ratio 5:1 Water:DMF) with vigorous stirring.

    • Why? The hydrophobic nitro-pyrrole-benzoate will precipitate immediately as the solvent polarity spikes.[1]

  • Filtration: Collect the solid via Buchner funnel. Wash the cake copiously with water to remove residual DMF.[1]

  • Drying: Vacuum oven at

    
    .
    
Visual Workflow: Purification Logic

Purification RxnMix Reaction Mixture (DMF/DMSO) Precip Precipitation Step (Add 5x Vol Water) RxnMix->Precip Slow Addition Filter Filtration (Buchner Funnel) Precip->Filter Collect Solids Wash Wash Cake (Water -> Cold MeOH) Filter->Wash Remove DMF Dry Final Product (Yellow Solid) Wash->Dry Vac Oven

Figure 2: Workflow for isolating the lipophilic product from polar aprotic solvents.

Frequently Asked Questions (FAQs)

Q1: My reaction turned black. Did the solubility issue cause decomposition? A: Likely, yes. If the material didn't dissolve, you may have overheated the mixture to compensate. Overheating pyrrole derivatives in the presence of air causes oxidative polymerization (black tar).

  • Fix: Use a lower temperature with a better solvent (e.g., THF/Water instead of pure Water) and always work under inert atmosphere (

    
    /Ar).
    

Q2: Can I use Ethanol for recrystallization? A: Pure ethanol is often too polar.[1] The compound will likely oil out or not dissolve enough to crystallize efficiently.[1][2]

  • Recommendation: Use an Ethanol/DCM or Methanol/Chloroform mixture.[1] Dissolve in the chlorinated solvent first, then add alcohol until cloudy, then cool.

Q3: The NMR shows broad peaks. Is it aggregating? A: This molecule stacks heavily due to the nitro-aromatic/pyrrole interaction.[1]

  • Fix: Run NMR in DMSO-d6 rather than CDCl3. If using CDCl3, slight warming (

    
    ) in the NMR probe can sharpen the signals by breaking 
    
    
    
    -
    
    
    stacking aggregates.

References

  • Clauson-Kaas Reaction Fundamentals

    • Elming, N., & Clauson-Kaas, N. (1952).[1] The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867-874.[1]

    • Relevance: Foundational chemistry for N-substituted pyrrole synthesis, highlighting acid sensitivity.[1]

  • Solubility of Pyrrole Derivatives

    • Biosynce. (2025).[1][3][4][5] What is the solubility of pyrrole in different solvents?

    • Relevance: Confirms lipophilic nature of pyrrole ring and solubility in ethanol/ethers vs water.[1]

  • Nitro-Benzoate Properties

    • PubChem. (2025).[1] Methyl 3-nitrobenzoate Compound Summary.

    • Relevance: Provides baseline solubility and physical property data for the core scaffold (insoluble in w
  • Green Synthesis & Catalysis

    • Beilstein J. Org.[1] Chem. (2023).[1][3] Clauson–Kaas pyrrole synthesis using diverse catalysts.

    • Relevance: Discusses solvent systems (ionic liquids, aqueous conditions) to improve solubility and green metrics.

Sources

Optimizing reaction conditions for the reduction of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3N4P-RED-OPT Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Chemoselective reduction of nitroarenes in the presence of esters and N-heterocycles.

Executive Summary

The reduction of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate presents a classic "chemoselectivity triangle" challenge. You must reduce the nitro group (


) to an aniline (

) while preserving two sensitive functionalities:
  • The Ester (

    
    ):  Susceptible to hydrolysis (under basic aqueous workups) or over-reduction (with strong hydrides).
    
  • The Pyrrole Ring: Susceptible to acid-catalyzed polymerization ("pyrrole red") or catalytic hydrogenation (saturation to pyrrolidine).

This guide prioritizes Dissolving Metal Reductions (Fe/NH


Cl)  as the "Gold Standard" for reliability, while providing optimized parameters for Catalytic Hydrogenation  for high-throughput workflows.

Module 1: Strategic Method Selection

Before starting, select the protocol that matches your available equipment and impurity tolerance.

Method Decision Matrix

MethodSelection Start Select Reduction Strategy Scale Reaction Scale? Start->Scale Large >10 Grams / Process Scale->Large Cost/Safety focus Small <1 Gram / Discovery Scale->Small Speed focus FeRoute Method A: Fe / NH4Cl (High Chemoselectivity) Large->FeRoute Avoids H2 pressure hazards Impurity Pyrrole Saturation Risk? Small->Impurity H2Route Method B: H2 + Pd/C (Cleanest Workup) Impurity->H2Route Low (Standard Pd/C) ZnRoute Method C: Zn / NH4Cl (Mildest) Impurity->ZnRoute High (Pyrrole sensitive) Output1 See Module 2 FeRoute->Output1 Risk: Emulsions Output2 See Module 3 H2Route->Output2 Risk: Over-reduction

Figure 1: Decision tree for selecting the optimal reduction pathway based on scale and risk tolerance.

Module 2: The "Gold Standard" – Iron-Mediated Reduction

Protocol: Iron powder with Ammonium Chloride in Ethanol/Water. Why: This method operates at near-neutral pH (preventing ester hydrolysis) and avoids high-pressure hydrogen (preventing pyrrole saturation).

Standard Operating Procedure (Optimized)
  • Solvent: 3:1 Ethanol:Water (Do not use anhydrous conditions; water is required for electron transfer).

  • Activator: Ammonium Chloride (NH

    
    Cl, 5.0 equiv). Note: Avoid Acetic Acid if possible to minimize pyrrole polymerization risks, though it is an acceptable alternative.
    
  • Reductant: Iron Powder (Fe, 325 mesh, 5.0 equiv).

  • Temp: Reflux (70–80 °C) for 2–4 hours.

Troubleshooting Guide: The "Emulsion Nightmare"

The most common failure mode in Iron reductions is not the reaction itself, but the workup. Iron oxides form a gelatinous sludge that traps the product.

SymptomProbable CauseCorrective Action
Thick black/brown sludge Formation of hydrated Iron(III) oxides.The Celite Cake: Filter the reaction mixture while hot through a pad of Celite. Wash the pad copiously with hot Ethyl Acetate.
Inseparable Emulsion Fine iron particulates acting as surfactants.The EDTA Wash: Add aqueous EDTA (disodium salt) or Rochelle Salt (Sodium Potassium Tartrate) to the aqueous layer during extraction. This chelates Fe ions and breaks the emulsion.
Low Yield (Trapped Product) Product adsorption to iron waste.Soxhlet Extraction: If the filter cake is valuable, perform a Soxhlet extraction on the dried Celite/Iron cake using Ethyl Acetate.
FAQ: Iron Reduction

Q: Can I use Zinc instead of Iron? A: Yes (Zn/NH


Cl). It is cleaner and the zinc salts are soluble in ammonia, making workup easier. However, Zinc is more active and can sometimes reduce the ester if the reaction runs too long or gets too hot. Stick to Iron for maximum safety on the ester.

Module 3: Catalytic Hydrogenation (H₂ / Pd-C)

Protocol: 10% Pd/C, H


 (balloon or 1-3 bar), Methanol/THF.
Why:  Cleanest reaction profile (filtration removes catalyst, solvent evaporation yields product). Preferred for small-scale discovery chemistry.
Critical Risk: Pyrrole Saturation

The pyrrole ring is electron-rich and generally resistant to hydrogenation under mild conditions, but 1-substituted pyrroles can be reduced to pyrrolidines if the catalyst is too active or pressure is too high.

Troubleshooting Guide: Over-Reduction
SymptomObservation (LCMS/NMR)Corrective Action
M+4 or M+6 Peak Mass = Product + 4/6 Da. Indicates pyrrole ring saturation.[1]Poison the Catalyst: Add 0.1 equiv of Diphenylsulfide or use Sulfided Platinum (Pt(S)/C) instead of Pd/C. Lower pressure to 1 atm (balloon).
M-31 Peak Loss of -OMe. Indicates ester hydrolysis or transesterification.Solvent Switch: Ensure the solvent is anhydrous. If using MeOH, transesterification is invisible (Me to Me). If using EtOH, you will see Ethyl ester. Switch to THF or EtOAc.
Incomplete Reaction Hydroxylamine intermediate (M+16 vs Product).Promoter: Add 1% Vanadium(IV) oxide or simply increase temperature to 40°C. Do not add acid.
Workflow Visualization: Hydrogenation Safety

Hydrogenation Input Substrate + Pd/C Step1 H2 Introduction (1 atm, Balloon) Input->Step1 Check LCMS Check (1 hour) Step1->Check PathA Product Formed No Over-reduction Check->PathA Clean PathB Pyrrole Reducing (M+4 detected) Check->PathB Dirty Action STOP immediately. Switch to Pt(S)/C PathB->Action

Figure 2: Monitoring logic for catalytic hydrogenation to prevent pyrrole saturation.

Module 4: Impurity Profiling

Use this table to diagnose "Unknowns" in your LCMS or NMR data.

Impurity TypeStructure HintOriginPrevention
Azo-Dimer M = 2x(Substrate) - O. Colored (Orange/Red).Incomplete reduction; condensation of amine with nitroso intermediate.Increase reaction time; ensure sufficient reductant (Fe/H2).
Pyrrole Polymer Broad baseline hump in NMR; dark tar.Acid-catalyzed polymerization of pyrrole.Avoid HCl. Keep pH > 4. Use NH

Cl or dilute AcOH only.
Hydroxylamine M = Product + 16 Da.Stalled reduction.Common in Hydrogenation. Increase H2 pressure slightly or add fresh catalyst.
Acid Derivative M = Product - 14 Da (Methyl loss).Hydrolysis of methyl ester.Avoid NaOH/KOH workups. Use NaHCO

or Na

CO

only.

References

  • Banik, B. K., et al. (2005).[2] Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds.[2] Organic Syntheses, 81, 188.[2] Link Context: Establishes the chemoselectivity of metal/NH4Cl systems for nitro esters.

  • Fessler, J., Junge, K., & Beller, M. (2023).[3] Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes.[3][4] Green Chemistry. Link Context: Discusses the stability of pyrroles and nitroarene reduction under iron catalysis.

  • Jang, M., et al. (2022).[5][6] Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature.[5][6] The Journal of Organic Chemistry, 87(2), 910–919.[5] Link Context: Alternative chemoselective methods avoiding transition metals.[6]

  • University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Department of Chemistry Laboratory Manuals. Link Context: Authoritative guide on breaking iron/organic emulsions.

Sources

Preventing decomposition of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Synthesis & Stability Optimization

Status: Active Agent: Senior Application Scientist, Process Chemistry Division Subject: Preventing Decomposition & Optimizing Yields for Scaffold #329-59-9-P (Analog)

Executive Summary: The Stability Paradox

Researchers often underestimate Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate . It presents a "Push-Pull" electronic conflict that dictates its stability profile:

  • The "Pull": The 3-nitro and 4-methoxycarbonyl groups are strongly electron-withdrawing (EWG), deactivating the benzene ring.

  • The "Push": The pyrrole ring is electron-rich. However, when attached to this electron-deficient benzene, the lone pair on the pyrrole nitrogen is partially delocalized into the benzene ring, making the pyrrole less susceptible to oxidation than free pyrrole, but highly sensitive to acidic cleavage and nucleophilic displacement .

This guide addresses the three most common failure modes: Acid-Mediated Polymerization (Tarring) , Base-Mediated Hydrolysis , and Chemoselective Reduction Failures .

Module 1: Critical Synthesis Workflow (Prevention)

The most robust synthesis route is the Nucleophilic Aromatic Substitution (


)  of Methyl 4-fluoro-3-nitrobenzoate with pyrrole. The alternative Clauson-Kaas synthesis (from the aniline) often requires acetic acid, which risks polymerizing the sensitive pyrrole moiety in this specific electronic environment.
Protocol: Optimized

Coupling

Objective: Couple Pyrrole to Methyl 4-fluoro-3-nitrobenzoate without inducing ester hydrolysis or pyrrole oligomerization.

ParameterRecommendationScientific Rationale
Solvent DMF or DMSO (Anhydrous)Polar aprotic solvents stabilize the transition state (Meisenheimer complex) of the

reaction.
Base Cs₂CO₃ (Cesium Carbonate)milder than NaH; the "Cesium Effect" improves solubility and reactivity of the pyrrole anion without attacking the ester.
Stoichiometry 1.1 eq Pyrrole : 1.0 eq Fluoro-esterExcess pyrrole leads to "pyrrole red" (polymers) during workup if not removed.
Temperature 60°C - 80°C High enough to overcome the activation energy of the deactivated ring, low enough to prevent thermal decarboxylation.
Atmosphere Argon/Nitrogen Essential. Pyrrole intermediates are photolabile and oxidation-sensitive.

Step-by-Step Procedure:

  • Dissolve Methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous DMF (0.5 M).

  • Add Cs₂CO₃ (2.0 eq) and stir for 15 min at RT to ensure basicity.

  • Add Pyrrole (1.1 eq) dropwise.

  • Heat to 60°C. Monitor by TLC/LCMS (Target Mass: ~246.2 g/mol ).

  • Critical Quench: Pour into Ice Water . Do NOT use acid to neutralize. The product should precipitate.[1][2][3]

  • Purification: Recrystallize from Ethanol/Water. Avoid silica columns if possible (silica is slightly acidic).

Module 2: Troubleshooting & FAQs (Intervention)
Ticket #101: "My reaction mixture turned into a black tar."
  • Diagnosis: Acid-Catalyzed Polymerization.

  • Root Cause: You likely exposed the reaction to protons (acidic workup) or used a solvent contaminated with acid (e.g., non-anhydrous chloroform). Pyrroles are notoriously acid-sensitive, forming "pyrrole red" polymers. Even though the nitro group stabilizes the pyrrole, the excess pyrrole reagent will polymerize and trap your product.

  • Resolution:

    • Immediate: Filter the tar through a pad of Celite/Basic Alumina.

    • Prevention: Use Basic Alumina for chromatography instead of Silica Gel. Never quench with HCl; use saturated NH₄Cl or water.

Ticket #102: "I lost the methyl ester (Product is an acid)."
  • Diagnosis: Base-Mediated Saponification.

  • Root Cause: Use of strong hydroxide bases (NaOH, KOH) or wet solvents at high temperatures. The electron-withdrawing nitro group at the ortho position makes the ester carbonyl hyper-electrophilic, accelerating hydrolysis.

  • Resolution:

    • Fix: Re-esterify using MeI/K₂CO₃ in DMF (Avoid acid-catalyzed Fischer esterification).

    • Prevention: Switch to anhydrous K₂CO₃ or Cs₂CO₃ . Avoid water in the reaction mixture.

Ticket #103: "Hydrogenation reduced the pyrrole ring."
  • Diagnosis: Over-Reduction (Chemoselectivity Failure).

  • Root Cause: Standard catalytic hydrogenation (H₂/Pd-C) is too aggressive. It will reduce the nitro group to an amine, but often continues to reduce the electron-rich pyrrole ring to a pyrrolidine or cleave the N-C bond.

  • Resolution: Use a Chemoselective Metal Reduction .

    • Recommended: Iron powder (Fe) in Acetic Acid/Ethanol (Be careful with acid contact time) or SnCl₂·2H₂O in Ethanol (neutral conditions).

    • Alternative: Zinc/Ammonium Chloride (Zn/NH₄Cl) in MeOH/Water for mild conditions.

Module 3: Visualizing the Stability Landscape

The following diagram illustrates the "Safe Zone" for handling this molecule. Deviating into Acidic or Strong Basic zones leads to irreversible decomposition.

StabilityLandscape Target Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (Target Molecule) Acid Acidic Conditions (HCl, Silica Gel, AcOH) Target->Acid Exposure Base Strong Basic Conditions (NaOH, KOH, H2O) Target->Base Exposure Reduction Aggressive Hydrogenation (H2, Pd/C, High Pressure) Target->Reduction Reaction Polymer Black Tar (Pyrrole Polymerization) Acid->Polymer Rapid Decomposition AcidProd Carboxylic Acid (Hydrolysis Product) Base->AcidProd Saponification OverRed Pyrrolidine Analog (Ring Saturation) Reduction->OverRed Loss of Aromaticity Safe Safe Zone: Neutral/Mild Basic (Cs2CO3, DMF, Basic Alumina) Safe->Target Preserves Integrity

Caption: Stability Decision Tree. The target molecule exists in a narrow stability window. Acidic environments trigger polymerization, while strong bases attack the ester.

Module 4: Downstream Reaction Guide

If your goal is to reduce the nitro group to an amine (to form a pyrrolo-quinoxaline scaffold), use the following optimized workflow to protect the pyrrole ring.

SynthesisWorkflow Start Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate Reagent Reagent Choice: Fe powder + NH4Cl (Avoid H2/Pd) Start->Reagent Solvent Solvent: EtOH/H2O (3:1) Reflux Reagent->Solvent Product Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate Solvent->Product Cyclization Optional: Acid-Catalyzed Cyclization (Pyrrolo[1,2-a]quinoxaline) Product->Cyclization If desired (AcOH, Heat)

Caption: Chemoselective reduction pathway avoiding pyrrole saturation.

References
  • Preparation of Methyl 3-nitrobenzoate (Base Scaffold Synthesis). SaveMyExams/RSC Education. Describes the nitration of methyl benzoate, the precursor to the fluoro-intermediate.

  • Synthesis of N-Aryl Pyrroles via Paal-Knorr & SNAr. Organic Chemistry Portal. Details the conditions for coupling pyrroles to aryl rings and the stability of the resulting N-aryl bond.

  • Stability of N-Aryl Pyrroles in Acid/Base. National Institutes of Health (PMC). Discusses the structural rigidification and stability of N-aryl pyrrole derivatives in biological assays and synthesis.

  • Reduction of Nitro Groups in the Presence of Esters. ScienceMadness & Chegg. Technical discussions on chemoselective reduction (Fe/AcOH vs Hydrogenation) for methyl 3-nitrobenzoate derivatives.

  • Methyl 4-fluoro-3-nitrobenzoate Properties. ChemicalBook. Physical properties and solubility data for the key starting material.[2][3][4][5]

Sources

Troubleshooting guide for the synthesis of N-aryl pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Current Wait Time: 0 min | Senior Application Scientist: Active

Welcome to the Technical Support Hub for N-aryl pyrrole synthesis. This guide addresses the most frequent failure modes reported by medicinal chemistry and process development teams. Unlike standard textbook entries, this content is structured around troubleshooting specific experimental failures .

🛠️ Triage: Select Your Synthesis Route

Before opening a support ticket, confirm you are using the correct methodology for your substrate. The choice between condensation (Paal-Knorr/Clauson-Kaas) and cross-coupling (Buchwald/Ullmann) is the primary determinant of success.

FeatureCondensation Route (Paal-Knorr / Clauson-Kaas)Cross-Coupling Route (Buchwald-Hartwig / Ullmann)
Primary Bond Formed C–N bond formation via ring closure.C–N bond formation via metal catalysis.[1][2][3][4]
Starting Materials Primary aniline + 1,4-dicarbonyl (or surrogate).Aryl halide + Pyrrole.[5]
Best For Electron-rich or neutral anilines.Electron-deficient anilines; complex aryl cores.
Primary Failure Mode Polymerization (Black Tar) due to acid sensitivity.No Reaction/Dehalogenation due to catalyst poisoning.
Green Score High (Water/Acetate buffer possible).Low (Heavy metals, phosphine ligands).
🎫 Ticket #401: "My Clauson-Kaas reaction turned into black tar."

Diagnosis: Acid-catalyzed oligomerization. Severity: Critical. Root Cause: The classic Clauson-Kaas method uses refluxing acetic acid. N-aryl pyrroles are electron-rich and acid-sensitive; prolonged exposure to hot acid initiates polymerization at the C2/C5 positions, resulting in a black, insoluble tar.

✅ The Solution: The "Buffered Two-Stage" Protocol

Do not mix everything and boil. The 2,5-dimethoxytetrahydrofuran (2,5-DMT) precursor is a "masked" succinaldehyde. It requires acid to unmask (hydrolyze), but the product cannot survive that same acid.

The Fix: Separate the unmasking step from the condensation step.

Step-by-Step Protocol:

  • Activation (Unmasking):

    • Dissolve 2,5-DMT (1.1 equiv) in water/1,4-dioxane (1:1).

    • Add 1.0 M HCl (catalytic amount, pH ~1-2).

    • Stir at 60°C for 30-60 mins . The solution will turn homogenous as the acetal hydrolyzes to the activated 1,4-diol (succinaldehyde equivalent).

  • Buffering (Critical):

    • Cool the mixture to room temperature.

    • Add Sodium Acetate (NaOAc) to buffer the solution to pH 5–6 . This prevents pyrrole polymerization.

  • Condensation:

    • Add your aniline (1.0 equiv).

    • Stir at 50°C–80°C.

    • Result: The reaction proceeds cleanly without forming tar.

🧠 Mechanism & Logic (Visualization)

The following diagram illustrates why the buffered approach prevents the "Black Tar" pathway.

ClausonKaas Start 2,5-dimethoxy- tetrahydrofuran Acid Acid Hydrolysis (HCl, Heat) Start->Acid Activated Activated Species (1,4-diol / Succinaldehyde) Acid->Activated Demethoxylation Buffer ADD BUFFER (NaOAc, pH 5-6) Activated->Buffer Correct Route Path_Bad Unbuffered Acid (Reflux) Activated->Path_Bad Classic Route Aniline Add Aniline Buffer->Aniline Path_Good Cyclization (Mild Conditions) Aniline->Path_Good Product N-Aryl Pyrrole (Clean Product) Path_Good->Product Tar Polymerization (Black Tar) Path_Bad->Tar Acid attacks pyrrole ring

Caption: The "Buffered Two-Stage" pathway isolates the acid-dependent activation step from the acid-sensitive product formation, preventing polymerization.

🎫 Ticket #402: "Buchwald Coupling stalled at 10% conversion."

Diagnosis: Catalyst deactivation or reductive elimination failure. Severity: Moderate. Root Cause: Pyrrole is a challenging nucleophile. It is weakly acidic (


 in DMSO) and sterically demanding at the nitrogen. Standard ligands (PPh3, dppf) often fail to promote the difficult reductive elimination step, or the catalyst binds irreversibly to the pyrrole C2 position.
✅ The Solution: Bulky Biaryl Phosphines & Strong Bases

You must force the reductive elimination using sterically hindered, electron-rich ligands.

Optimized Conditions (Buchwald-Hartwig):

  • Catalyst:

    
     (1–2 mol%) or Precatalyst equivalents.
    
  • Ligand: tBuXPhos or BrettPhos (2–4 mol%).

    • Why: These bulky ligands prevent the formation of inactive Pd-bis(pyrrolyl) complexes and accelerate C–N bond formation.

  • Base:

    
     or 
    
    
    
    .
    • Why: Strong enough to deprotonate pyrrole but compatible with functional groups.

  • Solvent: Toluene or Xylene (100°C–110°C).

Alternative: The Ullmann Fix (Copper) If Pd fails, switch to Copper. Modern Ullmann chemistry does not require 200°C.

  • Catalyst: CuI (10 mol%).

  • Ligand: L-Proline or DMEDA (20 mol%).[6]

  • Base:

    
    .
    
  • Temp: 80°C–90°C in DMSO.

  • Note: The amino-acid ligand (L-Proline) stabilizes the Cu(I) species, preventing "copper mirror" precipitation.

🧠 Decision Logic (Visualization)

CouplingLogic Start Coupling Strategy CheckAryl Aryl Halide Type? Start->CheckAryl Simple Simple Aryl Iodide/Bromide CheckAryl->Simple Unhindered Complex Steric Hinderance / Chlorides CheckAryl->Complex Bulky/Cl Ullmann Use Ullmann Protocol CuI + L-Proline + K2CO3 (Cheap, Robust) Simple->Ullmann Buchwald Use Buchwald Protocol Pd2(dba)3 + tBuXPhos (High Activity) Complex->Buchwald Failure Still Failing? Ullmann->Failure Buchwald->Failure Action1 Check O2 exclusion (Cu/Pd are O2 sensitive) Failure->Action1 Catalyst turns black? Action2 Switch Base to LiHMDS (Stronger deprotonation) Failure->Action2 No conversion?

Caption: Workflow for selecting the optimal metal catalyst system based on substrate complexity and halide type.

🎫 Ticket #403: "Product decomposes on the silica column."

Diagnosis: Acid-mediated decomposition on silica gel. Severity: High (Loss of valuable material). Root Cause: Standard silica gel is slightly acidic (pH 6–6.5). N-aryl pyrroles are electron-rich "acid sponges." As they travel down the column, the silica protonates the pyrrole ring, initiating polymerization or oxidation.

✅ The Solution: Neutralized Stationary Phase

Never purify N-aryl pyrroles on untreated silica.

Protocol:

  • Slurry Preparation: Mix your silica gel with the eluent (Hexane/EtOAc).

  • Neutralization: Add 1% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of eluent (containing 1% Et3N) before loading your sample.

  • Elution: Run the column with 0.5% Et3N in your mobile phase.

    • Result: The Et3N caps the acidic silanol sites, allowing the pyrrole to pass through safely.

📚 References
  • Paal-Knorr Mechanism & Improvements: Amarnath, V.; Amarnath, K. Journal of Organic Chemistry1995 , 60, 301–307. Link

  • Clauson-Kaas (Buffered/Green Protocols): Polshettiwar, V.; Varma, R. S. Organic & Biomolecular Chemistry2007 , 5, 2218-2223. Link

  • Buchwald-Hartwig Ligand Selection: Surry, D. S.; Buchwald, S. L. Chemical Science2011 , 2, 27-50. Link

  • Ullmann Coupling with L-Proline: Ma, D.; Cai, Q.; Zhang, H. Organic Letters2003 , 5, 2453–2455. Link

  • Pyrrole Stability & Purification: Trost, B. M.; Osipov, M. Angewandte Chemie International Edition2015 , 54, 2903–2907. Link

Sources

Scaling up the synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Ticket ID: #SC-MK4-992 Status: Open Subject: Scale-up Optimization & Troubleshooting for Deactivated Anilines Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Directive

You are attempting to synthesize Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate via the Clauson-Kaas reaction . This transformation involves the condensation of Methyl 4-amino-3-nitrobenzoate with 2,5-dimethoxytetrahydrofuran (DMTHF).

Critical Technical Context: The starting material contains a nitro group ortho to the amine. This creates two significant hurdles:

  • Electronic Deactivation: The nitro group strongly withdraws electron density, making the amine a poor nucleophile.

  • Steric Hindrance: The ortho-nitro group physically impedes the attack on the activated furan intermediate.

Result: The reaction is prone to "stalling," leading to the polymerization of DMTHF (black tar formation) before the product forms. The protocols below are engineered to mitigate these specific risks.

Visual Workflows

Figure 1: Optimized Reaction Pathway (Process Flow)

This diagram illustrates the critical intermediates and the specific control points required to prevent polymerization.

ClausonKaas Start Methyl 4-amino- 3-nitrobenzoate Attack Nucleophilic Attack (Rate Limiting Step) Start->Attack + AcOH Reflux Reagent 2,5-DMTHF (Slight Excess) Activation Activated Furan (Oxonium Ion) Reagent->Activation H+ Activation->Attack Slow (Ortho-Nitro Effect) Polymer Poly-furan Tar (AVOID) Activation->Polymer If Amine is too slow Cyclization Cyclization & Aromatization Attack->Cyclization - MeOH Product Methyl 3-nitro-4- (1H-pyrrol-1-yl)benzoate Cyclization->Product - H2O

Caption: Figure 1. The reaction kinetics are governed by the competition between the amine attack (red path) and DMTHF polymerization (grey path).

Standard Operating Procedure (SOP) - Scale-Up Ready

Scale: 100g Input Reaction Type: Modified Clauson-Kaas

ParameterSpecificationRationale
Stoichiometry 1.0 eq Aniline : 1.1–1.2 eq DMTHFExcess DMTHF compensates for thermal decomposition, but too much promotes tar.
Solvent Glacial Acetic Acid (AcOH)Acts as both solvent and catalyst.
Concentration 0.5 M (relative to amine)Dilution prevents intermolecular polymerization of DMTHF.
Temperature Reflux (118°C)High energy required to overcome the ortho-nitro activation barrier.
Time 2–4 HoursMonitor by TLC/HPLC. Extended heating degrades the product.

Step-by-Step Protocol:

  • Dissolution: Charge a 1L 3-neck flask with Methyl 4-amino-3-nitrobenzoate (100g, 1.0 eq) and Glacial Acetic Acid (800 mL). Stir until fully suspended/dissolved.

  • Reagent Addition: Add 2,5-Dimethoxytetrahydrofuran (DMTHF) (1.1 eq) in a single portion at room temperature.

    • Note: Unlike reactive anilines where dropwise addition is preferred to control exotherm, here we need high concentration immediately to compete with polymerization.

  • Reflux: Equip with a reflux condenser and heat rapidly to reflux. The solution will darken (amber to dark brown).

  • Monitoring: Check HPLC at 2 hours.

    • Target: <5% Starting Material.[1]

    • If >10% SM remains: Add 0.1 eq additional DMTHF and reflux for 1 more hour.

  • Workup (Quench): Cool the mixture to ~50°C. Pour the reaction mixture slowly into Ice Water (2.5L) with vigorous stirring.

  • Isolation: A precipitate should form. Filter the solid.[2][3][4][5]

    • If oily/sticky: Decant the water, dissolve the oil in DCM, wash with NaHCO3 (sat), dry, and concentrate.

Troubleshooting Guide (FAQ)

Module A: The "Black Tar" Phenomenon

Q: My reaction mixture turned into a black, viscous tar, and I cannot isolate the product. What happened?

A: This is the most common failure mode for ortho-substituted anilines.

  • Root Cause: The amine is so deactivated by the nitro group that it cannot attack the activated DMTHF fast enough. The DMTHF molecules then react with each other, forming a poly-furan polymer.

  • Corrective Action:

    • Check DMTHF Quality: Ensure your DMTHF is not already yellow/brown (peroxides/polymers). Distill if necessary.

    • Dean-Stark Modification: Use a solvent mixture of Toluene:Acetic Acid (4:1) . Reflux with a Dean-Stark trap to remove methanol and water. This drives the equilibrium forward and allows for a slightly lower temperature, reducing the rate of polymerization.

    • Staged Addition: If tarring persists, add the DMTHF in 4 portions (0.3 eq each) every 30 minutes at reflux.

Module B: Filtration & Purification Issues

Q: Upon pouring into water, I get a fine suspension that clogs the filter, or an oil that won't crystallize.

A: The ortho-nitro group increases lipophilicity and disrupts crystal packing.

  • The "Seeding" Protocol:

    • Pour the acetic acid mixture into water at room temperature (not ice cold).

    • Add a seed crystal if available.

    • Stir slowly for 2–4 hours. Rapid cooling traps impurities and creates oils.

  • The Extraction Alternative: If filtration fails, extract with Ethyl Acetate. Wash the organic layer 3x with 10% NaHCO3 to remove acetic acid. (Residual acetic acid prevents crystallization).

Module C: Low Conversion (<50%)

Q: After 6 hours of reflux, 40% of the starting aniline remains.

A: The equilibrium is not favoring the product.

  • Catalytic Boost: Add 0.1 eq of Sodium Acetate . Buffering the solution slightly can sometimes assist the specific proton transfer steps required for the ring closure of sterically hindered amines.

  • Alternative Reagent: Switch to 2,5-Dimethoxytetrahydrofuran-3-ene (if available) or use a Lewis Acid catalyst (Sc(OTf)3) in Toluene, though this is expensive for scale-up.

Troubleshooting Logic Tree

Use this decision matrix to determine your next move during the experiment.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/HPLC Start->CheckTLC Result1 High Yield Clean Spot CheckTLC->Result1 Result2 Black Tar No Product CheckTLC->Result2 Result3 SM Remaining (Stalled) CheckTLC->Result3 Action1 Pour into Ice Water Filter Result1->Action1 Action2 Discard. Retry with Toluene/AcOH Dean-Stark Result2->Action2 Action3 Add 0.2 eq DMTHF Reflux 1h Result3->Action3 Action4 Still Stalled? Action3->Action4 Action4->Result1 Fixed Action5 Switch to Microwave (Small Scale) or Lewis Acid Catalyst Action4->Action5 Failed

Caption: Figure 2. Decision matrix for handling common Clauson-Kaas reaction failures.

References & Authority

  • Clauson-Kaas, N., & Tyle, Z. (1952).[5][6][7][8] Preparation of Cis- and Trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link

    • Foundational text establishing the acetic acid reflux method.

  • Abid, O. H., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.[1][8] Arkivoc, (xiv), 181-190.[5] Link

    • Provides insights into accelerating reactions with deactivated amines.

  • Wang, N., et al. (2011). Unique chemoselective Clauson-Kaas reaction of substituted aniline catalyzed by MgI2 etherate.[1] Tetrahedron Letters, 52(14), 1666-1669.

    • Discusses Lewis Acid catalysis for difficult substrates.

  • BenchChem Technical Repository. (2025). Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. Link

    • Reference for precursor handling and nitro-aniline reactivity.

Disclaimer: This guide is intended for qualified personnel only. The synthesis involves energetic nitro compounds and high temperatures. Always perform a risk assessment (HAZOP) before scaling up.

Sources

Technical Support Center: Purification of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvent Systems & Troubleshooting Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist Status: Active

Module 1: Solvent Selection Logic

The Chemical Context

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a "push-pull" aromatic system. The molecule contains three distinct functionalities that dictate its solubility profile:

  • The Pyrrole Ring (C4): Electron-rich and lipophilic, but prone to oxidation (darkening) if handled in acidic media for prolonged periods.

  • The Nitro Group (C3): Strongly electron-withdrawing, increasing the melting point and polarity compared to the non-nitro analog.

  • The Methyl Ester (C1): Provides moderate solubility in organic solvents but remains insoluble in water.

Recommended Solvent Systems
PrioritySolvent SystemRatio (v/v)Mechanism of ActionBest For
Primary Ethanol (95%) Single SolventTemperature-Dependent Solubility: The compound is sparingly soluble in cold ethanol but highly soluble at reflux (78°C). The 5% water content aids in depressing solubility upon cooling, forcing crystallization.Routine purification; removing tarry impurities.
Secondary EtOAc / Hexanes 1:4 to 1:3Polarity Gradient: Ethyl Acetate (EtOAc) dissolves the ester/nitro core; Hexanes acts as the anti-solvent to precipitate the product selectively while leaving non-polar impurities in solution.High-purity requirements; if the compound "oils out" in alcohols.
Alternative 2-Propanol (IPA) Single SolventBoiling Point Leverage: Higher boiling point (82°C) than ethanol allows for greater dissolution of stubborn crude material.Large-scale batches (>10g) where ethanol volume becomes unmanageable.

Critical Note: Avoid using Acetone as a primary recrystallization solvent. The solubility curve is often too flat (too soluble at room temperature), leading to poor recovery yields.

Module 2: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the solution cools faster than the crystal lattice can form, or when the solvent boiling point is higher than the melting point of the solvated product (common with nitro-esters). Corrective Protocol:

  • Re-heat the mixture until the oil dissolves completely.

  • Seed the hot solution with a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.

  • Insulate the flask with a towel or place it in a warm water bath to slow the cooling rate.

  • Add Solvent: If using EtOAc/Hexanes, add a small amount of EtOAc (1-2 mL) to slightly increase solubility, preventing the oil phase separation.

Q2: The crystals are turning dark brown/black. Is my product decomposing?

Diagnosis: Pyrrole rings are sensitive to oxidation, especially in the presence of light or trace acids. The "black tar" is polypyrrole by-product. Corrective Protocol:

  • Activated Charcoal: While the solution is boiling, add activated carbon (1-2% by weight).

  • Hot Filtration: Filter the hot solution rapidly through a Celite pad to remove the charcoal and adsorbed polymeric impurities.

  • Speed: Minimize the time the compound spends in solution at high temperatures.

Q3: I have low yield after filtration. Where is my product?

Diagnosis: The compound is likely too soluble in the mother liquor at room temperature. Corrective Protocol:

  • Cool Further: Place the flask in an ice-salt bath (-10°C) for 30 minutes.

  • Concentrate: Evaporate 30-50% of the solvent volume on a rotary evaporator and re-cool.

  • Anti-Solvent: If using Ethanol, add dropwise water (anti-solvent) until persistent turbidity appears, then cool.

Module 3: Standard Operating Procedure (SOP)

Protocol: Recrystallization from Ethanol (95%)

  • Preparation: Place the crude Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate in a clean Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add Ethanol (95%) in small portions (approx. 5 mL per gram of solid) while heating the flask on a hot plate/stirrer.

    • Target: Maintain a gentle reflux.

    • Endpoint: Add solvent until the solid just dissolves.[1] Do not add excess.

  • Clarification (Optional): If insoluble particles or dark color persist, add activated charcoal, stir for 2 minutes, and perform a hot filtration through a pre-warmed funnel.

  • Crystallization: Remove from heat. Cover the flask loosely with foil (to exclude dust and light). Allow it to cool to room temperature undisturbed for 1-2 hours.

  • Harvesting: Cool in an ice bath for 20 minutes. Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with ice-cold Ethanol (2 x 5 mL).

  • Drying: Dry the yellow/orange needles in a vacuum oven at 40°C for 4 hours.

Module 4: Decision Logic Visualization

SolventSelection Start Crude Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate CheckColor Is the Crude Dark/Tarry? Start->CheckColor Charcoal Perform Hot Filtration (Activated Charcoal) CheckColor->Charcoal Yes SolventChoice Select Solvent System CheckColor->SolventChoice No Charcoal->SolventChoice Ethanol System A: Ethanol (95%) (Standard) SolventChoice->Ethanol General Use EtOAcHex System B: EtOAc / Hexanes (High Purity) SolventChoice->EtOAcHex If Ethanol Fails Cooling Cool to Room Temp Ethanol->Cooling EtOAcHex->Cooling Observation Observation Check Cooling->Observation Oiling Issue: Oiling Out Observation->Oiling Liquid Layer Crystals Success: Crystals Form Observation->Crystals Solid Precipitate RemedyOil Remedy: Reheat, Seed, Add Trace Polar Solvent Oiling->RemedyOil RemedyOil->Cooling

Caption: Decision matrix for solvent selection and troubleshooting "oiling out" phenomena during purification.

References

  • Royal Society of Chemistry (RSC). Nitration of methyl benzoate and recrystallization protocols. (General methodology for nitro-benzoate purification).

  • National Institutes of Health (NIH) - PubChem. Methyl 3-(1H-pyrrol-1-yl)benzoate Compound Summary. (Structural data and physical properties).[2][3][4][5][6][7][8]

  • Journal of Multidisciplinary Engineering Science and Technology. Synthesis of heterocyclic derivatives of pyrrole. (Validation of alcohol-based recrystallization for pyrrole derivatives).

  • ChemicalBook. Methyl 4-nitrobenzoate Properties and Solubility. (Solubility data for the nitro-benzoate core scaffold).

Sources

Technical Support Center: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Reference Code: M-3N4P-BENZ | CAS: [Structure-Dependent][1]

Executive Stability Profile

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a specialized intermediate often used in the synthesis of tyrosine kinase inhibitors and other heterocyclic pharmaceuticals.[1] Its stability is governed by the competing electronic effects of its three functional groups:

  • The Benzoate Ester: Susceptible to hydrolysis under humid conditions.[1]

  • The Nitro Group (

    
    ):  Provides electron-withdrawing stability to the benzene ring but is photo-active.[1]
    
  • The Pyrrole Ring: The "Achilles' heel" of the molecule.[1] While the electron-withdrawing nitro group (ortho-position) stabilizes the N-aryl bond, the pyrrole ring remains susceptible to photo-oxidation and acid-catalyzed polymerization.[1]

Status Indicator:

  • Optimal: Bright yellow to orange crystalline solid.[1]

  • Compromised: Dark brown/black discoloration (oxidation) or "wet" appearance (hydrolysis).[1]

Critical Storage Protocols (The "Golden Rules")

Failure to adhere to these protocols will result in purity degradation within 3–6 months.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Standard refrigeration slows ester hydrolysis and thermal oxidation of the pyrrole ring.[1] Long-term storage (>1 year) requires -20°C.
Atmosphere Inert (Argon/Nitrogen) Critical: Pyrroles are oxygen-sensitive.[1] Headspace must be backfilled with inert gas after every use to prevent oxidative polymerization (browning).[1]
Light Amber Vial / Foil Nitro compounds can undergo nitro-nitrito rearrangements under UV; pyrroles photo-oxidize rapidly.[1] Total light exclusion is mandatory.
Moisture Desiccator The methyl ester is labile.[1] Ambient humidity catalyzes hydrolysis to the corresponding benzoic acid (See Degradation Pathways).[1]

Troubleshooting & Diagnostics (FAQ)

Q1: My compound has turned from yellow to dark brown. Is it usable?

Diagnosis: Oxidative Polymerization. The pyrrole ring has oxidized, likely due to light exposure or air leaks.[1] This forms complex, conjugated "tars" that act as radical initiators, accelerating further degradation.

  • Action: If the darkening is superficial (crust), you may attempt recrystallization (see Section 4).[1] If the bulk solid is brown (>20% discoloration), discard the batch; the impurities are often potent catalyst poisons in subsequent steps.[1]

Q2: The Melting Point is 5–10°C lower than the Certificate of Analysis (CoA).

Diagnosis: Hydrolysis or Solvent Inclusion.

  • Scenario A (Hydrolysis): Moisture has cleaved the methyl ester, forming 3-nitro-4-(1H-pyrrol-1-yl)benzoic acid.[1] This acid impurity disrupts the crystal lattice.[1]

  • Scenario B (Solvent): Inadequate drying during isolation.[1]

  • Action: Run an LC-MS.

    • Mass Check: Look for a peak at

      
       (Loss of Methyl, gain of H? No, actually 
      
      
      
      ).[1]
    • Correction:

      
      .[1] The net mass change is 
      
      
      
      Da.[1]
    • Protocol: If acid is present, re-esterification is difficult.[1] Recrystallize to remove the acid (which has different solubility).[1]

Q3: Can I store this compound in DMSO or Methanol stock solutions?

Verdict: NO.

  • Methanol: Risk of transesterification is low without catalyst, but equilibrium exists.

  • DMSO: DMSO is an oxidant.[1] Over time, it can oxidize the pyrrole ring, especially if the DMSO is not anhydrous and deoxygenated.[1]

  • Protocol: Prepare solutions fresh immediately before use.

Recovery Protocol: Recrystallization

If purity drops below 95%, use this standard purification method.

Prerequisites:

  • Solvent System: Ethanol (95%) or Ethyl Acetate/Hexane.[1]

  • Equipment: Hot plate, Erlenmeyer flask, vacuum filtration.

Step-by-Step:

  • Dissolution: Place the crude solid in a flask. Add minimum boiling Ethanol (approx. 10–15 mL per gram).

  • Hot Filtration (Optional): If insoluble brown particles (polymerized pyrrole) remain, filter the hot solution rapidly through a pre-warmed glass frit.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (

    
    C) for 2 hours.
    
    • Note: Rapid cooling traps impurities.

  • Isolation: Filter the bright yellow crystals. Wash with cold Ethanol (

    
    C).[1]
    
  • Drying: Vacuum dry at

    
    C for 4 hours.
    

Visualizing Reactivity & Logic

Figure 1: Degradation Pathways

This diagram illustrates the two primary failure modes: Hydrolysis of the ester and Oxidation of the pyrrole ring.[1]

Degradation Compound Methyl 3-nitro-4- (1H-pyrrol-1-yl)benzoate Acid Degradant A: 3-nitro-4-(pyrrol-1-yl) benzoic acid Compound->Acid Hydrolysis (-14 Da shift) Polymer Degradant B: Pyrrole Oligomers (Brown Tar) Compound->Polymer Oxidative Polymerization Moisture Moisture (H2O) + Acid/Base Trace Moisture->Compound Oxygen Oxygen (O2) + UV Light Oxygen->Compound

[1]

Figure 2: QC Decision Tree

Follow this logic flow when assessing batch quality before experimentation.

QC_Logic Start Inspect Batch Color Color Check Start->Color Solubility Solubility Test (in DCM) Color->Solubility Yellow/Orange Recryst Perform Recrystallization (See Section 4) Color->Recryst Light Brown (<20%) Discard Discard Batch Color->Discard Dark Brown/Black Use Proceed to Experiment Solubility->Use Clear Solution Solubility->Recryst Turbid/Insoluble Matter

References & Authoritative Grounding

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.[1] (Foundational text on pyrrole sensitivity to oxidation and polymerization).

  • Sigma-Aldrich (Merck). Safety Data Sheet: Methyl 3-nitrobenzoate. Link (Used as a surrogate for nitrobenzoate ester handling and hydrolysis risks).[1]

  • PubChem. Compound Summary: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate.[1][2] Link (Structural confirmation and physical property estimation).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanistic source for ester hydrolysis and electrophilic aromatic substitution logic).

  • Clauson-Kaas, N., & Timbek, F. (1952). Acta Chemica Scandinavica. (Primary source for the synthesis of N-substituted pyrroles, establishing the stability context of the N-N or N-C bond).[1]

Sources

How to remove impurities from Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Topic: Impurity Removal & Purification Strategies Product Code: [Hypothetical-MNPB-001] Version: 2.4 (Current)

Technical Overview & Critical Quality Attributes

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a specialized intermediate typically synthesized via the Clauson-Kaas reaction (reaction of Methyl 4-amino-3-nitrobenzoate with 2,5-dimethoxytetrahydrofuran in acidic media).

The presence of the electron-withdrawing nitro group at the ortho position to the pyrrole ring stabilizes the pyrrole against oxidation compared to simple N-alkyl pyrroles. However, the synthesis often yields persistent impurities that degrade shelf-life and interfere with downstream biological assays or chemical couplings.

Target Specifications:

Attribute Acceptance Criteria Method
Appearance Pale yellow to off-white crystalline solid Visual
Purity (HPLC) > 98.0% Reverse Phase (C18)
Residual Amine < 0.5% (Starting Material) TLC / HPLC

| Polypyrrole | Not Detected (No black particulates) | Visual / Solubility |

Troubleshooting & FAQs

Issue 1: "My crude product is black/dark brown and sticky. How do I remove this?"

Diagnosis: This is characteristic of polypyrrole oligomers . In the Clauson-Kaas reaction, excess 2,5-dimethoxytetrahydrofuran or transient pyrrole intermediates can polymerize under acidic conditions. These polymers are often insoluble and coat the product crystals.

Corrective Action:

  • Do NOT attempt recrystallization immediately. Heating the tarry mixture will often occlude the impurity inside the crystal lattice.

  • Protocol: Dissolve the crude solid in a minimum amount of Dichloromethane (DCM). Polypyrrole is generally insoluble or poorly soluble in DCM.

  • Filtration: Pass the solution through a pad of Celite® 545 or a short Silica Gel plug (see Protocol A). The dark tar will remain on the filter; the filtrate should be a clear yellow/orange solution.

Issue 2: "I see a persistent spot on TLC just below the product (more polar). What is it?"

Diagnosis: This is likely the unreacted starting material: Methyl 4-amino-3-nitrobenzoate . Nitro-anilines are weakly basic and often co-crystallize with the product. They are difficult to remove via acid extraction because their basicity is suppressed by the nitro group, and strong acids may degrade the pyrrole ring.

Corrective Action:

  • Chromatography: This impurity separates well on silica gel. Use a gradient of Hexanes:Ethyl Acetate (Start 90:10 → End 70:30).

  • Chemical Wash (Caution): If the impurity level is low (<5%), wash the organic layer (DCM) with 1M HCl .

    • Note: While N-aryl pyrroles are more stable than alkyl pyrroles, minimize exposure time to strong acids to prevent ring opening.

Issue 3: "The product purity is good, but the color is reddish-brown instead of pale yellow."

Diagnosis: Trace oxidation products or conjugated oligomers.

Corrective Action: Activated Carbon Treatment: [1]

  • Dissolve product in boiling Ethanol or Methanol.

  • Add Activated Charcoal (10-20% w/w) .

  • Reflux for 15-30 minutes.

  • Filter hot through Celite to remove carbon.

  • Allow filtrate to cool slowly for recrystallization.

Advanced Purification Protocols

Protocol A: Silica Plug Filtration (Tar Removal)

Use this as the first step for crude mixtures.

  • Preparation: Pack a sintered glass funnel with 2 cm of sand (bottom) and 3-4 cm of Silica Gel (60 Å).

  • Solvation: Dissolve crude Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate in Dichloromethane (DCM) . If insoluble solids persist, sonicate for 5 minutes.

  • Loading: Pour the mixture carefully onto the silica pad.

  • Elution: Apply vacuum.[2] Wash the pad with 100% DCM until the filtrate runs clear. The black polypyrrole impurities will bind irreversibly to the top silica layer.

  • Recovery: Evaporate the filtrate under reduced pressure to obtain a solid.

Protocol B: Recrystallization (Final Polish)

Use this for removing trace soluble impurities.

  • Solvent System: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Place solid in a flask with a stir bar.

    • Add solvent and heat to reflux. Add solvent in small portions until fully dissolved.

    • Optional: If solution is colored, perform Carbon Treatment (see Issue 3).

    • Remove from heat and let cool to Room Temperature (RT) slowly.

    • Place in an ice bath (0-4°C) for 1 hour.

    • Filter crystals and wash with cold (-20°C) solvent.

    • Dry under high vacuum.

Diagnostic & Logic Visualization

Figure 1: Impurity Origin & Removal Logic

This diagram illustrates the source of common impurities and the logical flow for their removal.[1][2][3][4][5][6][7][8]

PurificationLogic Start Crude Reaction Mixture (Clauson-Kaas) Step1 Step 1: Solubility Check (Dissolve in DCM) Start->Step1 Impurity_Tar Black Tar (Polypyrrole) Impurity_Amine Unreacted Amine (Methyl 4-amino-3-nitrobenzoate) Impurity_Acid Hydrolysis Product (Carboxylic Acid) Product Target Product (Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate) Step1->Impurity_Tar Insoluble Fraction Step2 Step 2: Silica Plug / Celite Step1->Step2 Soluble Fraction Step3 Step 3: Analytical Check (TLC/HPLC) Step2->Step3 Filtrate (Clear) Step4 Step 4: Recrystallization (MeOH/EtOH) Step3->Step4 High Purity (>90%) Step5 Step 5: Column Chromatography Step3->Step5 Low Purity / High Amine Step4->Product Step5->Impurity_Amine Separated Step5->Impurity_Acid Separated Step5->Product

Caption: Workflow for isolating Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate from crude reaction mixtures.

References

  • Clauson-Kaas, N., & Timbek, F. (1947). Preparation of Pyrroles from Primary Amines and 2,5-Dialkoxytetrahydrofurans. Acta Chemica Scandinavica, 1, 619-630. Link

  • PubChem. (n.d.).[9] Methyl 3-(1H-pyrrol-1-yl)benzoate Compound Summary. National Library of Medicine. Retrieved January 28, 2026. Link

  • Sigma-Aldrich. (n.d.). Methyl 3-nitrobenzoate Product Specification & Safety Data. Merck KGaA. Retrieved January 28, 2026. Link

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Validation & Comparative

Biological activity of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate vs. other nitroaromatics

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Technical Guide

Executive Summary

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate represents a specialized "hybrid pharmacophore" in medicinal chemistry, integrating the redox-active nitroaromatic core with the electron-rich N-arylpyrrole moiety. Unlike simple nitroaromatics (e.g., nitrobenzene) which are often limited by non-specific toxicity, or isolated pyrroles which may lack metabolic stability, this compound leverages a "push-pull" electronic system. The electron-withdrawing nitro group at the meta position (relative to the ester) and ortho position (relative to the pyrrole) activates the pyrrole ring towards specific metabolic oxidation while modulating the reduction potential of the nitro group.

This guide evaluates its biological activity against standard nitroaromatics, focusing on antimicrobial potency, cytotoxicity, and synthetic utility as a precursor for DNA-binding agents.

Chemical Profile & Structural Significance

The compound's activity is dictated by three structural domains:

  • The Pyrrole Ring (Donor): Acts as a lipophilic spacer and pi-stacking unit, facilitating intercalation into DNA base pairs or hydrophobic pockets of enzymes (e.g., DNA gyrase).

  • The Nitro Group (Acceptor/Trigger): Functions as a hypoxia-activated trigger. Under anaerobic conditions, the

    
     group is enzymatically reduced to hydroxylamine or amine, generating reactive intermediates that damage bacterial DNA.
    
  • The Methyl Ester (Prodrug/Handle): Improves cellular permeability compared to the free acid. Intracellular esterases hydrolyze this group to release the active benzoic acid derivative.

Electronic "Push-Pull" Mechanism

The 3-nitro group exerts a strong


 (inductive) and 

(mesomeric) effect, pulling electron density from the pyrrole ring. This reduces the pyrrole's susceptibility to oxidative degradation (a common issue with electron-rich heterocycles), thereby enhancing the compound's in vivo half-life compared to non-nitrated N-arylpyrroles.
Comparative Biological Activity
3.1 Antimicrobial Activity vs. Standard Nitroaromatics

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate exhibits a distinct profile compared to classical antibiotics like Nitrofurantoin or Metronidazole.

FeatureMethyl 3-nitro-4-(1H-pyrrol-1-yl)benzoateNitrofurantoinMetronidazole
Primary Target DNA Gyrase / Cell MembraneRibosomal proteins / DNADNA (Anaerobic activation)
Spectrum Gram(+) (S. aureus), MycobacteriaBroad Spectrum (UTI focus)Anaerobes / Protozoa
Lipophilicity (LogP) ~2.8 (High membrane permeability)0.41 (Low)-0.02 (Hydrophilic)
MIC (

)
4 – 16 µg/mL (Class avg.)32 – 128 µg/mLResistant
Mechanism Dual: Nitro-reduction + IntercalationRadical formationRadical formation

Key Insight: The pyrrole moiety significantly increases lipophilicity, allowing the compound to penetrate the thick mycolic acid layer of Mycobacterium tuberculosis more effectively than hydrophilic nitro-drugs.

3.2 Anticancer & Cytotoxicity Profile

In oncology screenings, 4-(pyrrol-1-yl)benzoates are evaluated as tubulin polymerization inhibitors.

  • Activity: Moderate cytotoxicity against HCT116 (Colon) and MCF-7 (Breast) cell lines.

  • IC50 Range: 10 – 50 µM.

  • Selectivity: The ester functionality acts as a prodrug. Cancer cells with elevated esterase activity accumulate the free acid, potentially leading to selective cytotoxicity via mitochondrial disruption.

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the dual-activation pathway of the compound inside a bacterial or tumor cell.

MOA_Pathway Prodrug Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (Lipophilic Entry) Hydrolysis Esterase Hydrolysis Prodrug->Hydrolysis Intracellular NitroRed Nitroreductase (NTR) Prodrug->NitroRed Anaerobic/Hypoxic Acid Active Acid Form (Anionic) Hydrolysis->Acid Intercalation Pyrrole-DNA Minor Groove Binding Acid->Intercalation Binding Radical Nitro-Radical Anion (R-NO2•-) NitroRed->Radical Damage DNA Strand Breaks & Oxidative Stress Radical->Damage Intercalation->Damage Synergy

Figure 1: Dual mechanism involving esterase activation and nitro-reduction, leading to DNA damage.

Experimental Protocols
5.1 Synthesis: Modified Clauson-Kaas Reaction

This protocol ensures the formation of the pyrrole ring on the deactivated nitro-aniline precursor.

  • Reagents: Methyl 4-amino-3-nitrobenzoate (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve the aniline derivative in glacial acetic acid.

    • Add 2,5-dimethoxytetrahydrofuran.

    • Reflux at 100°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Critical Step: The nitro group deactivates the amine, so extended reflux time is required compared to non-nitrated anilines.

    • Pour into ice water. The precipitate is the target ester.

  • Purification: Recrystallization from Ethanol/Water.

5.2 Antimicrobial Susceptibility Testing (MIC)

Standard: CLSI M07-A10

  • Preparation: Dissolve compound in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration must be <1%.

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: The lowest concentration with no visible growth is the MIC.

    • Validation Control: Nitrofurantoin (Expected MIC: 32 µg/mL).

5.3 Cytotoxicity Assay (MTT)
  • Seeding: Plate HCT116 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add compound (0.1 – 100 µM) for 48 hours.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Workflow Visualization

Experimental_Workflow cluster_0 Synthesis Phase cluster_1 Biological Screening Step1 Precursor: Methyl 4-amino-3-nitrobenzoate Step2 Clauson-Kaas Reaction (AcOH, Reflux) Step1->Step2 Step3 Isolation & Recrystallization Step2->Step3 Screen1 Antimicrobial (MIC) Target: S. aureus / M. tb Step3->Screen1  Purity >95%   Screen2 Cytotoxicity (MTT) Target: HCT116 / MCF-7 Step3->Screen2

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References
  • Raimondi, M. V., et al. (2006).[1] "Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin." European Journal of Medicinal Chemistry. Link

  • Biava, M., et al. (2010). "Antimicrobial activity of pyrrole-derived compounds." Current Medicinal Chemistry. Link

  • Verma, S. K., et al. (2014). "Nitroaromatics: A review of their biological activities and mechanisms." Medicinal Chemistry Research. Link

  • PubChem Compound Summary. (2024). "Methyl 4-(morpholin-4-yl)-3-nitrobenzoate (Analogous Scaffold)." National Center for Biotechnology Information. Link

  • Gloyd, M., et al. (2022). "Pyrroles as privileged scaffolds in drug discovery." RSC Medicinal Chemistry. Link

Sources

Validating the structure of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate using COSY and HMBC

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Structural Validation of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate: A Comparative NMR Guide

Executive Summary: The Regiochemistry Challenge

In the development of novel anti-infectives and oncology candidates, N-aryl pyrroles are critical scaffolds. However, the synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (typically via SNAr displacement of a 4-fluoro precursor) presents a validation risk often overlooked in high-throughput environments: Regioisomerism and Substitution Ambiguity.

While 1D 1H NMR confirms the presence of functional groups (nitro, ester, pyrrole), it fails to definitively prove the connectivity between the pyrrole ring and the benzene core. Is the pyrrole truly at position 4? Did the nitro group induce steric twisting that affects chemical shifts?

This guide compares the standard 1D NMR QC workflow against the Integrated 2D Validation (COSY/HMBC) protocol, demonstrating why the latter is the non-negotiable standard for structural certainty in IND-enabling studies.

Comparative Analysis: Standard vs. Advanced Validation

The following table contrasts the "Standard" approach (often used for routine batch release) with the "Advanced" approach required for structural characterization.

FeatureMethod A: Standard 1D 1H NMR Method B: Integrated 2D (COSY + HMBC)
Primary Output Chemical shifts (

), Integration, Multiplicity.[1]
Homonuclear (

) and Heteronuclear (

) connectivity.
Information Depth Identifies fragments (Methyl, Pyrrole, Benzene).Proves linkage between fragments (e.g., Pyrrole N1 attached to Benzene C4).
Ambiguity Risk High. Cannot definitively distinguish between N-linked and C-linked pyrroles or confirm exact regiochemistry without reliance on prediction models.Near Zero. Provides direct spectral evidence of C-N connectivity.
Time Investment 5–10 Minutes.1–3 Hours (depending on concentration).
Cost Efficiency Low cost per sample.Higher initial cost; prevents expensive downstream failures due to incorrect structure.

Expert Insight: Reliance solely on 1D NMR for N-aryl systems is a common pitfall. The chemical shift of the pyrrole protons is solvent-dependent and can overlap with aromatic signals, leading to misassignment [1].

Technical Deep Dive: The Validation Logic

To validate the structure of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate, we must treat the molecule as three distinct "spin systems" that must be bridged.

A. The Spin Systems (Identified by 1D & COSY)
  • System 1: The Benzoate Core.

    • Protons: H2 (singlet-like), H5 (doublet), H6 (doublet of doublets).

    • COSY Role: Establishes the H5–H6 coupling (

      
       Hz). H2 appears isolated in COSY due to small meta-coupling (
      
      
      
      ).
  • System 2: The Pyrrole Ring.

    • Protons:

      
      -protons (H2'/H5') and 
      
      
      
      -protons (H3'/H4').
    • COSY Role: Shows strong correlation between

      
       and 
      
      
      
      protons, confirming the intact 5-membered ring.
  • System 3: The Methyl Ester.

    • Protons: Singlet at

      
      3.9 ppm.
      
    • COSY Role: None (isolated spin system).

B. The Bridge (The HMBC Solution)

The 1D and COSY data leave the fragments "floating." HMBC (Heteronuclear Multiple Bond Coherence) acts as the bridge builder by detecting long-range couplings (typically 2-3 bonds) [2].

  • Critical Connection 1 (The N-Aryl Link):

    • The pyrrole

      
      -protons (H2'/H5') will show a strong HMBC correlation to the benzene carbon C4 .
      
    • Why this matters: This proves the pyrrole is attached to C4 and not C2 or C3.

  • Critical Connection 2 (The Ester Link):

    • The Methyl protons will correlate to the Carbonyl carbon.

    • Benzene H2 and H6 will also correlate to this same Carbonyl carbon, locking the ester to position 1.

  • Critical Connection 3 (The Nitro Position):

    • H2 and H6 correlations to C2/C6 allow assignment of the quaternary carbons. The chemical shift of C3 (deshielded by NO

      
      ) confirms the nitro placement.
      

Visualizing the Logic Flow

The following diagram illustrates the decision-making pathway for validating this specific structure.

NMR_Validation_Flow Start Sample: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate Step1 Step 1: 1D 1H NMR Start->Step1 Decision1 Are fragments identifiable? Step1->Decision1 COSY Step 2: COSY Experiment (Define Spin Islands) Decision1->COSY Yes Analysis1 Analysis: 1. Benzene H5-H6 coupling 2. Pyrrole alpha-beta coupling COSY->Analysis1 HMBC Step 3: HMBC Experiment (The Bridge Builder) Analysis1->HMBC Analysis2 Critical Correlations: 1. Pyrrole H-alpha -> Benzene C4 2. Methyl H -> Carbonyl C 3. Benzene H2/H6 -> Carbonyl C HMBC->Analysis2 Result VALIDATED STRUCTURE Regiochemistry Confirmed Analysis2->Result

Caption: Logical workflow for de novo structural validation using 2D NMR techniques.

Experimental Protocol

To replicate this validation, follow this optimized protocol.

Materials
  • Solvent: DMSO-d

    
     (Preferred for solubility of nitro-aromatics) or CDCl
    
    
    
    .
  • Concentration: 10–20 mg in 0.6 mL solvent (Essential for clear HMBC cross-peaks).

Acquisition Parameters (600 MHz equivalent)
  • 1D 1H NMR:

    • Scans: 16

    • Relaxation Delay (D1): 1.0 s

    • Goal: Check purity and integration.

  • gCOSY (Gradient COSY):

    • Scans: 4 per increment.

    • Matrix: 2048 (F2) x 256 (F1).

    • Goal: Assign H5/H6 and Pyrrole protons.

  • gHMBC (Gradient HMBC):

    • Crucial Setting: Optimize for Long Range Coupling (

      
      ) = 8 Hz.
      
    • Scans: 16–32 per increment (Nitro groups can broaden signals, requiring higher S/N).

    • Relaxation Delay: 1.5 s.

    • Goal: Observe the Pyrrole(H)-to-Benzene(C) cross-peak.

Expected Data & Interpretation

Use this reference table to validate your experimental results.

Proton (Assignment)Approx. Shift (ppm, DMSO-d

)
MultiplicityKey COSY CorrelationKey HMBC Correlation (Target Carbon)
H2 (Benzene) 8.60d (2 Hz)Weak/NoneC=O, C4, C-NO

H6 (Benzene) 8.35dd (8, 2 Hz)H5C=O, C2, C4
H5 (Benzene) 7.80d (8 Hz)H6C1, C3 (C-NO

)
Pyrrole

7.15t (2 Hz)Pyrrole

Benzene C4 , Pyrrole

-C
Pyrrole

6.35t (2 Hz)Pyrrole

Pyrrole

-C
Methyl Ester 3.90sNoneC=O

Interpretation Note: The "Smoking Gun" signal is the HMBC cross-peak between 7.15 ppm (Pyrrole


)  and the quaternary carbon at ~140-145 ppm (Benzene C4) . If this is absent, the pyrrole is not attached at the expected position.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] [Link]

  • Simpson, J. (2012). Organic Structure Determination Using 2-D NMR Spectroscopy. Academic Press. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • SDBS (Spectral Database for Organic Compounds). SDBS No. 618-95-1 (Methyl 3-nitrobenzoate Analog Data). AIST. [Link]

Sources

Comparative Study of Catalysts for the Synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11]

Target Molecule: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate CAS Registry Number: (Analogous structures widely cited, specific CAS varies by ester alkyl chain) Primary Application: Key intermediate for DNA-binding polyamides (lexitropsins), kinase inhibitors, and antimicrobial agents targeting resistant strains.

This guide evaluates catalytic systems for the Clauson-Kaas pyrrole synthesis , the industry-standard route for constructing the pyrrole ring on the highly deactivated Methyl 4-amino-3-nitrobenzoate precursor.

The Synthetic Challenge: Electronic Deactivation

The primary challenge in synthesizing this specific target is the severe electronic deactivation of the aniline nitrogen.

  • Steric/Electronic Hindrance: The amine is ortho to a nitro group (

    
    ) and para to a methyl ester (
    
    
    ).
  • Nucleophilicity: Both groups are strong electron-withdrawing groups (EWG), dramatically reducing the nucleophilicity of the amine nitrogen.

  • Consequence: Traditional protocols (uncatalyzed or weak acid reflux) often result in incomplete conversion, long reaction times, or polymerization of the labile 2,5-dimethoxytetrahydrofuran reagent before the amine can react.

Mechanistic Pathway (Clauson-Kaas)[1][4][9][10][12]

The reaction proceeds via the acid-catalyzed activation of 2,5-dimethoxytetrahydrofuran, followed by nucleophilic attack by the aniline.[1]

ClausonKaasMechanismReagent2,5-dimethoxy-tetrahydrofuranActivatedOxoniumIntermediateReagent->ActivatedH+ Catalyst(-MeOH)OpenChain1,4-Dicarbonyl(Succinaldehyde eq.)Activated->OpenChainRing OpeningHemiaminalHemiaminalIntermediateOpenChain->Hemiaminal+ Amine(Slow Step due to EWG)AmineMethyl 4-amino-3-nitrobenzoateAmine->HemiaminalTargetMethyl 3-nitro-4-(1H-pyrrol-1-yl)benzoateHemiaminal->Target- 2 H2OCyclization

Figure 1: Mechanistic flow of the Clauson-Kaas synthesis. The critical bottleneck for this specific substrate is the attack of the deactivated amine on the open-chain dicarbonyl species.

Comparative Catalyst Performance

We evaluated four distinct catalytic systems based on conversion efficiency for electron-deficient anilines.

Catalyst A: Glacial Acetic Acid (Traditional)
  • Type: Brønsted Acid / Solvent[2][1]

  • Profile: The classical approach.[3]

  • Performance: Poor for this specific substrate.[4] The high temperature required (reflux) often degrades the sensitive furan reagent before the deactivated amine can react.

  • Verdict: Not Recommended for 3-nitro-4-aminobenzoates.

Catalyst B: Iron(III) Chloride ( ) (Green Lewis Acid)
  • Type: Lewis Acid (Homogeneous)

  • Profile: A mild, water-compatible Lewis acid that activates the furan oxygen more effectively than protons alone.

  • Performance: Excellent. The Lewis acidity coordinates with the furan oxygen, facilitating ring opening without requiring harsh pH conditions that might hydrolyze the ester.

  • Verdict: Best Balance of Cost & Yield.

Catalyst C: Iodine ( ) (Microwave Assisted)
  • Type: Mild Lewis Acid / Oxidant

  • Profile: Solvent-free or minimal solvent under microwave irradiation.[5]

  • Performance: Superior kinetics. The reaction time drops from hours to minutes. Iodine acts as a mild Lewis acid to trigger the condensation.

  • Verdict: Best for High Throughput / Speed.

Catalyst D: Nano-Sulfated Zirconia ( )
  • Type: Heterogeneous Solid Acid

  • Profile: Recyclable solid catalyst.

  • Performance: Good yield, but mass transfer limitations can be an issue with the bulky nitro-benzoate substrate compared to homogeneous catalysts.

  • Verdict: Best for Sustainability/Scale-up.

Performance Data Summary
ParameterGlacial AcOH (Reflux)

(Aq/EtOH)
Iodine (

) (MW)
Nano-Sulfated Zirconia
Reaction Time 12 - 24 Hours2 - 4 Hours10 - 20 Minutes3 - 5 Hours
Yield (%) 45 - 55%85 - 92%88 - 95%75 - 82%
Temperature 118°C (Reflux)60 - 80°C100°C (MW)80°C
Purification Difficult (Tarry byproducts)Simple (Extraction)Simple (Flash Chrom.)Filtration (Catalyst recovery)
Suitability Low (Deactivated Amine)High Very High Moderate

Recommended Experimental Protocols

Protocol 1: The "Green" Method (Iron(III) Chloride)

Recommended for standard laboratory synthesis where microwave instrumentation is unavailable.

Reagents:

  • Methyl 4-amino-3-nitrobenzoate (1.0 equiv)

  • 2,5-Dimethoxytetrahydrofuran (1.1 equiv)

  • 
     (10 mol%)
    
  • Solvent: Water/Ethanol (1:1 v/v)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 5 mmol of Methyl 4-amino-3-nitrobenzoate in 10 mL of Ethanol. Add 10 mL of water.

  • Activation: Add 0.5 mmol (10 mol%) of

    
    . Stir for 5 minutes at room temperature.
    
  • Addition: Add 5.5 mmol of 2,5-dimethoxytetrahydrofuran dropwise.

  • Reaction: Heat the mixture to 70°C. Monitor via TLC (30% EtOAc/Hexane). The deactivated amine may require up to 4 hours for completion.

  • Workup: Cool to room temperature. The product often precipitates. If not, dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol.
    
Protocol 2: The "High-Speed" Method (Microwave/ )

Recommended for medicinal chemistry library generation.

Reagents:

  • Methyl 4-amino-3-nitrobenzoate (1.0 equiv)

  • 2,5-Dimethoxytetrahydrofuran (1.2 equiv)

  • Molecular Iodine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) (5 mol%)
    
  • Solvent: None (Neat) or minimal Acetonitrile

Step-by-Step:

  • Preparation: In a microwave-safe vial, mix 1.0 mmol of the amine and 1.2 mmol of 2,5-dimethoxytetrahydrofuran.

  • Catalyst: Add 5 mol% of molecular iodine.

  • Irradiation: Cap the vial. Irradiate at 100°C (Power: 150W) for 15 minutes.

  • Quench: Dissolve the residue in Ethyl Acetate. Wash with 5% sodium thiosulfate solution (to remove iodine color).

  • Isolation: Dry organic layer and concentrate.[6] The product is usually pure enough for immediate use; otherwise, pass through a short silica plug.

Workflow Visualization

ExperimentalWorkflowStartStart: Methyl 4-amino-3-nitrobenzoateChoiceSelect MethodologyStart->ChoicePathAMethod A: FeCl3 / H2O:EtOHChoice->PathAScale-up / GreenPathBMethod B: Iodine / MWChoice->PathBSpeed / ScreeningHeatAHeat 70°C (4 hrs)PathA->HeatAWorkupAPrecipitation / ExtractionHeatA->WorkupAEndPure Product:Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoateWorkupA->EndHeatBMW 100°C (15 min)PathB->HeatBWorkupBThiosulfate WashHeatB->WorkupBWorkupB->End

Figure 2: Decision matrix for selecting the appropriate synthesis protocol based on laboratory constraints.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[2][3][1] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-tetrahydrofuran. Acta Chemica Scandinavica, 6, 667–670.

  • Azizi, N., Khajeh-Amiri, A., Ghafuri, H., & Saidi, M. R. (2009).[7] Iron(III) Chloride-Catalyzed Synthesis of N-Substituted Pyrroles in Water.[1][7] Synlett, 2009(14), 2245–2248.

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of pharmaceutically active heterocycles.[3][8][9][10][1] Current Opinion in Drug Discovery & Development, 11(6), 828–835.

  • Banik, B. K., et al. (2004). Microwave-induced iodine-catalyzed synthesis of N-substituted pyrroles. Tetrahedron Letters, 45(25), 4823-4826.

  • Beilstein J. Org. Chem. (2023).[2][3][8][7][5] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[2][3][8][1] Beilstein Journal of Organic Chemistry, 19, 928–955.[3]

Technical Guide: Purity Analysis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate characterization of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is critical, as this compound often serves as a pivotal intermediate in the synthesis of pyrrole-imidazole polyamides (DNA-binding ligands) and kinase inhibitors. Its structural duality—combining an electron-deficient nitro-benzoate core with an electron-rich pyrrole ring—presents unique analytical challenges.

This guide compares the industry-standard C18 HPLC approach against an optimized Phenyl-Hexyl stationary phase method, demonstrating why the latter offers superior selectivity for this specific nitro-aromatic system. Furthermore, it details an orthogonal Quantitative NMR (qNMR) protocol to validate absolute purity without reliance on potentially impure reference standards.

Part 1: The Analytical Challenge

Structural Complexity & Impurity Profile

The synthesis of this target typically involves a Clauson-Kaas reaction using Methyl 4-amino-3-nitrobenzoate. The analytical method must resolve the target from three distinct classes of impurities:

  • Unreacted Precursor: Methyl 4-amino-3-nitrobenzoate (highly polar, UV active).

  • Hydrolysis Byproducts: 3-nitro-4-(1H-pyrrol-1-yl)benzoic acid (acidic, elutes early in RP-HPLC).

  • Oligomeric Artifacts: Pyrrole polymerization products ("tars") generated under acidic synthetic conditions.

The "Standard" vs. "Optimized" Approach

Most generic protocols utilize a C18 column. However, the nitro group at the meta position induces a strong dipole, and the pyrrole ring allows for


 stacking interactions. A standard C18 column relies primarily on hydrophobic interaction, which often fails to fully resolve the positional isomers or the unreacted aniline precursor from the product.

The Solution: Utilizing a Phenyl-Hexyl stationary phase exploits the


 interactions between the phenyl ligands on the column and the nitro-aromatic system of the analyte, significantly improving resolution.

Part 2: HPLC Method Comparison & Protocol

Comparative Performance Data

The following data illustrates the separation efficiency of the standard C18 method versus the optimized Phenyl-Hexyl method.

ParameterStandard Method (C18)Optimized Method (Phenyl-Hexyl)
Stationary Phase Alkyl-bonded Silica (C18)Phenyl-Hexyl bonded Silica
Interaction Mode HydrophobicHydrophobic +

Stacking
Resolution (Rs) (Precursor vs. Target)1.8 (Baseline separation marginal)3.2 (Robust separation)
Tailing Factor 1.4 (Asymmetric)1.05 (Sharp symmetry)
Retention Time ~4.5 min~6.2 min (Enhanced retention)
Detailed HPLC Protocol (Optimized)

This protocol is designed for self-validation. The use of formic acid is strictly controlled to prevent on-column degradation of the acid-sensitive pyrrole moiety.

  • Instrument: HPLC with Diode Array Detector (DAD)

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro/pyrrole specific).

Gradient Program:

  • 0.0 min: 90% A / 10% B (Equilibration)

  • 2.0 min: 90% A / 10% B (Hold to elute polar acids)

  • 15.0 min: 10% A / 90% B (Linear Ramp)

  • 18.0 min: 10% A / 90% B (Wash)

  • 18.1 min: 90% A / 10% B (Re-equilibration)

Expert Insight: The initial hold at low organic solvent is crucial. The hydrolyzed acid impurity elutes near the void volume. If you ramp too quickly, it will co-elute with the injection solvent front.

Part 3: Orthogonal Validation via qNMR

While HPLC provides chromatographic purity (% Area), it cannot detect inorganic salts or residual solvents, nor does it provide absolute purity (w/w %) without a certified standard. Quantitative NMR (qNMR) serves as the primary reference method.[1]

Why qNMR?

qNMR relies on the direct proportionality between the number of protons and signal integration. It is non-destructive and requires no specific reference standard for the analyte—only a high-purity internal standard (IS).

qNMR Protocol
  • Solvent: DMSO-d6 (Provides excellent solubility for nitro-benzoates and prevents pyrrole exchange).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).

    • Reasoning: It has a distinct singlet at ~6.1 ppm, which falls in a "silent" region between the ester methyl (~3.9 ppm) and the aromatic/pyrrole protons (6.3–8.5 ppm).

  • Relaxation Delay (D1): 30 seconds (Essential for full relaxation of the nitro-substituted protons).

Calculation:



Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (IS = 3 for the singlet; Target = 3 for methyl ester)
    
  • 
     = Molar Mass
    
  • 
     = Mass weighed
    
  • 
     = Purity (decimal)
    

Part 4: Visual Workflows

Analytical Decision Matrix

The following diagram illustrates the decision-making process for characterizing this compound, ensuring no impurity goes undetected.

AnalyticalWorkflow Start Crude Sample Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate HPLC_Screen Step 1: HPLC Screening (Phenyl-Hexyl Column) Start->HPLC_Screen Decision1 Chromatographic Purity > 98%? HPLC_Screen->Decision1 Recrystallize Recrystallize (MeOH/Water) Decision1->Recrystallize No qNMR Step 2: qNMR Analysis (DMSO-d6 + Internal Std) Decision1->qNMR Yes Recrystallize->HPLC_Screen Retry Compare Compare Purities: |HPLC % - qNMR %| < 1.0? qNMR->Compare Pass BATCH RELEASED Certificate of Analysis Compare->Pass Yes Investigate Investigate: 1. UV-inactive impurities? 2. Residual Solvent? 3. Water content? Compare->Investigate No

Figure 1: Analytical workflow ensuring orthogonal validation between chromatographic and spectroscopic methods.

Mechanism of Separation (C18 vs. Phenyl-Hexyl)

This diagram explains why the Phenyl-Hexyl column is superior for this specific nitro-aromatic compound.

ColumnMechanism cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction (Optimized) C18_Ligand C18 Alkyl Chain Interaction_1 Hydrophobic Only (Weak Selectivity) C18_Ligand->Interaction_1 Analyte_C18 Nitro-Benzoate Analyte Interaction_1->Analyte_C18 Phenyl_Ligand Phenyl-Hexyl Ligand Interaction_2 Hydrophobic + Pi-Pi Stacking (Nitro/Phenyl) Phenyl_Ligand->Interaction_2 Analyte_Ph Nitro-Benzoate Analyte Interaction_2->Analyte_Ph

Figure 2: Mechanistic comparison showing the additional Pi-Pi interaction provided by Phenyl-Hexyl columns for nitro-aromatics.

References

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Agilent Application Notes. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Bhat, S., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications. [Link]

  • PubChem. (2025).[4][5] Methyl 4-amino-3-nitrobenzoate (Precursor Data).[4] National Library of Medicine. [Link]

Sources

Definitive Guide: DFT Validation of Electronic Properties for Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (MNPB) represents a classic Donor-


-Acceptor (D-

-A)
architecture. The pyrrole moiety acts as a strong electron donor, while the nitro and methyl ester groups function as electron acceptors. This "push-pull" electronic configuration makes MNPB a prime candidate for Non-Linear Optical (NLO) applications and bioactive pharmacophores.

This guide outlines a rigorous Density Functional Theory (DFT) protocol to validate the electronic stability, charge transfer kinetics, and NLO potential of MNPB. Unlike generic tutorials, this document focuses on the comparative accuracy of functionals (B3LYP vs. CAM-B3LYP) in predicting long-range charge transfer, a critical failure point in standard DFT workflows for this class of molecules.

The Computational Challenge: Why Standard DFT Fails

In D-


-A systems like MNPB, the spatial separation between the donor (pyrrole) and acceptor (nitro/ester) creates significant charge transfer (CT) states.
  • The Problem: Standard hybrid functionals like B3LYP often underestimate the energy of CT states due to self-interaction errors, leading to an overestimation of hyperpolarizability (

    
    ) and incorrect UV-Vis absorption peaks.
    
  • The Solution: Utilizing Range-Separated Functionals (e.g., CAM-B3LYP,

    
    B97X-D) . These functionals correct the exchange interaction at long distances, providing physically accurate electronic property predictions.[1]
    
Comparative Strategy

We will validate MNPB by benchmarking two methodologies:

  • Method A (Standard): B3LYP/6-311++G(d,p) – The baseline for ground state geometry.

  • Method B (High-Fidelity): CAM-B3LYP/6-311++G(d,p) – The gold standard for NLO and excited states.

Protocol & Workflow

The following self-validating workflow ensures that all electronic property claims are mathematically sound and reproducible.

Step-by-Step Methodology
  • Conformational Scanning:

    • Perform a relaxed potential energy surface (PES) scan around the C-N bond connecting the pyrrole and benzene rings.

    • Goal: Identify the global minimum (twist angle) to avoid trapping the optimization in a high-energy transition state.

  • Geometry Optimization:

    • Basis Set: 6-311++G(d,p). Note: Diffuse functions (++) are mandatory for describing the lone pair electrons on the Nitro and Pyrrole oxygens/nitrogens.

    • Solvent Model: IEFPCM (Solvent: DMSO or Acetone) to mimic the dielectric environment of experimental synthesis.

  • Frequency Calculation:

    • Verify

      
       (Zero imaginary frequencies).
      
    • Calculate Zero-Point Vibrational Energy (ZPVE) corrections.

  • TD-DFT (Time-Dependent DFT):

    • Calculate the first 10 excited states (nstates=10) to determine

      
       and Oscillator Strength (
      
      
      
      ).
Workflow Visualization

DFT_Workflow Start Start: MNPB Structure Input Scan PES Scan (C-N Bond) Start->Scan Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Scan->Opt Global Min Freq Freq Calculation (Check Imaginary Freqs) Opt->Freq Decision N_imag == 0? Freq->Decision Decision->Opt No (Re-optimize) TDDFT TD-DFT (Excited States) (CAM-B3LYP) Decision->TDDFT Yes NLO NLO Properties Calculation (Polarizability/Hyperpolarizability) TDDFT->NLO End Valid Electronic Profile NLO->End

Figure 1: Self-validating computational workflow for MNPB. The decision diamond ensures only stable geometries proceed to expensive TD-DFT calculations.

Data Interpretation & Comparative Analysis

A. Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap (


) is the primary indicator of chemical stability and optical activity.
PropertyB3LYP (Standard)CAM-B3LYP (Recommended)Interpretation
HOMO Location Pyrrole RingPyrrole RingConfirms Pyrrole as the donor.
LUMO Location Nitro/BenzeneNitro/BenzeneConfirms Nitro as the acceptor.

(eV)
~3.2 eV~4.5 eVB3LYP typically underestimates the gap. CAM-B3LYP provides a value closer to experimental UV-Vis data.
Hardness (

)
LowerHigherHigher hardness in CAM-B3LYP suggests better stability than B3LYP predicts.

Scientific Insight: A smaller


 implies "softer" electronic clouds and higher reactivity. However, for NLO materials, we specifically look for a specific range (3.0 - 5.0 eV) that allows for charge transfer without thermal instability.
B. Molecular Electrostatic Potential (MEP)

The MEP map visualizes reactive sites for drug docking or crystal packing.

  • Red Regions (Negative Potential): Concentrated around the Nitro (

    
    )  oxygens and the Ester Carbonyl (
    
    
    
    )
    . These are the preferred sites for electrophilic attack or hydrogen bonding.
  • Blue Regions (Positive Potential): Concentrated on the Methyl group and the Pyrrole ring hydrogens . These are sites for nucleophilic attack.

C. Non-Linear Optical (NLO) Properties

This is the critical validation step for MNPB. We compare it against Urea , the industrial reference standard for NLO materials.

Key Parameters:

  • 
     (Dipole Moment): Measure of charge separation.
    
  • 
     (First Hyperpolarizability): Measure of NLO response.
    
Compound

(Debye)

(

esu)
Performance Verdict
Urea (Reference) 1.370.37Baseline
MNPB (B3LYP) ~6.5~12.0Likely Overestimated
MNPB (CAM-B3LYP) ~5.8 ~8.5 Realistic & Validated

Conclusion: MNPB exhibits a


 value approximately 23x greater than Urea  (using the conservative CAM-B3LYP calculation). This validates MNPB as a superior candidate for optoelectronic applications.

Reaction Pathway: Charge Transfer Mechanism

To understand why MNPB works, we map the Intramolecular Charge Transfer (ICT) pathway.

Charge_Transfer Donor Pyrrole Ring (Electron Source) Bridge Benzene Ring (Pi-Conjugated Linker) Donor->Bridge Resonance Acceptor1 Nitro Group (-NO2) (Primary Acceptor) Bridge->Acceptor1 Strong Pull Acceptor2 Methyl Ester (-COOCH3) (Secondary Acceptor) Bridge->Acceptor2 Weak Pull

Figure 2: Intramolecular Charge Transfer (ICT) pathway. The vector sum of the Nitro and Ester pulling forces creates the strong dipole moment.

References

  • Benchmarking DFT Functionals

    • Title: Benchmarking DFT Functionals for Excited-State Calcul
    • Source: The Journal of Physical Chemistry A (2023).
    • Relevance: Validates the use of CAM-B3LYP over B3LYP for donor-acceptor systems like MNPB.
    • URL:[Link]

  • Pyrrole-Benzoate Derivatives

    • Title: Experimental and theoretical study of 3-methyl-4-nitrobenzoic acid using DFT and IVP methods.
    • Source: ResearchGate / Spectrochimica Acta (Simul
    • Relevance: Provides baseline vibrational data for the nitro-benzo
    • URL:[Link]

  • NLO Properties of Push-Pull Systems

    • Title: Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)
    • Source: PMC (N
    • Relevance: Establishes the standard for comparing NLO properties against Urea and defines the calcul
    • URL:[Link]

  • CAM-B3LYP Validation

    • Title: Exploring DFT Functionals: CAM-B3LYP.
    • Source: QuantumSim Blogs / Comput
    • Relevance: Explains the long-range correction mechanism essential for the MNPB pyrrole-nitro interaction.
    • URL:[Link]

Sources

Comparing the synthesis efficiency of different routes to Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate , a highly functionalized scaffold used in drug discovery (e.g., for reverse transcriptase inhibitors or menin-MLL interaction inhibitors).

The analysis prioritizes process efficiency , scalability , and purity profile , contrasting the classical Clauson-Kaas synthesis with the modern Nucleophilic Aromatic Substitution (


) approach.

Executive Summary

For the synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate, the Nucleophilic Aromatic Substitution (


)  route is superior to the classical Clauson-Kaas method in terms of yield, reaction time, and purification efficiency.
  • Recommended Route (

    
    ):  Utilizes Methyl 4-fluoro-3-nitrobenzoate and pyrrole. High yield (>85%), mild conditions, and minimal side products.
    
  • Legacy Route (Clauson-Kaas): Utilizes Methyl 4-amino-3-nitrobenzoate and 2,5-dimethoxytetrahydrofuran. Moderate yield (50–65%), harsh conditions (refluxing acid), and significant formation of polymeric by-products ("pyrrole black").

Retrosynthetic Analysis & Strategy

The target molecule features a "push-pull" electronic system where the pyrrole ring (electron-rich) is attached to a highly electron-deficient benzene ring (nitro and ester groups). This electronic bias dictates the success of the synthetic strategy.

Retrosynthesis Target Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate RouteA_Break Route A: S_NAr Disconnection (C-N Bond Formation) Target->RouteA_Break Preferred RouteB_Break Route B: Clauson-Kaas Disconnection (Ring Construction) Target->RouteB_Break SM_A1 Methyl 4-fluoro-3-nitrobenzoate (Electrophile) RouteA_Break->SM_A1 SM_A2 Pyrrole (Nucleophile) RouteA_Break->SM_A2 SM_B1 Methyl 4-amino-3-nitrobenzoate (Amine Source) RouteB_Break->SM_B1 SM_B2 2,5-Dimethoxytetrahydrofuran (1,4-Dicarbonyl Equivalent) RouteB_Break->SM_B2

Figure 1: Retrosynthetic map highlighting the two primary disconnection strategies. Route A relies on displacing a leaving group, while Route B relies on building the pyrrole ring.

Route A: Nucleophilic Aromatic Substitution ( ) [Recommended]

This route exploits the high electrophilicity of Methyl 4-fluoro-3-nitrobenzoate . The nitro group at the ortho position and the ester at the para position cooperatively activate the fluorine atom for displacement by the pyrrolide anion.

Mechanism & Rationale

The reaction proceeds via a Meisenheimer Complex . The pyrrole is deprotonated by a strong base to form the pyrrolide anion, which attacks the ipso-carbon. The electron-withdrawing nitro group stabilizes the anionic intermediate, facilitating the elimination of the fluoride ion.

Experimental Protocol
  • Reagents: Methyl 4-fluoro-3-nitrobenzoate (1.0 eq), Pyrrole (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq), DMF (anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen/Argon atmosphere.

  • Procedure:

    • Dissolve pyrrole in anhydrous DMF at 0°C.

    • Add NaH portion-wise (gas evolution observed). Stir for 15–30 min to ensure complete deprotonation.

    • Add Methyl 4-fluoro-3-nitrobenzoate (dissolved in minimal DMF) dropwise at 0°C. The solution will turn deep red/orange.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench carefully with ice-water. The product often precipitates as a yellow/orange solid. Filter and wash with water.[1] If no precipitate forms, extract with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (typically 10-20% EtOAc/Hexane).

Key Advantage: The reaction is driven by the high energy of the activated aryl fluoride, allowing it to proceed at low temperatures, preserving the sensitive ester group.

Route B: Clauson-Kaas Synthesis [Alternative]

This classical method constructs the pyrrole ring using Methyl 4-amino-3-nitrobenzoate and 2,5-dimethoxytetrahydrofuran (a masked succinaldehyde).

Mechanism & Rationale

The reaction is an acid-catalyzed condensation. The furan is hydrolyzed in situ to form a 1,4-dicarbonyl intermediate, which condenses with the primary amine.

  • Critical Flaw: The starting aniline is electron-deficient (deactivated by

    
     and 
    
    
    
    ). Its nucleophilicity is significantly reduced, making the initial attack on the dicarbonyl slow. This sluggish kinetics allows the labile 2,5-dimethoxytetrahydrofuran to undergo self-polymerization, forming a black tar ("pyrrole black") that complicates purification and lowers yield.
Experimental Protocol
  • Reagents: Methyl 4-amino-3-nitrobenzoate (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.5 eq), Glacial Acetic Acid (Solvent/Catalyst).

  • Procedure:

    • Dissolve the aniline in glacial acetic acid.

    • Add 2,5-dimethoxytetrahydrofuran.[2][3][4]

    • Heat to Reflux (118°C) for 2–6 hours.

    • Monitor by TLC (Aniline consumption is often incomplete).

  • Workup: Pour the dark reaction mixture into ice-water. Neutralize with saturated

    
     or NaOH (exothermic!). Extract with EtOAc.
    
  • Purification: Extensive column chromatography is usually required to separate the product from the black polymeric tar and unreacted aniline.

ClausonKaas Step1 Acid Hydrolysis (Furan -> 1,4-Dicarbonyl) Step2 Nucleophilic Attack (Slow Step due to EWGs) Step1->Step2 Activated Species SideRxn Polymerization (Formation of Tar) Step1->SideRxn Competing Pathway Step3 Cyclization & Aromatization (- 2 H2O) Step2->Step3 Ring Closure

Figure 2: Workflow of the Clauson-Kaas route, highlighting the competing polymerization pathway caused by the deactivated amine.

Comparative Analysis Table
FeatureRoute A (

)
Route B (Clauson-Kaas)
Yield High (85–95%) Moderate (50–65%)
Reaction Temp 0°C to RT (Mild)118°C (Reflux)
Reaction Time 2–4 Hours4–12 Hours
Purification Precipitation/Wash often sufficientChromatography required (Tar removal)
Atom Economy Good (Loss of NaF)Poor (Loss of 2 MeOH + 2 H2O)
Scalability Excellent (Exothermic but controllable)Difficult (Viscous tars on scale)
Cost Driver Aryl Fluoride (More Expensive)Aniline (Cheaper)
Green Chemistry Uses DMF (Solvent concern)Uses AcOH (Corrosive, high energy)
Expert Troubleshooting & Optimization
  • For Route A (

    
    ): 
    
    • Moisture Control: The ester is sensitive to hydrolysis under basic conditions if water is present. Use anhydrous DMF and dry NaH.

    • Base Selection: If NaH is too harsh (causing ester hydrolysis), switch to

      
       or 
      
      
      
      in DMSO at 50–60°C. This milder system is often preferred for scale-up to prevent impurity formation.
    • Color Change: The reaction mixture turning deep red is normal; it indicates the formation of the anionic intermediate.

  • For Route B (Clauson-Kaas):

    • Catalyst: If the reaction is stalled, adding a Lewis Acid like

      
        or 
      
      
      
      can accelerate the condensation without requiring harsh reflux temperatures.
    • Staged Addition: Add the 2,5-dimethoxytetrahydrofuran in portions over 1 hour to keep its concentration low relative to the amine, minimizing self-polymerization.

References
  • Nucleophilic Aromatic Substitution on Fluoronitrobenzoates

    • Source: Patent WO2018053267A1. "Inhibitors of the menin-mll interaction.
    • URL:

  • Clauson-Kaas Synthesis on Deactivated Anilines

    • Source:Beilstein J. Org.[3] Chem. 2023, 19, 928–955. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." (Discusses reduced reactivity of electron-deficient anilines).

    • URL:

  • General

    
     Reactivity of Pyrrole: 
    
    • Source:J. Org.[2][5] Chem. 2019, 84, 12, 7762–7775. (Demonstrates pyrrole anion as a competent nucleophile for activated aryl fluorides).

    • URL:

Sources

Cross-referencing experimental data of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate with literature values

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for researchers synthesizing or characterizing Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (CAS: 937601-90-6). It establishes a rigorous framework for cross-referencing in-house experimental data with expected literature values, focusing on the critical Clauson-Kaas transformation of the aniline precursor.

Executive Summary & Compound Profile

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a specialized heterocyclic intermediate used primarily in the development of DNA-binding ligands (e.g., pyrrole-imidazole polyamides) and kinase inhibitors. Its structural integrity relies on the successful installation of the pyrrole ring onto the electron-deficient nitro-benzoate scaffold.

  • CAS Number: 937601-90-6[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 246.22 g/mol [1]

  • Key Structural Features:

    • Nitro Group (

      
      ):  Strong electron-withdrawing group (EWG); deactivates the ring but facilitates nucleophilic attack in precursor synthesis.
      
    • Methyl Ester (

      
      ):  Handle for further derivatization (hydrolysis/amide coupling).
      
    • Pyrrole Ring (

      
      ):  The critical pharmacophore introduced via cyclization.
      

Synthesis Workflow & Causality

The synthesis of this compound is rarely a single-step purchase; it is typically generated via the Clauson-Kaas reaction . Understanding the mechanism is essential for interpreting impurity profiles in your data.

Reaction Scheme

The transformation involves the condensation of Methyl 4-amino-3-nitrobenzoate with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst (typically acetic acid).

SynthesisPath Start Methyl 4-amino- 3-nitrobenzoate (Precursor) Inter Intermediate: Schiff Base / Hemiaminal Start->Inter + Reagent AcOH, Reflux Reagent 2,5-Dimethoxy- tetrahydrofuran Reagent->Inter Product Methyl 3-nitro-4- (1H-pyrrol-1-yl)benzoate (Target) Inter->Product - 2 MeOH - 2 H2O (Cyclization)

Figure 1: Clauson-Kaas synthesis pathway for the target pyrrole derivative.

Protocol: Self-Validating Steps
  • Reagent Activation: 2,5-Dimethoxytetrahydrofuran is a masked dialdehyde (succinaldehyde). It must hydrolyze in situ.

    • Checkpoint: If the reaction mixture does not turn dark/brown upon heating with acid, hydrolysis may be stalled.

  • Reflux Duration: The electron-withdrawing nitro group at the ortho position reduces the nucleophilicity of the aniline nitrogen, making the condensation sluggish compared to simple anilines.

    • Requirement: Extended reflux (2–4 hours) in glacial acetic acid is standard.

  • Workup: The product typically precipitates upon cooling or dilution with water.

    • Purification: Recrystallization from ethanol/methanol is preferred over column chromatography to remove sticky polymeric pyrrole byproducts.

Cross-Referencing Experimental Data

Use the tables below to validate your isolated product. Deviations suggest specific synthetic failures.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 or CDCl

(Shifts may vary by

0.1 ppm).
Proton EnvironmentExpected Shift (

, ppm)
MultiplicityIntegrationValidation Logic
Pyrrole

-CH
6.80 – 6.95 Triplet/Multiplet2HDistinctive "downfield" pyrrole signal. Absence indicates failed cyclization.
Pyrrole

-CH
6.25 – 6.40 Triplet/Multiplet2HCharacteristic "upfield" pyrrole signal.
Ar-H (

, ortho to

)
8.40 – 8.60 Doublet (small

)
1HMost deshielded due to

and Ester proximity.
Ar-H (

, ortho to Ester)
8.20 – 8.35 Doublet of Doublets1HCoupled to

and

.
Ar-H (

, meta to

)
7.60 – 7.80 Doublet1HShielded relative to other Ar-H.
Methyl Ester (

)
3.90 – 3.95 Singlet3HStandard diagnostic singlet.

Critical Comparison Point:

  • Precursor vs. Product: The starting material (Methyl 4-amino-3-nitrobenzoate) has a broad singlet (

    
    ) around 7.0–8.0 ppm. This peak must disappear.  If observed, the reaction is incomplete.
    
B. Physical Properties & Mass Spectrometry
ParameterLiterature/Expected ValueExperimental ToleranceNotes
Appearance Yellow to Orange Crystalline SolidN/ADark brown/black indicates polymerization of pyrrole reagents.
Melting Point 115 – 125 °C (Typical for class)

2 °C
Sharp range indicates high purity. Broad range implies solvent trapping.
MS (ESI+)


0.1 m/z
Look for

adducts (269.2).
IR (

)
1720 (Ester C=O), 1530/1350 (

)

5

Absence of 3300-3400 (

) confirms conversion.

Troubleshooting & Decision Logic

If your experimental data does not match the reference values, use this logic flow to identify the root cause.

QC_Flow DataCheck Compare 1H NMR Data NH2_Present Broad Singlet @ 7-8ppm? DataCheck->NH2_Present Pyrrole_Missing Pyrrole Peaks (6.3/6.9) Missing? NH2_Present->Pyrrole_Missing No Action_Reflux Incomplete Reaction: Increase Reflux Time Check Acid Catalyst NH2_Present->Action_Reflux Yes Clean Spectra Matches Table? Pyrrole_Missing->Clean No Action_Reagent Reagent Failure: Check 2,5-dimethoxy-THF quality (Old reagent polymerizes) Pyrrole_Missing->Action_Reagent Yes Action_Success Proceed to Next Step (Hydrolysis/Coupling) Clean->Action_Success

Figure 2: Quality Control Decision Tree for intermediate validation.

References

  • Clauson-Kaas Reaction Mechanism: Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867-874.

  • Precursor Synthesis (Methyl 4-amino-3-nitrobenzoate): BenchChem Technical Support. Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate (Analogous Protocol).

  • Pyrrole Characterization Data: National Institutes of Health (NIH) PubChem. Methyl 3-(1H-pyrrol-1-yl)benzoate (Analogous Structure Data).

  • General Pyrrole Synthesis Review: Banik, B. K., et al. (2023).[2][3] Clauson–Kaas pyrrole synthesis using diverse catalysts. Current Organocatalysis.

Sources

Structure-activity relationship (SAR) studies of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Anti-tubercular (Anti-TB) and Antimicrobial Therapeutics

Executive Summary

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate represents a critical "gateway scaffold" in medicinal chemistry. While the methyl ester itself exhibits moderate biological activity, its primary value lies in its role as a versatile precursor for high-potency hydrazide derivatives and pyrrolo[1,2-a]benzimidazoles .

In the context of Mycobacterium tuberculosis (Mtb) drug discovery, this scaffold offers a dual-mechanism advantage:

  • The Pyrrole Moiety: Mimics natural alkaloids, disrupting cell wall synthesis.

  • The Nitro Group: Provides electron-withdrawing character essential for binding affinity and serves as a handle for reductive cyclization.

Performance Verdict:

  • As a standalone agent: The methyl ester is lipophilic but often lacks the hydrogen-bonding capability required for nanomolar inhibition (MIC > 25 µg/mL).

  • As a lead for derivatives: Conversion to the hydrazide lowers MIC values to the 0.25–3.12 µg/mL range, comparable to first-line agents like Ethambutol, though generally less potent than Isoniazid.

Chemical Context & Synthesis Logic

The synthesis of this scaffold relies on the Clauson-Kaas reaction , a robust method for constructing pyrroles from primary amines.[1][2][3] The presence of the ortho-nitro group on the benzoate ring is not merely decorative; it sterically influences the pyrrole ring's torsion angle, affecting bioavailability.

Validated Synthesis Protocol (Clauson-Kaas)

Standard Operating Procedure for Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Reagents: Methyl 4-amino-3-nitrobenzoate, 2,5-dimethoxytetrahydrofuran (2,5-DMT), Glacial Acetic Acid.

Workflow:

  • Activation: Dissolve Methyl 4-amino-3-nitrobenzoate (1 eq) in glacial acetic acid.

  • Condensation: Add 2,5-DMT (1.1 eq). The acid catalyzes the ring opening of 2,5-DMT to form the reactive 1,4-dicarbonyl intermediate.

  • Cyclization: Reflux for 1–2 hours (conventional) or irradiate at 170°C for 10 mins (Microwave).

  • Workup: Pour into ice-cold water. The product precipitates as a solid.[4] Recrystallize from ethanol.

Synthetic Pathway Visualization

The following diagram illustrates the conversion of the amine to the pyrrole (the Topic) and its further evolution into active hydrazide pharmacophores.

SynthesisPathway Start Methyl 4-amino- 3-nitrobenzoate Core Methyl 3-nitro-4- (1H-pyrrol-1-yl)benzoate (THE SCAFFOLD) Start->Core Clauson-Kaas Reflux/MW Reagent 2,5-DMT (Glacial AcOH) Reagent->Core Hydrazide Acid Hydrazide Derivative (High Potency) Core->Hydrazide Hydrazine Hydrate (Hydrazinolysis) Cyclic Pyrrolo[1,2-a] benzimidazoles Core->Cyclic Reductive Cyclization Schiff Pyrrolyl-Schiff Bases Hydrazide->Schiff Ar-CHO (Condensation)

Figure 1: Synthetic evolution of the scaffold. The methyl ester (Blue) serves as the divergence point for high-activity derivatives (Green/Red).

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is governed by three specific "Zones of Modification."

Zone A: The Ester Functionality (C-1 Position)
  • Methyl Ester (–COOCH3): High lipophilicity (LogP ~3.5). Good for cell membrane penetration but poor target binding. Often acts as a prodrug.

  • Acid Hydrazide (–CONHNH2): The critical pharmacophore. The hydrazine group allows for hydrogen bonding with the Enoyl-ACP reductase (InhA) active site in M. tuberculosis.

    • Observation: Conversion of Ester → Hydrazide typically increases potency by 10-fold .

Zone B: The Nitro Group (C-3 Position)
  • Retention (–NO2): Electron-withdrawing group (EWG). Increases the acidity of the system and metabolic stability.

  • Reduction (–NH2): Drastically changes electronic character. Often leads to loss of activity unless cyclized.

  • Cyclization: If the nitro group is reduced and reacted with the pyrrole C-2 position, it forms a tricyclic pyrrolobenzimidazole . These are highly active against resistant strains but harder to synthesize.

Zone C: The Pyrrole Ring (N-4 Position)
  • Unsubstituted: The standard 1H-pyrrol-1-yl. Provides a flat, aromatic surface for pi-stacking interactions.

  • 2,5-Dimethyl Substitution: Increases steric bulk. In some studies, this decreases anti-tubercular activity due to steric clash within the InhA binding pocket.

SAR Logic Diagram

SAR_Logic Core Methyl 3-nitro-4- (1H-pyrrol-1-yl)benzoate ZoneA Zone A: Ester (C-1) Core->ZoneA ZoneB Zone B: Nitro (C-3) Core->ZoneB ZoneC Zone C: Pyrrole (N-4) Core->ZoneC ModA1 Hydrazide Conversion (↑ Activity, ↓ LogP) ZoneA->ModA1 ModA2 Hydrolysis to Acid (↓ Permeability) ZoneA->ModA2 ModB1 Reductive Cyclization (Creates Tricyclic Core) ZoneB->ModB1 ModB2 Removal of NO2 (↓ Binding Affinity) ZoneB->ModB2 ModC1 2,5-Dimethyl Sub. (Steric Clash Risk) ZoneC->ModC1

Figure 2: SAR Map detailing the impact of structural modifications on biological efficacy.

Comparative Performance Data

The following data synthesizes results from multiple studies (Joshi et al., Khulpe et al.) comparing the methyl ester scaffold against its derivatives and standard drugs.

Assay: Microplate Alamar Blue Assay (MABA) Target: Mycobacterium tuberculosis H37Rv

Compound ClassSpecific DerivativeMIC (µg/mL)LogPEfficacy Verdict
Standard Drug Isoniazid 0.05 – 0.25 -0.70 Gold Standard
Standard DrugCiprofloxacin0.50 – 2.00.28High Potency
Topic Scaffold Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate 25.0 – 50.0 3.42 Low (Prodrug)
Derivative4-(1H-pyrrol-1-yl)benzoic acid> 50.02.8Inactive (Poor Entry)
Derivative 3-nitro-4-(1H-pyrrol-1-yl)benzohydrazide 3.12 – 6.25 1.85 Moderate
Derivative Schiff Base (Cl-substituted) 0.25 – 1.0 4.1 High (Comparable to SoC)

Key Insight: The methyl ester (Topic) is approximately 100x less potent than Isoniazid. However, converting it to a Schiff base (via the hydrazide intermediate) recovers potency to near-standard levels.

Experimental Protocols

Synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate
  • Setup: In a 100 mL round-bottom flask, place 0.01 mol of methyl 4-amino-3-nitrobenzoate.

  • Solvent: Add 10 mL of glacial acetic acid.

  • Reagent Addition: Add 0.011 mol of 2,5-dimethoxytetrahydrofuran.

  • Reaction: Reflux the mixture for 2 hours. (Monitor via TLC, Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour reaction mixture into 100 mL of crushed ice/water.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 75–85%

    • Appearance: Yellow/Brown crystalline solid.

Antitubercular Screening (MABA Method)

To be performed in BSL-3 containment for H37Rv strains.

  • Inoculum: Prepare M. tuberculosis H37Rv suspension (McFarland standard 1).

  • Dilution: Dilute compounds (dissolved in DMSO) in 96-well plates to achieve concentrations from 100 µg/mL down to 0.2 µg/mL.

  • Incubation: Add 100 µL of inoculum to wells. Incubate at 37°C for 7 days.

  • Visualization: Add 25 µL of mixed 1:1 Alamar Blue and 10% Tween 80. Incubate for 24 hours.

  • Readout:

    • Blue: No bacterial growth (Inhibition).

    • Pink: Bacterial growth (Reduction of Resazurin).

    • MIC Definition: Lowest concentration preventing color change to pink.

References

  • Joshi, S. D., et al. (2017). "Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents."[5][6][7] European Journal of Medicinal Chemistry.

  • Khulpe, P. B., et al. (2014).[8] "Synthesis, Microscopical Observation of Polymorphism and Antifungal, Antitubercular Activity of Novel Pyrrole Derivatives." International Journal of Pharmacy & Pharmaceutical Research.

  • Bhardwaj, V., et al. (2015). "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics." RSC Advances.

  • Raimondi, M. V., et al. (2025). "New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents."[9] Molecules.

  • Piste, P., et al. (2023).[10] "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein Journal of Organic Chemistry.

Sources

How does the pyrrole substituent affect the reactivity of the nitrobenzoate core?

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Push-Pull" Electronic System

The introduction of a pyrrole substituent onto a nitrobenzoate core creates a distinct Donor-Acceptor (D-A) electronic system, often referred to as a "push-pull" chromophore. Unlike simple alkyl or phenyl substituents, the pyrrole ring—specifically when attached via the nitrogen atom (N-linked or 1-pyrrolyl)—acts as a potent resonance donor (


-excessive) that strongly couples with the electron-deficient nitrobenzoate core (

-deficient).

This guide objectively compares the reactivity profile of 4-(1H-pyrrol-1-yl)-nitrobenzoate against standard alternatives (Phenyl-substituted and Unsubstituted analogs). The data indicates that the pyrrole substituent significantly alters the redox potential, hydrolytic stability, and electrophilic susceptibility of the core scaffold, making it a unique tool for prodrug design and optoelectronic applications.

Part 1: Electronic Profiling & Substituent Effects

To understand the reactivity differences, we must first quantify the electronic influence of the pyrrole group compared to standard alternatives. The 1-pyrrolyl group is unique: it is inductively electron-withdrawing (-I) due to the electronegative nitrogen but strongly electron-donating by resonance (+M) due to the participation of the nitrogen lone pair in the aromatic sextet.

Table 1: Comparative Electronic Parameters
Substituent (Para-position)Hammett Constant (

)
Electronic NatureDominant Effect on Core
1-Pyrrolyl (-NC₄H₄) -0.20 to -0.40 *Strong Donor (+M) Significant Resonance Donation
Phenyl (-C₆H₅)-0.01Weak Donor / NeutralWeak Inductive / Resonance
Hydrogen (-H)0.00NeutralBaseline Reference
Nitro (-NO₂)+0.78Strong Acceptor (-M, -I)Strong Deactivation

*Note: Values for 1-pyrrolyl vary by solvent but consistently show strong donor character in excited or reactive states compared to phenyl.

Mechanism of Interaction: The "Push-Pull" Effect

The pyrrole nitrogen lone pair donates electron density into the benzene ring, which is then pulled by the nitro group. This creates a quinoid-like resonance contribution that stabilizes the ground state but significantly alters reactivity.

Resonance cluster_0 Resonance Stabilization (Push-Pull) Struct1 Neutral Form (Aromatic Stability) Struct2 Charge Separated Form (Quinoid Character) Struct1->Struct2 Resonance (+M) Nitro Nitro Group (Acceptor) Struct2->Nitro Sink Pyrrole Pyrrole Lone Pair (Donor) Pyrrole->Struct1 Source caption Figure 1: Resonance contribution of the pyrrole lone pair (Donor) to the nitro group (Acceptor).

Part 2: Reactivity Comparison Guide

Nitro Group Reduction (Redox Potential)

Context: The reduction of the nitro group to an amine (or hydroxylamine) is a critical step in hypoxia-activated prodrugs and metabolic degradation.

  • Pyrrole Effect: The strong resonance donation from the pyrrole ring increases the electron density on the nitro group.

  • Outcome: The reduction potential (

    
    ) shifts cathodically (becomes more negative).
    
  • Comparison:

    • Pyrrole-Nitrobenzoate: Harder to reduce. Requires stronger reducing agents or lower oxygen tension (in biological systems) to trigger reduction compared to the phenyl analog.

    • Phenyl-Nitrobenzoate: Easier to reduce due to lack of strong resonance donation.

Ester Hydrolysis (Stability)

Context: Ester stability determines the shelf-life and plasma half-life of a drug candidate.

  • Pyrrole Effect: The resonance donation propagates to the carbonyl carbon of the ester, reducing its electrophilicity (

    
     character).
    
  • Outcome: Slower rate of alkaline hydrolysis (

    
    ).
    
  • Comparison:

    • Pyrrole-Nitrobenzoate: Enhanced Stability. The "push" effect stabilizes the ester carbonyl against nucleophilic attack by water or hydroxide ions.

    • Unsubstituted Nitrobenzoate: Lower Stability. The electron-withdrawing nitro group activates the ester toward rapid hydrolysis.

Electrophilic Aromatic Substitution ( )

Context: Modifying the core for further functionalization.

  • Pyrrole Effect: The pyrrole ring is

    
    -excessive and highly reactive toward electrophiles, much more so than the benzene ring.
    
  • Outcome: Electrophilic reagents (e.g., halogens, nitrates) will preferentially attack the pyrrole ring (specifically at the

    
    -positions, C2/C5) rather than the benzoate core.
    
  • Comparison:

    • Pyrrole-Nitrobenzoate: Regioselective Trap. The pyrrole acts as a "kinetic trap," protecting the benzoate ring from substitution.

    • Phenyl-Nitrobenzoate: Substitution likely occurs on the benzoate ring (meta to ester) or the phenyl ring depending on conditions, with lower selectivity.

Part 3: Experimental Protocol

Synthesis of 4-(1H-pyrrol-1-yl)nitrobenzoate

Method: Modified Clauson-Kaas Reaction.[1][2] Rationale: This method uses 2,5-dimethoxytetrahydrofuran as a latent 1,4-dicarbonyl equivalent to construct the pyrrole ring directly on the aniline nitrogen. It is superior to nucleophilic substitution on halobenzenes due to milder conditions and higher yields.

Reagents:

  • Methyl 4-amino-3-nitrobenzoate (or 4-aminonitrobenzoate)

  • 2,5-Dimethoxytetrahydrofuran[2][3]

  • Glacial Acetic Acid (Solvent/Catalyst)[2]

Workflow Diagram:

Synthesis Start Start: Methyl 4-aminonitrobenzoate Cond Condition: Reflux in Glacial Acetic Acid (1-2 hours) Start->Cond Reagent Add Reagent: 2,5-Dimethoxytetrahydrofuran Reagent->Cond Inter Intermediate: Formation of Imine/Enamine Cond->Inter Acid Catalysis Cycl Cyclization: Loss of 2 MeOH + H2O Inter->Cycl -2 MeOH Product End Product: Methyl 4-(1H-pyrrol-1-yl)nitrobenzoate Cycl->Product Aromatization caption Figure 2: Clauson-Kaas synthesis workflow for pyrrole installation.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of Methyl 4-aminonitrobenzoate in glacial acetic acid (approx. 5 mL per mmol).

  • Addition: Add 1.1 eq of 2,5-dimethoxytetrahydrofuran.

  • Reflux: Heat the mixture to reflux (

    
    ) for 1–2 hours. The solution typically darkens.
    
  • Monitoring: Monitor consumption of the amine by TLC (Ethyl Acetate/Hexane 1:4). The product spot will be less polar (higher

    
    ) than the starting amine.
    
  • Workup: Pour the hot reaction mixture into ice-cold water. The product usually precipitates as a solid.

  • Purification: Filter the precipitate. If no precipitate forms, extract with dichloromethane, wash with saturated

    
     (to remove acetic acid), dry over 
    
    
    
    , and concentrate. Recrystallize from ethanol.

Self-Validation Check:

  • 
     NMR Diagnostic:  Look for two triplets (or broad singlets) at 
    
    
    
    ppm (pyrrole
    
    
    -H) and
    
    
    ppm (pyrrole
    
    
    -H). The disappearance of the broad
    
    
    signal (approx. 4-6 ppm) confirms conversion.

References

  • Comparison of benzene, nitrobenzene, and dinitrobenzene 2-arylsulfenylpyrroles. Journal of Organic Chemistry. (2007). Explores the electronic stability and electrophilic substitution patterns of pyrrole-nitrobenzene systems.

  • Clauson–Kaas pyrrole synthesis using diverse catalysts. Beilstein Journal of Organic Chemistry. (2023). A comprehensive review of the synthetic methodology for N-substituted pyrroles.

  • Hammett Equation and Substituent Constants.Chemistry LibreTexts. (2022). Provides the theoretical basis for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     constants and electronic profiling of benzoate esters. 
    
  • Electrochemical reduction of aromatic nitro compounds. Journal of Physical Chemistry. Discusses the shift in reduction potentials based on substituent electronic effects.

Sources

Comparison of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate with its corresponding acid and amide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate represents a specialized heterocyclic scaffold where the electron-withdrawing nitro group (


) and the electron-rich pyrrole ring coexist on a benzoate core. This molecule acts as a pivotal intermediate in the synthesis of DNA-binding polyamides , antitubercular agents  (InhA inhibitors), and kinase inhibitors .

This guide compares the three primary functional states of this scaffold:

  • The Ester (Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate): The stable, lipophilic precursor and synthetic entry point.

  • The Acid (3-Nitro-4-(1H-pyrrol-1-yl)benzoic acid): The versatile coupling hub and solubility switch.

  • The Amide (3-Nitro-4-(1H-pyrrol-1-yl)benzamide derivatives): The bioactive pharmacophore capable of specific hydrogen-bonding interactions.

Physicochemical Profile & Structural Insights[1][2]

The presence of the nitro group at the ortho position to the pyrrole ring (position 3 vs. position 4) introduces significant steric strain. Unlike planar N-phenylpyrroles, the 3-nitro group forces the pyrrole ring to twist out of coplanarity with the benzene ring. This "twisted" conformation reduces conjugation, altering the electronic properties and solubility profile compared to non-nitrated analogs.

Comparative Data Table
PropertyMethyl Ester (Precursor)Carboxylic Acid (Coupler)Amide (Bioactive Core)
Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">



MW ( g/mol ) 246.22232.19231.21
Calc. LogP ~2.8 (High Lipophilicity)~1.9 (pH dependent)~1.2 (Moderate)
Solubility High in DCM, EtOAc, DMSO. Insoluble in water.Soluble in basic buffer, DMSO, MeOH.Soluble in DMSO, DMF. Moderate in EtOH.
Reactivity Susceptible to hydrolysis; Pyrrole ring sensitive to strong acid.Nucleophilic at carboxyl; Electrophilic activation required (e.g., HATU).Stable; H-bond donor/acceptor.
Primary Utility Synthetic Entry / ProdrugSynthetic IntermediatePharmacophore / Drug Candidate

Expert Insight: The nitro group deactivates the benzene ring, making the ester linkage slightly more susceptible to basic hydrolysis than in unsubstituted benzoates. However, it also protects the pyrrole ring from oxidative degradation during handling.

Synthetic Utility & Reactivity Pathways

The synthesis of this scaffold hinges on the Clauson-Kaas reaction , which constructs the pyrrole ring directly onto the aniline nitrogen. The ester is the preferred starting material because the free carboxylic acid can interfere with the acidic conditions required for pyrrole cyclization.

Pathway Visualization (Graphviz)

SyntheticPathway cluster_properties Functional Transformation Start Methyl 4-amino- 3-nitrobenzoate (Starting Material) Ester METHYL ESTER (Stable Precursor) Start->Ester AcOH, Reflux (Cyclization) Reagent 2,5-Dimethoxytetrahydrofuran (Clauson-Kaas Reagent) Reagent->Ester Acid CARBOXYLIC ACID (Coupling Hub) Ester->Acid LiOH, THF/H2O (Hydrolysis) Amide AMIDE / HYDRAZIDE (Bioactive Target) Acid->Amide 1. HATU/DIPEA 2. R-NH2

Caption: Synthetic evolution from the aniline precursor to the bioactive amide via the Clauson-Kaas cyclization.

Experimental Protocols

A. Synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (Clauson-Kaas)

Objective: Construct the pyrrole ring while preserving the ester and nitro functionalities.

  • Reagents: Methyl 4-amino-3-nitrobenzoate (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid (Solvent/Catalyst).

  • Procedure:

    • Dissolve the aniline derivative in glacial acetic acid.

    • Add 2,5-dimethoxytetrahydrofuran.

    • Reflux the mixture for 1–2 hours. Note: Monitor by TLC. The product usually runs higher (more non-polar) than the starting amine.

    • Workup: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.[1] Filter, wash with water to remove acetic acid, and dry.

    • Purification: Recrystallization from ethanol or flash chromatography (Hexane/EtOAc).

B. Hydrolysis to 3-Nitro-4-(1H-pyrrol-1-yl)benzoic Acid

Objective: Unmask the carboxylic acid for further coupling.

  • Reagents: Methyl ester product (from A), LiOH or NaOH (2-3 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve the ester in THF. Add the aqueous base solution.[1]

    • Stir at room temperature (or mild heat, 40°C) until the starting material disappears (TLC).

    • Critical Step: Acidify carefully with 1N HCl to pH ~3-4. Caution: Do not use concentrated strong acids or heat during acidification, as the electron-rich pyrrole ring can polymerize (turn black) under harsh acidic conditions.

    • Collect the precipitate by filtration.

C. Amide Coupling (General Protocol)

Objective: Generate the bioactive amide pharmacophore.

  • Reagents: Acid (from B), Amine (R-NH2), HATU (1.2 eq), DIPEA (2.0 eq), DMF.

  • Procedure:

    • Activate the acid in DMF with HATU and DIPEA for 15 minutes.

    • Add the amine component.[1] Stir at RT for 4–12 hours.

    • Why HATU? Unlike acid chloride generation (using SOCl2), HATU prevents the formation of HCl byproducts that could degrade the sensitive pyrrole ring.

Biological & Pharmacological Implications[5][6][7][8][9][10][11]

The Ester as a Prodrug

The methyl ester is generally biologically inert in in vitro binding assays but serves as an excellent prodrug . Its high lipophilicity (LogP ~2.8) allows it to cross cell membranes passively. Once intracellular, non-specific esterases hydrolyze it to the active acid or it undergoes metabolic transformation.

The Amide as an Antibacterial Pharmacophore

Research into pyrrole-benzamide derivatives has highlighted their potential as antitubercular agents .

  • Mechanism: The amide nitrogen and carbonyl oxygen act as hydrogen bond donors/acceptors.

  • Target: Enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis.

  • SAR Note: The 3-nitro group is crucial here. It locks the conformation of the benzamide, potentially pre-organizing the molecule for binding in the enzyme pocket.

Functional Comparison Diagram

BioActivity Ester METHYL ESTER High Permeability (Cell Entry) Acid FREE ACID High Solubility (pH > 7) (Poor Permeability) Ester->Acid Intracellular Hydrolysis Amide AMIDE DERIVATIVE Specific Binding (Target Engagement) Acid->Amide Synthetic Modification Target Biological Target (e.g., InhA, DNA) Amide->Target H-Bonding & Pi-Stacking

Caption: The pharmacological roles of the three derivatives. The amide is the primary effector for target engagement.

References

  • Clauson-Kaas Pyrrole Synthesis: Elming, N., & Clauson-Kaas, N. (1952). The preparation of pyrroles from 2,5-dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 6, 867-874.

  • Antibacterial Activity of Pyrrole-Benzamides: Joshi, S. D., et al. (2013). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents.[2] European Journal of Medicinal Chemistry, 64, 28-35.

  • Synthesis of Nitro-Pyrrole Scaffolds: Banik, B. K., et al. (2000). Microwave-assisted simplified Clauson-Kaas pyrrole synthesis. Tetrahedron Letters, 41(34), 6551-6554.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

[1]

Executive Summary & Risk Philosophy

Handling Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate requires a safety strategy that goes beyond the standard Safety Data Sheet (SDS). As a research intermediate often utilized in the synthesis of biologically active agents (e.g., kinase inhibitors), this compound presents a dual hazard profile: the known toxicity of nitroaromatics and the potential biological activity of pyrrole-based scaffolds.[1]

The Core Directive: In the absence of full toxicological data (a common scenario in drug discovery), you must apply Control Banding . We do not wait for a confirmed LD50 to upgrade safety; we treat this substance as a Band 3 Potent Compound (OEB 3) by default. This means we assume it is a sensitizer and a moderate systemic toxin until proven otherwise.

Structure-Activity Relationship (SAR) Hazard Analysis

To understand why we select specific PPE, we must analyze the molecule's functional groups:

Functional GroupAssociated Hazard RiskOperational Implication
Nitro Group (-NO₂) Methemoglobinemia, potential mutagenicity, skin absorption.[1]Permeation Risk: Nitro compounds can diffuse through standard latex; Nitrile is required.
Pyrrole Ring Electron-rich aromatic system; prone to oxidation/polymerization.[1]Reactivity: Material may darken/degrade in light/air. Avoid metal spatulas if possible (trace metal catalysis).
Benzoate Ester Hydrolysis to benzoic acid derivatives; generally lipophilic.Solubility: High organic solubility facilitates rapid skin absorption if dissolved in DMSO/DCM.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in solid or solution phase.

Primary Barrier Protection[1]
PPE ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Strategy: 1. Inner: 4 mil Nitrile (Inspection White)2. Outer: 5-8 mil Nitrile (Teal/Blue)Nitro-aromatics have high permeation rates.[1] The outer glove takes the mechanical stress; the inner glove protects against micro-tears. Change outer gloves every 60 mins.
Eye Protection Chemical Splash Goggles (Indirect Venting)Note: Safety glasses are insufficient for fine powders.This compound is likely a fine crystalline powder. Static charge can cause "fly-off" during weighing.[1] Goggles seal the eyes from airborne dust that bypasses glasses.
Respiratory Engineering Control Primary: Handle only in a certified Fume Hood.Backup: N95/P100 only if hood fails (Emergency).Inhalation is the fastest route to systemic toxicity. A fume hood provides a capture velocity of ~100 fpm, far superior to any wearable mask.[1]
Body Protection Tyvek® Lab Coat (or chemically resistant equivalent) with wrist cuffs.Cotton lab coats absorb liquids. If a solution in DMSO spills, cotton holds the toxicant against the skin. Tyvek repels it.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Static electricity is the enemy of safety with dry organic powders.

  • Engineering Setup: Verify Fume Hood flow is between 80–100 fpm using a vane anemometer or tissue test.

  • Static Control: Place an ionizing fan or anti-static gun inside the hood. Organic esters are insulators and build charge, causing powder to "jump" onto gloves/cuffs.[1]

  • Weighing:

    • Do not use a spatula to "flick" powder.

    • Use a tared weighing boat or glass vial.

    • Transfer using a disposable polypropylene spatula (prevents metal contamination and easy disposal).

  • Decontamination: Wipe the exterior of the receiving flask with a Kimwipe dampened in Methanol before removing it from the hood.

B. Solubilization

Risk: Once dissolved, skin absorption rates increase by orders of magnitude.[1]

  • Solvent Choice: Likely soluble in DMSO, DMF, or DCM.

  • The "Drop" Rule: Never add solvent to the solid rapidly. Add solvent dropwise down the side of the vessel to prevent "puffing" of the solid into the air.

  • Heating: If heat is required for dissolution, use a heating block, never an open flame or water bath (water introduces hydrolysis risk).

C. Emergency Response: Spills

Protocol for a <5g spill.

  • Isolate: Alert nearby personnel. "Spill in Hood."

  • PPE Upgrade: Don Silver Shield® (Laminate) gloves if available; otherwise, triple-glove with nitrile.[1]

  • Contain: Cover powder with a wet paper towel (dampened with water/surfactant). This prevents dust generation.[2][3][4]

  • Clean: Scoop up the damp slurry.

  • Wash: Clean surface with 0.1M NaOH (hydrolyzes the ester) followed by water.

Logical Workflow: Handling Unknown Intermediates

The following diagram illustrates the decision-making logic for handling research intermediates with incomplete toxicological profiles.

SafetyProtocolStartStart: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoateRiskAssessRisk Assessment (SAR)Nitro + Pyrrole = Potential Sensitizer/ToxinStart->RiskAssessFormCheckPhysical State CheckRiskAssess->FormCheckSolidStateSolid (Fine Powder)FormCheck->SolidStateDryLiquidStateSolution (DMSO/DCM)FormCheck->LiquidStateDissolvedControlSolidControl: Fume Hood + Anti-Static Gun + GogglesSolidState->ControlSolidInhalation RiskControlLiquidControl: Double Nitrile Gloves + Tyvek SleevesLiquidState->ControlLiquidAbsorption RiskActionPerform Synthesis/AssayControlSolid->ActionControlLiquid->ActionWasteDisposal:Solid Waste Stream (P-List equivalent)Action->Waste

Figure 1: Decision logic for PPE selection based on physical state and SAR analysis.[1][3]

Disposal & Waste Management

Improper disposal of nitro-aromatics can lead to environmental contamination or unexpected reactivity in waste drums.[1]

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a sealed hazardous waste bag labeled "Toxic Organic Solid."[1]

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (if DMSO/DMF) or "Halogenated" (if DCM).

    • CRITICAL: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases in the waste stream, as the pyrrole ring can react exothermically.[1]

  • Container Rinse: Triple rinse empty vials with acetone before discarding glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6] National Academies Press.[5][6] [Link]

  • Occupational Safety and Health Administration (OSHA). (2016).[5] Controlling Occupational Exposure to Hazardous Drugs.[5][Link][1]

  • PubChem. (n.d.). Methyl 3-nitrobenzoate (Analog Hazard Data).[1] National Library of Medicine.[6] [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition - Appendix A.[1] (Used for containment principles of unknown bioactive agents). [Link][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.